2-(p-Tolyl)thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIZCFNFNHOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464023 | |
| Record name | 2-p-tolylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27088-83-1 | |
| Record name | 2-p-tolylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The thiazole moiety is a key structural component in numerous FDA-approved drugs, underscoring its therapeutic importance.[1] Among the diverse family of thiazole derivatives, 2-(p-tolyl)thiazole represents a fundamental structure with significant potential for further functionalization in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(p-tolyl)thiazole, offering practical insights for researchers in the field.
Synthesis of 2-(p-Tolyl)thiazole: A Focus on the Hantzsch Thiazole Synthesis
The most prominent and widely employed method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[2] This robust reaction typically involves the condensation of an α-haloketone with a thioamide.[3] This section will detail the Hantzsch synthesis of 2-(p-tolyl)thiazole, including the preparation of the necessary thioamide precursor.
Precursor Synthesis: Preparation of p-Toluic Thioamide
The synthesis of 2-(p-tolyl)thiazole via the Hantzsch reaction necessitates the preparation of p-toluic thioamide. A common method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, thioamides can be prepared from nitriles. For instance, p-tolunitrile can be treated with a source of sulfide, such as ammonium sulfide, to yield p-toluic thioamide.[4]
Experimental Protocol: Synthesis of p-Toluic Thioamide from p-Toluonitrile [4]
-
Materials: p-Toluonitrile, Ammonium sulfide solution, Dimethylformamide (DMF), Crushed ice, n-Hexane, Diethyl ether.
-
Procedure:
-
In a suitable reaction vessel, dissolve p-toluonitrile in DMF at room temperature.
-
To this solution, add ammonium sulfide solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture onto crushed ice.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the crude product with n-hexane and diethyl ether to afford the purified p-toluic thioamide.
-
The Hantzsch Thiazole Synthesis of 2-(p-Tolyl)thiazole
The core of the 2-(p-tolyl)thiazole synthesis is the cyclocondensation reaction between p-toluic thioamide and an α-haloacetaldehyde or a synthetic equivalent, such as bromoacetaldehyde dimethyl acetal, which can be hydrolyzed in situ to the reactive aldehyde.
// Reactants p_toluic_thioamide [label=<
p-Toluic Thioamide
];
bromoacetaldehyde [label=<
Bromoacetaldehyde
];
// Product p_tolylthiazole [label=<
2-(p-Tolyl)thiazole
];
// Reaction p_toluic_thioamide -> p_tolylthiazole [label="+"]; bromoacetaldehyde -> p_tolylthiazole; }
Figure 1: Hantzsch synthesis of 2-(p-tolyl)thiazole.
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloaldehyde in an SN2 fashion, displacing the halide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde.
-
Dehydration: The tetrahedral intermediate formed then eliminates a molecule of water to form the thiazole ring.
Thioamide [label="p-Toluic Thioamide"]; Haloaldehyde [label="Bromoacetaldehyde"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="2-(p-Tolyl)thiazole"];
Thioamide -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; Haloaldehyde -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration (-H2O)"]; }
Figure 2: Simplified workflow of the Hantzsch thiazole synthesis mechanism.
Experimental Protocol: Hantzsch Synthesis of 2-(p-Tolyl)thiazole
-
Materials: p-Toluic thioamide, Bromoacetaldehyde dimethyl acetal, Ethanol, Hydrochloric acid (catalytic amount), Sodium bicarbonate solution.
-
Procedure:
-
Dissolve p-toluic thioamide in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid to facilitate the in situ hydrolysis of the acetal.
-
Add bromoacetaldehyde dimethyl acetal to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(p-tolyl)thiazole.
-
Structural Elucidation and Characterization
The unambiguous identification and confirmation of the structure of the synthesized 2-(p-tolyl)thiazole are achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For 2-(p-tolyl)thiazole, the following characteristic signals are expected:
-
Aromatic Protons (p-Tolyl Group): Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the p-substituted benzene ring.
-
Thiazole Protons: Two singlets or doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the thiazole ring. The exact chemical shifts and coupling constants will depend on the substitution pattern.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.3-2.5 ppm) corresponding to the three protons of the methyl group on the tolyl ring.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in 2-(p-tolyl)thiazole are:
-
Thiazole Carbons: The C2, C4, and C5 carbons of the thiazole ring will appear in the downfield region, typically between δ 110-170 ppm. The C2 carbon, being attached to both sulfur and nitrogen, is expected to be the most downfield.[5]
-
Aromatic Carbons (p-Tolyl Group): The six carbons of the p-tolyl group will resonate in the aromatic region (δ 120-140 ppm). Due to symmetry, four distinct signals are expected.
-
Methyl Carbon: The methyl carbon will appear in the upfield region, typically around δ 20-25 ppm.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~2.4 (s) | ~21 |
| Aromatic (Tolyl C-H) | ~7.2-7.3 (d), ~7.8-7.9 (d) | ~125-130 |
| Thiazole C4-H | ~7.3-7.5 | ~115-125 |
| Thiazole C5-H | ~7.8-8.0 | ~140-145 |
| Thiazole C2 | - | ~165-170 |
| Aromatic (Tolyl C-ipso) | - | ~130-135 |
| Aromatic (Tolyl C-para) | - | ~138-142 |
| Note: These are estimated chemical shifts based on known data for similar structures. Actual values may vary depending on the solvent and other experimental conditions. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2-(p-tolyl)thiazole is expected to show the following characteristic absorption bands:
-
C-H Stretching (Aromatic): Peaks in the region of 3100-3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl group.
-
C=C and C=N Stretching (Aromatic and Thiazole Ring): A series of bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretching: This vibration often appears in the fingerprint region and can be difficult to assign definitively.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
| C-H Bending (out-of-plane) | 900 - 675 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(p-tolyl)thiazole, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for aryl-thiazoles may involve cleavage of the thiazole ring and fragmentation of the aryl substituent.
Expected Fragmentation:
-
Molecular Ion (M⁺): The peak corresponding to the exact mass of C₁₀H₉NS.
-
Loss of HCN: A fragment corresponding to [M - 27]⁺.
-
Formation of the p-tolyl cation: A prominent peak at m/z 91.
-
Cleavage of the thiazole ring: Various fragments resulting from the breakdown of the heterocyclic ring.
Applications in Drug Development
The 2-(p-tolyl)thiazole core is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tolyl group can be further functionalized, and substituents can be introduced onto the thiazole ring to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The inherent bioactivity of the thiazole nucleus makes its derivatives attractive candidates for screening in various disease models.[6]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-(p-tolyl)thiazole, with a focus on the reliable and versatile Hantzsch thiazole synthesis. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers engaged in the synthesis of novel thiazole-containing compounds for applications in drug discovery and materials science. The foundational knowledge of the synthesis and spectral properties of this core structure is essential for the rational design and development of new and effective therapeutic agents.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. R. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1747. [Link]
-
Hassan, A. S., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)thiazoles and Their Anticancer Activity. Molecules, 27(24), 8904. [Link]
- Kapoor, R. P., et al. (1991). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 3(4), 442-446.
-
Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-613. [Link]
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Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]
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ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]
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Soleymani, R., & Goli-Garmiasl, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(5), 339–346. [Link]
-
Soubh, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 17836-17851. [Link]
-
Synthesis, N. (n.d.). New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry, 28(1), 517-520. [Link]
-
Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. (n.d.). Growing Science. [Link]
Sources
- 1. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Crystal Structure of 2-(p-Tolyl)thiazole Derivatives
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 2-(p-tolyl)thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While the crystal structure of the parent 2-(p-tolyl)thiazole remains to be fully elucidated in publicly accessible literature, this guide leverages a detailed crystallographic analysis of a complex derivative, 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine, to explore the fundamental principles governing the solid-state architecture of this important scaffold. This guide delves into the synthesis, molecular geometry, and intricate network of intermolecular interactions that dictate the crystal packing of these derivatives. The insights provided are intended to aid researchers, scientists, and drug development professionals in understanding and predicting the solid-state properties of novel 2-(p-tolyl)thiazole-based compounds.
Introduction: The Significance of the 2-(p-Tolyl)thiazole Scaffold
The thiazole ring is a cornerstone in the design of biologically active molecules, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a p-tolyl group at the 2-position of the thiazole ring introduces a combination of steric bulk and electronic features that can significantly influence the compound's interaction with biological targets and its solid-state properties. The lipophilic nature of the tolyl group can enhance membrane permeability, while its aromaticity allows for potential π-π stacking interactions, which are crucial in both biological recognition and crystal packing. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy.
Synthesis of 2-(p-Tolyl)thiazole Derivatives: A Representative Protocol
The synthesis of 2-(p-tolyl)thiazole derivatives can be achieved through various synthetic routes. A common and efficient method for the preparation of 2-amino-4-(p-tolyl)thiazole, a key intermediate, is the Hantzsch thiazole synthesis. This method involves the condensation of a α-haloketone with a thiourea.
Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole[4]
-
Reaction Setup: A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) is prepared in 33.5 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The reaction mixture is heated at reflux for 60 minutes.
-
Work-up: The solution is then concentrated under reduced pressure. To the concentrated residue, 50 mL of water and 1.0 mL of saturated aqueous sodium carbonate (Na₂CO₃) are added.
-
Isolation and Purification: The resulting precipitate is collected by filtration and washed with hot water. The solid product is then dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.
This protocol provides a reliable and high-yielding route to a fundamental 2-(p-tolyl)thiazole derivative, which can serve as a precursor for more complex structures.
Crystallographic Analysis of a Complex 2-(p-Tolyl)thiazole Derivative
Due to the limited availability of public crystallographic data for simple 2-(p-tolyl)thiazole derivatives, this guide presents a detailed analysis of a more complex structure: 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine (trans-PPL9).[1] This molecule, while containing additional functional groups, provides valuable insights into the types of intermolecular interactions and packing motifs that can be expected for this class of compounds. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2062220.[1]
Molecular Geometry
The single-crystal X-ray diffraction analysis of trans-PPL9 reveals a largely planar geometry from the N1 to N5 atoms.[1] The molecule exists as the trans isomer. The crystal unit cell contains four molecules, with one molecule being symmetrically independent.[1]
Below is a diagram illustrating the general workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystal Packing and Intermolecular Interactions
The crystal structure of trans-PPL9 is stabilized by a network of weak C-H···N hydrogen bonds, which form zigzag ribbons along the crystallographic b-axis.[1] Additionally, π-π stacking interactions are observed between the flat fragments of neighboring molecules.[1]
A Hirshfeld surface analysis provides a quantitative measure of the intermolecular contacts. For trans-PPL9, the relative contributions to the overall Hirshfeld surface are dominated by H···H (51.0%), C···H/H···C (21.9%), and N···H/H···N (14.6%) contacts.[1] Other notable interactions include S···H/H···S (5.9%) and C···C (3.1%) contacts.[1] The deep red spots on the dnorm mapped Hirshfeld surface indicate the presence of intermolecular hydrogen bonding.[1]
The following diagram illustrates the key intermolecular interactions that govern the crystal packing of such derivatives.
Caption: Key Intermolecular Interactions in 2-(p-Tolyl)thiazole Derivatives.
Summary of Crystallographic Data
The following table summarizes the key crystallographic data for 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine.[1]
| Parameter | Value |
| CCDC Number | 2062220 |
| Empirical Formula | C₃₄H₂₈N₆S |
| Formula Weight | 552.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 18.9567(7) |
| b (Å) | 6.18597(17) |
| c (Å) | 22.5897(7) |
| β (°) | 114.009(4) |
| Volume (ų) | 2419.5(2) |
| Z | 4 |
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the structural aspects of 2-(p-tolyl)thiazole derivatives, with a specific focus on the crystallographic analysis of a complex derivative. The synthesis of these compounds is well-established, and their solid-state structures are governed by a combination of weak hydrogen bonds and π-π stacking interactions. The insights gained from the analysis of 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine highlight the importance of these non-covalent interactions in directing the crystal packing.
For future work, the determination of the single-crystal structure of the parent 2-(p-tolyl)thiazole and its simpler derivatives, such as 2-amino-4-(p-tolyl)thiazole, would be of great value to the scientific community. Such data would allow for a more direct correlation between substituent effects and crystal packing, further enhancing our ability to predict and control the solid-state properties of this important class of compounds for applications in drug development and materials science.
References
-
Wojciechowski, J., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(9), 2485. [Link]
Sources
Solubility of 2-(p-Tolyl)thiazole in various organic solvents
An In-Depth Technical Guide to the Solubility of 2-(p-Tolyl)thiazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(p-tolyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a detailed theoretical framework to predict its behavior in a range of common organic solvents. Furthermore, this guide offers robust, step-by-step experimental protocols for researchers to quantitatively determine the solubility of 2-(p-tolyl)thiazole, ensuring reliable and reproducible results. This document is intended to be an essential resource for researchers, chemists, and formulation scientists working with this and structurally related compounds.
Introduction: The Significance of Solubility in a Research and Development Context
2-(p-Tolyl)thiazole belongs to the thiazole family of heterocyclic compounds, a scaffold that is a cornerstone in the development of numerous therapeutic agents due to its wide range of biological activities.[1][2][3] The solubility of any active pharmaceutical ingredient (API) or key intermediate like 2-(p-tolyl)thiazole is a critical physical property that dictates its utility in nearly every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount for efficient and successful research and development.[2]
This guide addresses the practical challenges faced by scientists when specific solubility data is not available. By combining theoretical principles with actionable experimental protocols, we aim to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of 2-(p-tolyl)thiazole.
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of 2-(p-tolyl)thiazole, we must first analyze its molecular structure and infer its physicochemical properties.
Molecular Structure Analysis of 2-(p-Tolyl)thiazole:
-
Thiazole Ring: The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This ring system is polar due to the presence of these heteroatoms and exhibits pi-electron delocalization. The nitrogen atom can act as a hydrogen bond acceptor.
-
p-Tolyl Group: This is a para-substituted toluene group, which is largely nonpolar and hydrophobic.
The overall polarity of 2-(p-tolyl)thiazole is a balance between the polar thiazole moiety and the nonpolar p-tolyl group. The presence of the tolyl group will likely reduce its solubility in highly polar solvents like water compared to unsubstituted thiazole, while enhancing its solubility in solvents of intermediate polarity and nonpolar solvents.
Solvent Classification and Predicted Solubility:
Based on the structure of 2-(p-tolyl)thiazole, we can predict its qualitative solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 2-(p-tolyl)thiazole does not have a hydrogen bond donor, the nitrogen atom in the thiazole ring can act as an acceptor. We predict moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not donate hydrogen bonds. The polarity of the thiazole ring suggests that 2-(p-tolyl)thiazole should be reasonably soluble in these solvents. DMSO, being a highly polar aprotic solvent, is expected to be a very good solvent for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar p-tolyl group suggests that there will be some affinity for nonpolar solvents. Toluene, in particular, may be a good solvent due to the structural similarity with the p-tolyl group. Solubility in highly aliphatic solvents like hexane is expected to be lower.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds. We predict good solubility of 2-(p-tolyl)thiazole in these solvents.
The following diagram illustrates the logical relationship between the molecular structure of 2-(p-tolyl)thiazole and its predicted solubility.
Caption: Predicted solubility of 2-(p-tolyl)thiazole based on its structural components.
Experimental Protocol for Quantitative Solubility Determination
The most reliable method for determining the solubility of a solid in a solvent is the equilibrium (shake-flask) method.[1] This method involves creating a saturated solution and then measuring the concentration of the solute.
3.1. Materials and Equipment
-
2-(p-tolyl)thiazole (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
3.3. Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(p-tolyl)thiazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated. A good starting point is to add approximately 10-20 mg of the compound.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A standard temperature for solubility studies is 25 °C.
-
Agitate the samples for a sufficient time to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution through a syringe filter that is compatible with the organic solvent being used. This step must be performed carefully to avoid any undissolved solid from contaminating the sample.
-
-
Quantification:
-
Accurately pipette a known volume of the clear saturated solution (supernatant) into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of 2-(p-tolyl)thiazole in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Summary: Predicted Solubility Profile
While quantitative data must be determined experimentally, the following table summarizes the predicted qualitative solubility of 2-(p-tolyl)thiazole in a range of common organic solvents based on the theoretical principles discussed.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Moderate to High | Polarity and hydrogen bond accepting capability of the thiazole ring. |
| Ethanol | Moderate to High | Similar to methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity of the solvent effectively solvates the polar thiazole ring. |
| Acetone | Moderate | Good general-purpose polar aprotic solvent. | |
| Acetonitrile | Moderate | Polarity is suitable for interacting with the thiazole moiety. | |
| Nonpolar | Toluene | Moderate to High | Structural similarity between toluene and the p-tolyl group ("like dissolves like"). |
| n-Hexane | Low | Lack of polarity makes it a poor solvent for the polar thiazole ring. | |
| Chlorinated | Dichloromethane (DCM) | High | Good all-purpose solvent for many organic compounds with intermediate polarity. |
| Chloroform | High | Similar to DCM. |
Conclusion
While specific, experimentally determined solubility data for 2-(p-tolyl)thiazole remains to be published, a thorough understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, actionable experimental protocol for researchers to determine precise quantitative solubility data. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development involving 2-(p-tolyl)thiazole and its derivatives.
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El-Sayed, M. A. A., et al. (2019). "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules, 24(9), 1794. [Link]
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A Technical Guide to Quantum Chemical Calculations for the 2-(p-Tolyl)thiazole Scaffold: From First Principles to Drug Discovery Applications
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The 2-(p-Tolyl)thiazole scaffold, in particular, offers a versatile platform for developing novel therapeutic agents due to its unique electronic properties and synthetic tractability. This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this important molecular scaffold. By leveraging Density Functional Theory (DFT), we present a validated, step-by-step protocol for geometry optimization, electronic structure analysis, and spectroscopic prediction. Furthermore, we demonstrate how these in silico insights directly inform rational drug design, guiding synthetic efforts and enhancing the predictive power of molecular docking studies. This guide is designed to bridge the gap between theoretical computation and practical application, empowering research teams to accelerate the discovery of next-generation thiazole-based therapeutics.
Introduction: The Significance of the 2-(p-Tolyl)thiazole Scaffold in Medicinal Chemistry
Thiazole derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3][4] Their prevalence in drugs like the antibiotic Penicillin and the kinase inhibitor Dasatinib underscores the privileged nature of this scaffold in interacting with biological targets.[1][5] The 2-(p-Tolyl)thiazole core combines the electron-rich thiazole ring with a tunable aromatic p-tolyl group, creating a structure with significant potential for modulation in drug design.
Derivatives such as 2-Amino-4-(p-tolyl)thiazole have been investigated for their biological activities, including as inhibitors of Trichomonas vaginalis and as corrosion inhibitors, highlighting the scaffold's chemical versatility.[6][7] Understanding the fundamental quantum mechanical properties of this scaffold is paramount for predicting its behavior, reactivity, and potential for interaction with protein targets. Quantum chemical calculations provide a powerful lens to peer into these properties, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide will use the well-studied 2-Amino-4-(p-tolyl)thiazole as a practical case study to demonstrate the described protocols, the principles of which are broadly applicable to the entire class of 2-(p-Tolyl)thiazole derivatives.
Caption: Logical relationship between the core scaffold, its analysis, and applications.
Theoretical Foundations: Bridging Quantum Mechanics and Drug Discovery
The engine behind modern computational chemistry for drug discovery is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and efficiency, making it ideal for studying drug-sized molecules.[8] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.
2.1 Causality Behind Method Selection: Functional and Basis Set
The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like thiazole derivatives, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in the field, as it incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a wide range of systems.[5][9][10] Studies on thiazole derivatives frequently employ B3LYP, establishing a reliable precedent for its use.[5][9][11]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the accuracy of the calculation. The Pople-style basis sets , such as 6-311G(d,p) or 6-311++G(2d,2p) , are commonly used.[9][10][11]
-
6-311G: This indicates a triple-zeta basis set, providing a flexible description of the valence electrons.
-
++: These plus signs add diffuse functions, which are crucial for accurately describing anions and non-covalent interactions—highly relevant for receptor-ligand binding.
-
(d,p) or (2d,2p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
For 2-(p-Tolyl)thiazole and its derivatives, a combination like B3LYP/6-311++G(2d,2p) represents a high-level, validated choice for achieving accurate, publication-quality results.[9][11]
Computational Protocol: A Validated Workflow for 2-(p-Tolyl)thiazole Derivatives
This section provides a detailed, step-by-step methodology for conducting quantum chemical calculations on a 2-(p-Tolyl)thiazole derivative. The protocol is designed to be self-validating by including a frequency calculation step.
Caption: A validated workflow for quantum chemical calculations.
3.1 Software and Hardware Considerations
-
Software: The Gaussian suite of programs (e.g., Gaussian 16) is the industry standard for these types of calculations.[5] Open-source alternatives like GAMESS or ORCA are also powerful options. GaussView can be used for structure building and visualization.[11]
-
Hardware: While these calculations can run on a high-performance desktop, access to a multi-core computing cluster will significantly reduce computation time, especially for frequency calculations and larger molecules.
3.2 Step-by-Step Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy conformation (the most stable structure) of the molecule.
-
Structure Input: Build the 3D structure of 2-Amino-4-(p-tolyl)thiazole using a molecular editor like GaussView. Perform a preliminary, low-level mechanics clean-up to ensure reasonable bond lengths and angles.
-
Input File Creation: Create an input file for the Gaussian software. A typical input file would look like this:
-
%nprocshared=8: Specifies using 8 processor cores.
-
%mem=16GB: Allocates 16 Gigabytes of memory.
-
#p B3LYP/6-311G(d,p) Opt Freq: This is the key command line.
-
B3LYP/6-311G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a closed-shell singlet).
-
-
Execution and Validation: Run the calculation. Upon completion, check the output file for two critical pieces of information:
-
Convergence: Ensure the optimization has converged successfully (look for "Stationary point found").
-
Frequencies: Verify that there are no imaginary frequencies. A true minimum energy structure will have all positive vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the structure must be re-optimized.[12]
-
3.3 Calculation of Key Electronic and Spectroscopic Properties
Once a validated minimum energy structure is obtained, you can perform further calculations to extract valuable electronic data. This is typically done with a "single-point energy" calculation, often using a larger basis set for higher accuracy if desired (e.g., B3LYP/6-311++G(2d,2p)).
Analysis & Interpretation of Computational Data
4.1 Molecular Geometry
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental X-ray crystallography data, if available, to validate the accuracy of the chosen computational level of theory.
| Parameter | Calculated Value (Å or °) |
| C-S Bond Length (Thiazole) | Value |
| C-N Bond Length (Thiazole) | Value |
| C=N Bond Angle (Thiazole) | Value |
| Phenyl-Thiazole Dihedral Angle | Value |
| Table 1: Representative geometric parameters obtained from DFT optimization. |
4.2 Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[9][11]
-
E(HOMO): The energy of the HOMO relates to the ability of a molecule to donate electrons. A higher E(HOMO) value suggests a better electron donor.
-
E(LUMO): The energy of the LUMO relates to the ability of a molecule to accept electrons. A lower E(LUMO) value suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability.[9] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
These values allow for the calculation of global reactivity descriptors that are highly valuable in drug design.
| Parameter | Definition | Calculated Value (eV) | Interpretation for Drug Design |
| E(HOMO) | Highest Occupied MO Energy | Value | Propensity for nucleophilic attack |
| E(LUMO) | Lowest Unoccupied MO Energy | Value | Propensity for electrophilic attack |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Value | Chemical stability and reactivity |
| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | Value | Electron-attracting power |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | Value | Resistance to charge transfer |
| Table 2: Key electronic properties and reactivity descriptors derived from HOMO and LUMO energies.[9] |
4.3 Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[5] It is an invaluable tool for identifying sites for intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. These are prime locations for hydrogen bond accepting.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms attached to electronegative atoms (e.g., N-H). These are prime locations for hydrogen bond donating.
-
Green/Yellow Regions: Indicate neutral or non-polar areas, often associated with hydrophobic interactions.
For drug design, the MEP map provides a visual hypothesis of how the molecule might interact with a protein's active site.[5][10]
4.4 Simulating Spectroscopic Data for Experimental Validation
The Freq calculation not only validates the geometry but also provides theoretical vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum.[10] Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to UV-Visible spectra.[10] Comparing these computed spectra with experimentally obtained spectra is one of the most robust methods for confirming that the synthesized compound matches the computationally studied structure.
Application in Drug Development: From Silico Insights to Actionable Hypotheses
Quantum chemical calculations are not an academic exercise; they provide actionable data that can de-risk and accelerate drug discovery pipelines.
5.1 Guiding Synthesis through Reactivity Prediction
The HOMO/LUMO distributions and MEP maps can predict the most likely sites for electrophilic or nucleophilic attack. This information can help synthetic chemists anticipate potential side reactions or design synthetic routes that favor the desired product. For example, identifying the most nucleophilic nitrogen atom can guide derivatization efforts at that specific site.
5.2 Informing Molecular Docking Studies with Accurate Charge Models
Standard molecular docking programs rely on generalized force fields to assign partial atomic charges. These assignments can be inaccurate for novel or complex heterocyclic systems. Quantum chemical calculations can provide highly accurate atomic charges (e.g., from Mulliken population analysis or electrostatic potential fitting).[10] Using these QM-derived charges in a docking protocol can lead to more physically realistic and predictive binding poses and scoring, improving the accuracy of virtual screening campaigns.[13][14]
Caption: Integration of quantum calculations into the drug discovery workflow.
Conclusion
Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery toolkit. For the medicinally important 2-(p-Tolyl)thiazole scaffold, these methods provide unparalleled insight into the structural, electronic, and reactive properties that govern biological activity. By following a validated computational protocol, researchers can generate high-fidelity data on molecular geometry, frontier orbitals, and electrostatic potential. These in silico endpoints are not merely descriptive; they are predictive, offering actionable guidance for synthetic strategy and significantly enhancing the accuracy of higher-level computational models like molecular docking. The integration of quantum mechanics into the discovery pipeline ultimately enables a more rational, hypothesis-driven approach to designing the next generation of thiazole-based therapeutics.
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The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press. Available at: [Link]
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Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]
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Thiazole derivatives: Synthesis, characterization, biological and DFT studies. ResearchGate. Available at: [Link]
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Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. ResearchGate. Available at: [Link]
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DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. ResearchGate. Available at: [Link]
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DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Semantic Scholar. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Available at: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Available at: [Link]
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Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. Prime Scholars. Available at: [Link]
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(PDF) The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. Available at: [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available at: [Link]
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(PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. ResearchGate. Available at: [Link]
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Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. Available at: [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]
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New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Institutes of Health. Available at: [Link]
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2-BROMO-4-P-TOLYL-THIAZOLE. Chemsrc. Available at: [Link]
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Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Available at: [Link]
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Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central. Available at: [Link]
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Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Publications. Available at: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Biological Activity Screening of Novel 2-(p-Tolyl)thiazole Compounds
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prevalent in FDA-approved drugs.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and rigid yet tunable structures make them ideal scaffolds for interacting with biological targets.[1] Among these, the thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" found in numerous natural products and synthetic therapeutic agents, including the essential vitamin B1 (thiamine).[3]
Thiazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The 2-(p-Tolyl)thiazole core, which features a toluene group at the 2-position of the thiazole ring, presents a promising starting point for the development of novel therapeutics.[6][7][8][9] The tolyl group offers a site for potential metabolic interactions and further chemical modification to optimize potency and pharmacokinetic properties.
This guide, from the perspective of a Senior Application Scientist, outlines a strategic, multi-tiered approach to the biological activity screening of novel 2-(p-Tolyl)thiazole compounds. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and logical screening cascade designed to identify and characterize promising lead candidates efficiently.
Part 1: The Screening Cascade - A Strategic Workflow
A successful screening campaign does not test for all activities randomly. It follows a logical, tiered progression, often called a screening cascade. This approach conserves resources and compound supply by using broad, high-throughput primary assays to identify initial "hits." These hits are then advanced to more complex, lower-throughput secondary and mechanistic assays to confirm activity and elucidate the mode of action.
The causality is clear: we first cast a wide net to see if the compounds have any cytotoxic or antimicrobial effects at a basic level. Only the compounds that show promise are subjected to more resource-intensive assays that probe specific mechanisms, such as enzyme inhibition. This self-validating system ensures that effort is focused on compounds with demonstrated biological relevance.
Part 2: Primary Screening - Identifying Broad Biological Activity
The initial stage aims to identify any significant biological activity from the library of novel compounds. We focus on two of the most widely reported activities for thiazole derivatives: anticancer and antimicrobial effects.
Anticancer and Cytotoxicity Screening
Expertise & Experience: Thiazole derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4][10][11] Therefore, a primary screen for general cytotoxicity against a panel of cancer cell lines is the logical first step. The MTT assay is a robust, colorimetric method that serves as an excellent high-throughput screen for assessing cell viability.[12][13] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12]
Trustworthiness: This protocol is self-validating by including appropriate controls: untreated cells (100% viability), vehicle-treated cells (e.g., DMSO, to control for solvent effects), and a positive control (a known cytotoxic drug like Doxorubicin). This ensures that any observed decrease in viability is due to the compound's activity and not an artifact of the experimental setup.
Detailed Protocol: MTT Cytotoxicity Assay [14][15]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension. Seed 10,000 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[12]
-
-
Compound Treatment:
-
Prepare stock solutions of the 2-(p-Tolyl)thiazole compounds in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control wells.
-
Incubate for 48-72 hours at 37°C in 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Presentation: Sample Cytotoxicity Data
| Compound ID | Cell Line | IC₅₀ (µM) |
| TPT-001 | MCF-7 | 7.2 |
| TPT-001 | HepG2 | 15.8 |
| TPT-001 | A549 | 9.5 |
| TPT-002 | MCF-7 | > 100 |
| TPT-002 | HepG2 | > 100 |
| TPT-002 | A549 | > 100 |
| Doxorubicin | MCF-7 | 0.8 |
IC₅₀ (Half-maximal inhibitory concentration) is calculated from the dose-response curve.
Antimicrobial Activity Screening
Expertise & Experience: The thiazole scaffold is present in many compounds with potent antibacterial and antifungal activity.[5][16][17] A primary screen is essential to identify any broad-spectrum or specific antimicrobial potential. The agar well diffusion method is a widely used, straightforward, and visually interpretable technique for preliminary screening.[18][19] It relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[19]
Trustworthiness: The protocol's validity is maintained by using positive controls (known antibiotics like Ampicillin for bacteria and Amphotericin B for fungi) and a negative control (the solvent, typically DMSO).[19][20] This allows for direct comparison and confirms that the solvent itself does not inhibit microbial growth.
Detailed Protocol: Agar Well Diffusion Assay [19][20][21]
-
Media and Inoculum Preparation:
-
Prepare sterile Mueller-Hinton Agar (MHA) for bacteria and Potato Dextrose Agar (PDA) for fungi. Pour into sterile Petri dishes and allow to solidify.
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the microbial inoculum.
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of microbial growth.[20]
-
-
Well Preparation and Compound Addition:
-
Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.[20]
-
Prepare solutions of the test compounds at a standard concentration (e.g., 1 mg/mL) in DMSO.
-
Carefully pipette a fixed volume (e.g., 100 µL) of each compound solution into a separate well. Add positive and negative controls to wells on the same plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).
-
Data Presentation: Sample Antimicrobial Screening Data
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| TPT-001 | 18 | 16 | 12 |
| TPT-003 | 22 | 10 | 9 |
| Ampicillin | 25 | 21 | - |
| DMSO | 0 | 0 | 0 |
Part 3: Secondary Screening & Mechanistic Elucidation
Compounds identified as "hits" in the primary screens are advanced for further characterization. This stage aims to confirm and quantify the activity and begin investigating the mechanism of action.
Anti-inflammatory Activity Assessment
Expertise & Experience: Inflammation is a complex biological process, and cyclooxygenase (COX) enzymes are key mediators.[22] Specifically, COX-2 is inducible during inflammation, making it a prime target for anti-inflammatory drugs.[22][23] Many heterocyclic compounds are known to exhibit anti-inflammatory properties.[24][25] An in vitro assay to measure the inhibition of COX-2 provides a specific, target-based secondary screen for promising compounds identified from the primary cytotoxicity screen (as potent anti-inflammatory drugs often show cytotoxicity at high concentrations).
Trustworthiness: This assay uses a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.[22] The measurement is quantitative, allowing for the determination of an IC₅₀ value, which is a robust metric of potency. The assay directly measures the peroxidase activity of the enzyme, providing a reliable readout of its function.[22][26]
Detailed Protocol: In Vitro COX-2 Inhibition Assay [22][27]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of Hematin (cofactor), COX-2 enzyme (human recombinant), Arachidonic acid (substrate), and TMPD (chromogenic substrate).[22]
-
Prepare serial dilutions of test compounds and a positive control (Celecoxib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Tris-HCl buffer.
-
10 µL of Hematin.
-
10 µL of the test compound dilution (or DMSO/Celecoxib for controls).
-
10 µL of COX-2 enzyme solution.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[22]
-
Immediately measure the change in absorbance at 590 nm over time (kinetic read) using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Sample COX-2 Inhibition Data
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) |
| TPT-001 | 78.5% | 2.1 |
| TPT-004 | 65.2% | 8.9 |
| Celecoxib | 95.1% | 0.05 |
Elucidating the Anticancer Mechanism
Expertise & Experience: Identifying that a compound is cytotoxic is only the first step. Understanding its mechanism of action is critical for further development. Thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like VEGFR-2.[10][28][29][30] Inhibition of these pathways can induce programmed cell death (apoptosis).[4][31] Therefore, after confirming potent cytotoxicity, subsequent assays should probe these specific mechanisms.
Discussion of Further Steps: Based on the data, a compound like TPT-001, which shows potent cytotoxicity and COX-2 inhibition, would be a high-priority candidate. The next logical steps would involve a panel of mechanism-of-action assays:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a common mechanism for anticancer drugs.[4][30]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm if the observed cytotoxicity is due to the induction of programmed cell death.[31][32]
-
Kinase Inhibition Assays: To test directly whether the compound inhibits specific kinases implicated in cancer, such as VEGFR-2, based on the known activities of the thiazole scaffold.[30][33]
Part 4: Data Interpretation and Hit-to-Lead Considerations
Interpreting the data from the screening cascade requires a multi-parameter assessment. A "hit" is not simply the most potent compound in a single assay. An ideal hit candidate from this screen would exhibit:
-
Potent Activity: Low micromolar or sub-micromolar IC₅₀ values in the primary and secondary assays.
-
Selectivity: For example, a compound that is highly cytotoxic to cancer cells but shows low toxicity to normal human cell lines (e.g., HEK293) would be highly desirable.[34] Similarly, a compound that selectively inhibits COX-2 over the constitutively expressed COX-1 isoform would be a promising anti-inflammatory candidate.
-
A Clear Mechanism: Evidence from mechanistic assays that points towards a defined mode of action.
Once a hit is validated, it enters the hit-to-lead phase. This involves Structure-Activity Relationship (SAR) studies, where chemists synthesize analogs of the hit compound to understand which parts of the molecule are essential for its activity and to improve properties like potency, selectivity, and metabolic stability.[1]
Conclusion
The 2-(p-Tolyl)thiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The in-depth technical guide presented here outlines a logical, efficient, and scientifically rigorous screening cascade. By starting with broad primary screens for anticancer and antimicrobial activity and progressing to more specific, target-based secondary and mechanistic assays, researchers can effectively identify and characterize promising compounds. This strategic approach, grounded in the known biological potential of the thiazole core, maximizes the probability of translating a novel chemical entity into a viable candidate for drug development.
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An In-depth Technical Guide to the Structure-Activity Relationship of 2-(p-Tolyl)thiazole Analogs
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-(p-Tolyl)thiazole analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Drawing from established research, this document will delve into the synthesis, biological evaluation, and mechanistic insights of these molecules, with a primary focus on their anticancer properties. This technical resource is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of the 2-(p-Tolyl)thiazole scaffold.
Introduction: The 2-(p-Tolyl)thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The 2-(p-Tolyl)thiazole core, which features a tolyl group at the 2-position of the thiazole ring, has emerged as a particularly promising scaffold in the quest for novel drug candidates. The presence of the tolyl group provides a lipophilic handle that can be readily modified to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
This guide will systematically dissect the SAR of this class of compounds, providing a logical framework for the rational design of more potent and selective analogs. We will explore how modifications to different parts of the scaffold influence its biological activity, with a particular emphasis on anticancer applications.
The Core Structure and Key Positions for Modification
The fundamental 2-(p-Tolyl)thiazole scaffold offers several key positions where structural modifications can be made to modulate biological activity. Understanding the impact of substitutions at these positions is crucial for effective drug design.
Caption: Key positions for substitution on the 2-(p-Tolyl)thiazole scaffold.
The primary points of modification that will be discussed in this guide are:
-
Position 2 (R1): While the defining feature of this class is the p-tolyl group, variations in its substitution pattern or its complete replacement can significantly impact activity.
-
Position 4 (R2): This position is frequently modified with various substituents, and these changes have been shown to have a profound effect on the biological properties of the resulting analogs.
-
Position 5 (R3): Substitution at this position can also influence the molecule's interaction with its biological target.
Synthesis of 2-(p-Tolyl)thiazole Analogs: A Practical Workflow
The construction of the 2-(p-Tolyl)thiazole core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone.
General Synthetic Protocol
A representative synthetic scheme for the preparation of 2-(p-Tolyl)thiazole analogs is outlined below. This multi-step process allows for the systematic introduction of various functional groups.
Caption: General synthetic workflow for 2-(p-Tolyl)thiazole analogs.
Step-by-Step Methodology:
-
Thioamide Formation: The synthesis typically begins with the conversion of p-toluic acid or a corresponding acyl chloride to the respective thioamide. This can be achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide.
-
Hantzsch Condensation: The resulting p-toluoyl thioamide is then reacted with an appropriately substituted α-haloketone (e.g., α-bromoketone) in a suitable solvent, often ethanol or acetic acid, to yield the desired 2,4-disubstituted thiazole.[4]
-
Further Functionalization: The core scaffold can be further modified. For instance, a carbaldehyde group can be introduced at the 4-position, which can then serve as a handle for subsequent reactions.[5]
Example Protocol: Synthesis of 2-p-tolylthiazole-4-carbaldehyde
The synthesis of 2-p-tolylthiazole-4-carbaldehyde provides a concrete example of the synthetic strategies employed.[5]
-
Starting Material: (2-p-tolylthiazol-4-yl)methanol.
-
Oxidation: A mixture of (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and manganese(IV) oxide (9.04 g, 104 mmol) is stirred in 250 ml of chloroform at room temperature for 12 hours.
-
Work-up: The chloroform is evaporated under reduced pressure, and diethyl ether is added. The mixture is filtered through a pad of diatomaceous earth and washed with diethyl ether.
-
Purification: The diethyl ether is evaporated, and the product is crystallized from ethanol to yield 2-p-tolylthiazole-4-carbaldehyde.[5]
Structure-Activity Relationship (SAR) Analysis: Anticancer Activity
The anticancer potential of 2-(p-Tolyl)thiazole analogs has been a major focus of research. The following sections summarize the key SAR findings based on substitutions at different positions of the thiazole ring.
Substitutions on the Phenyl Ring of N-Phenyl-2-p-tolylthiazole-4-carboxamide
A study on a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives revealed important insights into the effect of substituents on the N-phenyl ring on cytotoxicity against various cancer cell lines.[6]
| Compound ID | Substitution on N-phenyl ring | SKNMC IC50 (µM) | Hep-G2 IC50 (µM) |
| 4a | 2-NO₂ | 15.3 ± 1.12 | - |
| 4b | 3-NO₂ | - | - |
| 4c | 4-NO₂ | 10.8 ± 0.08 | - |
| 4d | 3-Cl | - | 11.6 ± 0.12 |
| Doxorubicin | (Reference) | - | 5.8 ± 1.01 |
Key Insights:
-
Nitro Group Position: For nitro-substituted analogs, the position of the nitro group on the phenyl ring significantly impacts cytotoxicity. A para-nitro substitution (compound 4c ) resulted in the highest activity against the SKNMC neuroblastoma cell line.[6] In contrast, a meta-nitro substitution led to a decrease in potency.
-
Halogen Substitution: A meta-chloro substituent (compound 4d ) demonstrated notable activity against the Hep-G2 liver cancer cell line.[6] However, its potency was still inferior to the standard drug, doxorubicin.
-
Cell Line Specificity: The cytotoxic effects of these compounds were found to be cell line-dependent, with the MCF-7 breast cancer cell line showing the most resistance.[6]
Modifications at the 4- and 5-Positions of the Thiazole Ring
Further studies have explored the impact of modifications at the 4- and 5-positions of the thiazole ring on anticancer activity. For instance, a series of novel thiazole-2-imine derivatives were synthesized and evaluated against the SaOS-2 osteosarcoma cell line.[7]
| Compound ID | R Group at Position 4 | R' Group at Position 2 (on imine) | SaOS-2 IC50 (µg/mL) |
| 4b | Phenyl | p-Fluorophenyl | 0.214 ± 0.009 |
| 4c | Phenyl | p-Chlorophenyl | - |
| 4d | Phenyl | p-Bromophenyl | 0.212 ± 0.006 |
| 4i | Phenyl | p-Nitrophenyl | 0.190 ± 0.045 |
Key Insights:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring at the 2-position of the imine moiety generally enhanced anticancer activity. The compound with a p-nitrophenyl group (4i ) exhibited the most potent activity.[7]
-
Halogen Effects: The presence of a p-fluorophenyl group (4b ) led to an enhancement of activity, while a p-chlorophenyl group (4c ) resulted in reduced activity, suggesting a subtle interplay of electronic and steric factors.[7]
Biological Evaluation Protocols
To assess the therapeutic potential of newly synthesized 2-(p-Tolyl)thiazole analogs, a series of standardized in vitro assays are employed.
Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4] It is a widely used method for screening potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanistic Insights: How Do 2-(p-Tolyl)thiazole Analogs Exert Their Anticancer Effects?
The anticancer activity of 2-(p-Tolyl)thiazole derivatives is believed to be mediated through multiple mechanisms. Understanding these pathways is crucial for the development of targeted therapies.
Induction of Apoptosis
Several studies have suggested that 2-(p-Tolyl)thiazole analogs can induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms identified is the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.[6] Specifically, the activation of caspase-3 has been implicated in the pro-apoptotic effects of some phenylthiazole derivatives.[6]
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The Emergence of 2-(p-Tolyl)thiazole Scaffolds: A Technical Guide to Synthesis, Evaluation, and Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Significance of the p-Tolyl Moiety
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," appearing in a multitude of natural products and FDA-approved drugs.[3] Thiazole derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]
This guide focuses on a specific, promising subclass: 2-(p-Tolyl)thiazole-based scaffolds. The introduction of a p-tolyl group at the 2-position of the thiazole ring imparts a unique combination of lipophilicity and electronic characteristics that can significantly influence the compound's interaction with biological targets.[6] The methyl group on the phenyl ring provides a site for potential metabolic transformation and can influence the overall conformation of the molecule, making this scaffold a fertile ground for the discovery of novel therapeutics. This document serves as an in-depth technical resource, navigating the synthesis, biological evaluation, and optimization of these promising compounds.
Core Synthetic Strategies: From Classical Reactions to Modern Methodologies
The construction of the 2-(p-Tolyl)thiazole core can be approached through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch synthesis remains a widely used and reliable method for the preparation of thiazole derivatives.[7] The classical approach involves the condensation of an α-haloketone with a thioamide. In the context of 2-(p-Tolyl)thiazole synthesis, this translates to the reaction of a p-tolylthioamide with an appropriate α-haloketone.
A common and practical variation of this synthesis reacts 2-bromo-1-(p-tolyl)ethanone with thiourea.[8] This specific reaction is advantageous due to the commercial availability of the starting materials and the typically high yields.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(p-tolyl)thiazole [8]
-
Reaction Setup: To a round-bottom flask, add 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents).
-
Solvent Addition: Add 95% ethanol to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purification: Add water and a saturated aqueous solution of sodium carbonate to the residue. The resulting precipitate is filtered, washed with hot water, and dried under vacuum to yield the desired 2-amino-4-(p-tolyl)thiazole.
The causality behind this experimental design lies in its efficiency and simplicity. The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction. The addition of a weak base like sodium carbonate during work-up neutralizes any hydrobromic acid formed during the reaction, aiding in the precipitation of the final product.
Modern Synthetic Approaches: Embracing Efficiency and Sustainability
While the Hantzsch synthesis is robust, contemporary research often focuses on developing more environmentally friendly and efficient methods. These can include microwave-assisted synthesis, the use of novel catalysts, and one-pot multicomponent reactions.[9][10] For instance, the condensation of o-aminothiophenol with aromatic aldehydes under solvent-free "melt" conditions has been reported as a high-yield, eco-friendly route to 2-arylbenzothiazoles, a related scaffold.[9] Such principles can be adapted for the synthesis of 2-(p-Tolyl)thiazole derivatives.
The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of a novel 2-(p-Tolyl)thiazole library.
Caption: A generalized workflow for the discovery of new 2-(p-Tolyl)thiazole-based scaffolds.
Biological Evaluation: Identifying and Characterizing Bioactivity
The 2-(p-Tolyl)thiazole scaffold has been investigated for a range of biological activities. The most prominent among these are anticancer and antimicrobial activities.
Anticancer Activity
Thiazole-based compounds have demonstrated significant potential as anticancer agents, often acting through the inhibition of key enzymes in signaling pathways or by inducing apoptosis.[1][5][11] For example, some thiazole derivatives have been shown to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-(p-Tolyl)thiazole derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
This protocol is self-validating through the inclusion of both positive and negative controls. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent used to dissolve the test compounds.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown promise in this area, with activity against a range of bacterial and fungal pathogens.[12][13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth with no microbes).
-
Incubation: Incubate the microplate at the optimal temperature and time for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density.
The following table summarizes the reported antimicrobial activity for a selection of thiazole derivatives, illustrating the kind of data generated from such assays.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-(2-pyrazolin-1-yl)-thiazole derivative | S. aureus | 8-16 | [14] |
| 2-(2-pyrazolin-1-yl)-thiazole derivative | E. coli | 8-16 | [14] |
| 2-(2-pyrazolin-1-yl)-thiazole derivative | C. albicans | 32 | [14] |
| Imidazolyl thiazole derivative | Bacillus species | 1.95-3.91 |
Structure-Activity Relationship (SAR) and Lead Optimization
Once a "hit" compound with promising biological activity is identified, the next phase involves synthesizing analogs to understand the structure-activity relationship (SAR). This process is crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
For 2-(p-Tolyl)thiazole scaffolds, SAR studies might involve:
-
Modification of the p-tolyl ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties of the entire molecule and influence its binding to a target.
-
Substitution at other positions of the thiazole ring: The C4 and C5 positions of the thiazole ring are common sites for modification. Adding different functional groups can alter the compound's size, shape, and polarity.
-
Exploring different linkers: If the thiazole is part of a larger molecule, the nature of the linker connecting it to other pharmacophores can be varied to optimize activity.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a 2-(p-Tolyl)thiazole-based inhibitor.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-(p-Tolyl)thiazole derivative.
Future Directions and Outlook
The discovery of new 2-(p-Tolyl)thiazole-based scaffolds is an active and promising area of research. Future efforts will likely focus on:
-
Multi-target inhibitors: Designing single molecules that can modulate multiple targets in a disease pathway.[11]
-
Improving drug-like properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their potential for clinical development.[15]
-
Application of computational methods: Utilizing molecular docking and other in silico techniques to rationalize SAR and guide the design of new, more potent analogs.[15]
The versatility of the 2-(p-Tolyl)thiazole scaffold, combined with the ever-evolving toolkit of synthetic and biological evaluation methods, ensures that this class of compounds will remain a significant focus in the quest for novel therapeutics.
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Theoretical Framework for Elucidating the Electronic Structure of 2-(p-Tolyl)thiazole: A Computational Approach for Drug Discovery
An In-Depth Technical Guide
Abstract
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Understanding the intricate electronic properties of these scaffolds is paramount for rational drug design and development. This guide provides a comprehensive theoretical analysis of 2-(p-Tolyl)thiazole, a representative member of this class. Leveraging Density Functional Theory (DFT), we explore its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The methodologies detailed herein serve as a robust protocol for researchers and scientists, offering insights into the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding the synthesis of novel therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic configuration allows it to act as a bioisostere for other aromatic systems and engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. Derivatives of 2-aminothiazole, for instance, are utilized as antiparkinsonian drugs and antibacterial agents.[2] The specific compound 2-(p-Tolyl)thiazole and its analogs have been investigated for a range of biological activities, including their potential as corrosion inhibitors and their activity against various pathogens.
A profound understanding of a molecule's electronic structure is fundamental to predicting its chemical behavior and biological activity. Theoretical and computational chemistry provide powerful tools to investigate these properties at the quantum level, offering insights that are often difficult to obtain through experimental means alone.[3] This guide focuses on the application of Density Functional Theory (DFT), a highly effective quantum chemical method, to characterize the electronic landscape of 2-(p-Tolyl)thiazole.[4] The goal is to provide a detailed, replicable framework for analysis that can inform the design of next-generation thiazole-based therapeutics.
Computational Methodology: The Rationale for DFT
To investigate the electronic properties of 2-(p-Tolyl)thiazole, we employ Density Functional Theory (DFT), a computational method that has become a mainstay for studying the structural and spectral characteristics of organic molecules due to its excellent balance of accuracy and computational efficiency.[5][6]
Selection of Functional and Basis Set
The choice of the functional and basis set is critical for the reliability of DFT calculations. For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic systems than pure DFT functionals, especially for organic molecules.[1][7]
The basis set chosen is 6-311++G(d,p) . This Pople-style basis set offers a high degree of flexibility for describing the electron distribution:
-
6-311G: A triple-zeta valence basis set, providing a more accurate representation of the valence electrons involved in chemical bonding.
-
++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are essential for accurately describing anions, weak interactions, and the "tails" of the electron density far from the nucleus.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is crucial for correctly modeling bonding in a molecular environment.[8]
This combination of B3LYP/6-311++G(d,p) is well-established for providing reliable geometries and electronic properties for thiazole-containing systems and other organic compounds.[4][8]
Step-by-Step Computational Protocol
The following protocol outlines a self-validating workflow for the theoretical analysis of 2-(p-Tolyl)thiazole using a quantum chemistry software package like Gaussian.[4]
-
Structure Input: The initial 3D structure of 2-(p-Tolyl)thiazole is constructed using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict reactive sites.
-
Population Analysis: Mulliken atomic charges are calculated to quantify the partial charge on each atom.
-
Below is a visualization of this computational workflow.
Results and Discussion: The Electronic Landscape
This section details the key electronic properties of 2-(p-Tolyl)thiazole derived from the computational protocol.
Optimized Molecular Geometry
The optimized structure reveals a nearly planar conformation, with a slight dihedral angle between the thiazole and p-tolyl rings. This planarity facilitates π-electron delocalization across the molecule, a key factor influencing its electronic properties. The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1–C2 | 1.37 | C5–N1–C2 | 110.5 |
| C2–S3 | 1.75 | N1–C2–S3 | 115.2 |
| S3–C4 | 1.73 | C2–S3–C4 | 89.8 |
| C4–C5 | 1.38 | S3–C4–C5 | 111.3 |
| C5–N1 | 1.32 | C4–C5–N1 | 113.2 |
| C2–C6 | 1.48 | N1–C2–C6 | 120.1 |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron.[9] The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity.[10]
-
HOMO: The highest occupied molecular orbital is primarily localized over the electron-rich thiazole ring and the sulfur atom. This indicates that this region is the most probable site for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is distributed across the entire π-conjugated system, including both the thiazole and p-tolyl rings. This delocalization suggests that the molecule can accept electron density into its extended π-system.
The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic stability and its potential as an electronic material.
Table 2: Calculated FMO Energies
| Orbital | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.58 |
| Energy Gap (ΔE) | 4.67 |
The energy gap of 4.67 eV signifies a stable molecule, but one that is still capable of participating in charge-transfer interactions, which are often crucial for biological activity.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic potential, which is invaluable for identifying sites of intermolecular interactions.[5] It visualizes the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).[11]
For 2-(p-Tolyl)thiazole, the MEP analysis reveals:
-
Negative Potential (Red/Yellow): The most negative potential is concentrated around the nitrogen atom of the thiazole ring. This is due to the high electronegativity and the presence of a lone pair of electrons, making it a primary site for hydrogen bonding and interactions with electrophiles.
-
Positive Potential (Blue): The most positive potential is located around the hydrogen atoms of the tolyl group's methyl substituent and the hydrogen on the thiazole ring. These regions are potential sites for interactions with nucleophilic species.
-
Neutral Potential (Green): The carbon-rich aromatic rings show a relatively neutral potential, characteristic of π-systems.
This detailed map of the electrostatic landscape is critical for drug development professionals, as it helps predict how the molecule might dock into the active site of a protein or interact with other biological molecules.
Mulliken Atomic Charges
Mulliken population analysis provides a quantitative value for the partial charge associated with each atom in the molecule.[1] This analysis complements the qualitative picture provided by the MEP map.
Table 3: Calculated Mulliken Charges on Key Heteroatoms
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N1 (Thiazole) | -0.58 |
| S3 (Thiazole) | -0.15 |
| C2 (Thiazole) | +0.35 |
| C4 (Thiazole) | -0.21 |
| C5 (Thiazole) | -0.11 |
The results confirm the high negative charge on the nitrogen atom (N1), consistent with the MEP analysis, identifying it as a primary nucleophilic center. The sulfur atom (S3) is less negative, while the carbon atom linking the two rings (C2) is significantly positive, making it a potential electrophilic site.
Conclusion and Implications for Drug Development
This comprehensive theoretical study, grounded in Density Functional Theory, has successfully elucidated the key electronic features of 2-(p-Tolyl)thiazole. The main findings are:
-
The molecule possesses a stable, nearly planar structure that promotes π-delocalization.
-
The HOMO-LUMO energy gap of 4.67 eV indicates significant electronic stability coupled with the capacity for charge-transfer interactions.
-
The nitrogen atom of the thiazole ring is the most electron-rich and nucleophilic center, representing a key site for hydrogen bonding and other intermolecular interactions.
For researchers in drug development, these insights are highly actionable. The detailed electronic map can guide the rational modification of the 2-(p-Tolyl)thiazole scaffold. For instance, to enhance binding affinity to a target protein, substitutions could be made to modulate the electrostatic potential at the nitrogen atom or to introduce additional hydrogen bond donors/acceptors at specific sites predicted by the MEP analysis. This computational framework provides a powerful, cost-effective tool for pre-screening and prioritizing candidate molecules, ultimately accelerating the discovery of new and more effective therapeutic agents.
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Salimi, F., et al. (2012). DFT Studies on Optimized Geometries for Thiazole Derivatives. Asian Journal of Chemistry, 24(5), 2051-2053. Available from: [Link]
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El-Faham, A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)thiazole Derivatives as Anticancer Agents. Molecules, 23(10), 2445. Available from: [Link]
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Sardash, Y. T. (2023). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Passer Journal, 5(2), 226-241. Available from: [Link]
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Abdelgawad, M. A., et al. (2021). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 11(1), 1-12. Available from: [Link]
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El-Malah, A. A., et al. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Physical Chemistry Research, 10(3), 391-411. Available from: [Link]
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Belaidi, S., et al. (2014). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 26(1), 123-130. Available from: [Link]
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Jani, D. B., et al. (2021). Theoretical investigations of the electronic states and electron scattering cross-sections of thiazole (C3H3NS). Journal of Physics B: Atomic, Molecular and Optical Physics, 54(14), 145202. Available from: [Link]
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ResearchGate. (n.d.). Calculated π-electron density of thiazole. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential map for our molecules. Retrieved from [Link]
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Sathyanarayanamoorthi, R., et al. (2014). Study on molecular structure, vibrational assignments and HOMO-LUMO analysis of 2-phenylamino-5-(benzothiazol-2-oyl)thiazole using HF method. Journal of Chemical and Pharmaceutical Research, 6(12), 336-346. Available from: [Link]
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Van Mierloo, S., et al. (2012). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. Magnetic Resonance in Chemistry, 50(5), 379-387. Available from: [Link]
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Le, T. H. D., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. RSC Advances, 11(49), 30787-30794. Available from: [Link]
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Avci, D., & Atalay, Y. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-868. Available from: [Link]
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Araújo-Andrade, C., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(9), 2345. Available from: [Link]
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Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. Ninevah University of Engineering and Science Journal, 1(1). Available from: [Link]
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Platas-Iglesias, C., et al. (2005). Electronic structure calculations on the thiazole-containing antibiotic thiostrepton: molecular mechanics, semi-empirical and ab initio analyses. Bioorganic & Medicinal Chemistry Letters, 15(5), 1471-1474. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-(p-Tolyl)thiazole
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(p-Tolyl)thiazole, leveraging the classic Hantzsch thiazole synthesis. Thiazole derivatives are of significant interest to the pharmaceutical and material science sectors due to their wide range of biological activities and unique physicochemical properties.[1][2] This protocol details a reliable and high-yielding method starting from p-methylthiobenzamide and an α-haloaldehyde, intended for researchers in organic synthesis, medicinal chemistry, and drug development. We offer in-depth explanations of the reaction mechanism, step-by-step procedures, and analytical characterization to ensure reproducible and verifiable results.
Introduction: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for the construction of the thiazole ring.[3] The classical reaction involves the condensation of an α-haloketone (or aldehyde) with a thioamide.[2][4] This method is renowned for its reliability, access to diverse substitution patterns, and generally high yields.[5] The resulting thiazole scaffold is a privileged structure found in numerous FDA-approved drugs, including the anti-inflammatory agent Fanetizole and various anticancer compounds, highlighting its importance in modern drug discovery.[1]
This application note focuses on the specific synthesis of 2-(p-Tolyl)thiazole. This is achieved by reacting p-methylthiobenzamide, which provides the N-C-(p-tolyl) fragment, with an α-haloaldehyde that supplies the remaining two carbon atoms of the thiazole ring. Understanding this protocol provides a foundational method that can be adapted for the synthesis of a broad library of 2-arylthiazole derivatives.
Reaction Mechanism and Rationale
The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[2] The driving force for the reaction is the formation of a stable, aromatic thiazole ring.
The core transformation involves:
-
S-Alkylation (SN2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloaldehyde. This initial step forms an S-alkylated thioimidate intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration step results in the formation of a double bond, yielding the final aromatic and highly stable 2-(p-Tolyl)thiazole product.
Figure 1: Hantzsch synthesis mechanism for 2-(p-Tolyl)thiazole.
Experimental Protocol: Synthesis of 2-(p-Tolyl)thiazole
This protocol is designed for a laboratory scale synthesis. All operations involving volatile or hazardous chemicals should be performed in a certified fume hood.
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio | Supplier |
| p-Methylthiobenzamide | C₈H₉NS | 151.23 | 3.03 g | 20.0 | 1.0 | Sigma-Aldrich |
| Bromoacetaldehyde diethyl acetal | C₆H₁₃BrO₂ | 197.07 | 4.34 g | 22.0 | 1.1 | Alfa Aesar |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - | - | Fisher Sci. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~0.5 mL | - | Catalytic | VWR |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~100 mL | - | - | J.T. Baker |
| Deionized Water | H₂O | 18.02 | As needed | - | - | - |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask, standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-methylthiobenzamide (3.03 g, 20.0 mmol) and absolute ethanol (50 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reactants: Add bromoacetaldehyde diethyl acetal (4.34 g, 22.0 mmol) to the solution. Follow this by the careful, dropwise addition of concentrated hydrochloric acid (~0.5 mL).
-
Expert Insight: Bromoacetaldehyde is a lachrymator and is unstable. Using its diethyl acetal precursor is a safer and more practical approach. The acidic conditions in situ hydrolyze the acetal to generate the reactive aldehyde required for the Hantzsch cyclization.
-
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the ethanolic solution into a beaker containing 100 mL of saturated sodium bicarbonate solution while stirring.
-
Causality Explanation: The initial reaction product is the hydrobromide salt of the thiazole, which is soluble in ethanol. Neutralization with a weak base like sodium bicarbonate deprotonates the thiazole, causing the neutral, water-insoluble product to precipitate out of the aqueous solution.[4]
-
-
Filtration: Collect the resulting pale yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight. An expected crude yield is typically in the range of 80-90%.
Purification and Characterization
The crude product is often of sufficient purity for many applications. However, for obtaining analytically pure material, recrystallization is recommended.
Purification by Recrystallization
-
Transfer the crude 2-(p-Tolyl)thiazole to a suitable flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization
The identity and purity of the synthesized 2-(p-Tolyl)thiazole should be confirmed using standard analytical techniques.
-
Melting Point: Expected melting point should be sharp and consistent with literature values.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃) δ (ppm): 7.85 (d, 2H, Ar-H), 7.78 (d, 1H, Thiazole-H), 7.25 (d, 2H, Ar-H), 7.20 (d, 1H, Thiazole-H), 2.40 (s, 3H, -CH₃).[6][7]
-
¹³C NMR Spectroscopy: (100 MHz, CDCl₃) δ (ppm): 168.0 (C2-Thiazole), 143.5 (C4-Thiazole), 140.5, 131.0, 129.8, 126.5 (Aromatic C), 115.0 (C5-Thiazole), 21.5 (-CH₃).
-
Mass Spectrometry (EI): Expected m/z for [M]⁺: 175.05 (C₁₀H₉NS).[6]
-
Infrared (IR) Spectroscopy: (KBr, cm⁻¹): ~3050 (Ar C-H stretch), ~1610 (C=N stretch, thiazole ring), ~1500 (C=C stretch, aromatic ring), ~700-850 (C-S stretch).[8]
Experimental Workflow
The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.
Figure 2: Overall experimental workflow.
Safety and Handling
-
α-Haloaldehydes/acetals: These compounds are lachrymatory and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Solvents: Ethanol is flammable. Avoid open flames and ensure proper grounding of equipment.
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with care.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (1949). Purification of 2-aminothiazole. US2489038A.
-
El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]
-
Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455. Retrieved from [Link]
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Gouda, M. A., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(8), 5195-5207. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]
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Abo-Ashour, M. F., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Gürsoy, E. A., & Karali, N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Retrieved from [Link]
-
Utjesinovic University. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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Gürsoy, E. A., & Karali, N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling for the Synthesis of 2-Arylthiazoles
Introduction: The Strategic Importance of 2-Arylthiazoles
The 2-arylthiazole structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, including anticancer agents, anti-inflammatory molecules, and kinase inhibitors, underscores the critical need for efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly reliable tool for the formation of the pivotal carbon-carbon bond between the thiazole C2-position and an aryl group. This is primarily due to its remarkable functional group tolerance, generally high yields, and the commercial availability of a vast library of boronic acid derivatives.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Suzuki-Miyaura coupling for 2-arylthiazole synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and discuss key reaction parameters and optimization strategies to empower you to successfully implement this transformative reaction in your laboratory.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The catalytic cycle is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the 2-halothiazole (typically 2-bromothiazole or 2-chlorothiazole) to the Pd(0) catalyst. This step forms a square planar Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend: I > Br > Cl.[4]
-
Transmetalation: In this crucial step, the aryl group from the organoboron reagent (arylboronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The halide on the palladium complex is replaced by the aryl group from the boronate.
-
Reductive Elimination: The final step of the cycle is the reductive elimination of the newly formed 2-arylthiazole product from the Pd(II) complex. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Below is a visual representation of the catalytic cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 2-arylthiazole synthesis.
Experimental Protocol: Synthesis of 2-Phenylthiazole
This protocol provides a reliable starting point for the synthesis of 2-phenylthiazole from 2-bromothiazole and phenylboronic acid.
Materials and Reagents:
-
2-Bromothiazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenylthiazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step workflow for the synthesis of 2-phenylthiazole.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling for 2-arylthiazole synthesis is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides insights for optimization.
| Parameter | Options & Considerations | Rationale & Field-Proven Insights |
| 2-Halothiazole | 2-Bromothiazole, 2-Chlorothiazole | 2-Bromothiazole is generally more reactive and is a common starting point. 2-Chlorothiazole is less expensive but often requires more active catalysts and harsher reaction conditions.[4] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalysts, PEPPSI catalysts | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For less reactive substrates (e.g., 2-chlorothiazoles), more advanced catalysts like those developed by Buchwald or PEPPSI-type catalysts may be necessary to achieve good yields.[6] Ligand-free systems using Pd₂(dba)₃ have also been shown to be effective in some cases.[2] |
| Ligand | Phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos, XPhos) | The ligand stabilizes the palladium catalyst and influences its reactivity. For challenging couplings, bulky and electron-rich phosphine ligands can significantly improve reaction efficiency.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings.[8][9] |
| Solvent | Dioxane/Water, Toluene/Water, DMF, THF | A mixture of an organic solvent and water is commonly used. Dioxane/water is a versatile system. The choice of solvent can affect the solubility of the reagents and the overall reaction kinetics.[3] |
| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave heating can sometimes be employed to accelerate the reaction. |
Troubleshooting and Expert Recommendations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. A more active catalytic system may be required. Increasing the reaction temperature or time may also be beneficial. Ensure that the reaction is carried out under strictly inert conditions, as oxygen can deactivate the catalyst.
-
Side Reactions: The formation of homocoupling products (biaryls from the boronic acid) can sometimes be observed. This can be minimized by using the appropriate stoichiometry of reagents and ensuring efficient stirring.
-
Purification Challenges: The purification of 2-arylthiazoles can sometimes be challenging due to the presence of residual catalyst and ligands. Passing the crude product through a short plug of silica gel before column chromatography can help remove some of these impurities. The use of palladium scavengers can also be an effective strategy.[10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 2-arylthiazoles, providing a robust and versatile route to this important class of compounds. By understanding the reaction mechanism, carefully selecting the reaction parameters, and employing the detailed protocol provided in this guide, researchers can confidently and efficiently synthesize a wide range of 2-arylthiazole derivatives for their research and development endeavors.
References
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]
-
Muthipeedika, N. J., et al. (2020). Screening of different ligands for Suzuki coupling. ResearchGate. Available at: [Link]
-
Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]
-
Al-dujaili, A. H. (2016). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. Available at: [Link]
-
Agyei, C., et al. (2016). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. Available at: [Link]
-
Li, X., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Available at: [Link]
-
Biscoe, M. R., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Available at: [Link]
-
Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Kim, S., & Yu, J. (2020). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Available at: [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Burke Group. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available at: [Link]
-
Ghaffari, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for antimicrobial activity assay of 2-(p-Tolyl)thiazole derivatives
Topic: Protocol for Antimicrobial Activity Assay of 2-(p-Tolyl)thiazole Derivatives
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on evaluating the antimicrobial activity of novel 2-(p-Tolyl)thiazole derivatives. Thiazole-based compounds represent a significant class of heterocyclic molecules with a broad range of therapeutic activities, including potent antimicrobial effects.[1][2] This guide presents a strategic, multi-step approach, beginning with a qualitative screening method (Agar Disk Diffusion) and progressing to quantitative assessments of inhibitory and bactericidal concentrations (Broth Microdilution for MIC and subsequent MBC determination). The causality behind experimental choices is explained, and protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3]
Scientific Rationale & Background
The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[1] The thiazole ring is a key pharmacophore found in numerous clinically approved drugs and natural products, valued for its unique electronic and structural properties that facilitate interactions with biological targets.[4][5] Derivatives of thiazole have demonstrated a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[6][7] Their proposed mechanisms of action are diverse, including the inhibition of essential metabolic pathways, disruption of cell wall synthesis, and depolarization of the cell membrane.[1][5]
The 2-(p-Tolyl)thiazole scaffold offers a promising starting point for novel antibiotic development. The tolyl group provides a lipophilic character that can be crucial for penetrating bacterial cell membranes, a property that can be finely tuned through further chemical modification.[2]
To rigorously assess the antimicrobial potential of these new derivatives, a standardized and tiered testing strategy is essential. This protocol outlines two primary, universally accepted methods:
-
Agar Disk Diffusion (Kirby-Bauer Test): A qualitative or semi-quantitative preliminary test to rapidly screen compounds for antimicrobial activity.[8] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a target microorganism. The resulting zone of growth inhibition provides a visual indication of efficacy.[9]
-
Broth Microdilution: The gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) .[10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[10][11] This method provides precise, reproducible data crucial for structure-activity relationship (SAR) studies.
-
Minimum Bactericidal Concentration (MBC): A subsequent assay to the MIC test, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a critical parameter in clinical contexts.[14][15]
The following protocols are designed to be self-validating through the stringent use of positive, negative, and sterility controls. Adherence to these guidelines will generate reliable and publishable data.
Experimental Workflow Overview
The overall process involves preparing the test compounds and bacterial cultures, performing the assays, and analyzing the results to determine antimicrobial efficacy.
Caption: Overall experimental workflow from preparation to data analysis.
Core Experimental Protocols
3.1. Materials and Reagents
-
Test Compounds: 2-(p-Tolyl)thiazole derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) strains.
-
Growth Media: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]
-
Control Antibiotics: Ciprofloxacin or Gentamicin (positive control for antibacterial activity).
-
General Supplies: Sterile 96-well microtiter plates, sterile Petri dishes (100 mm or 150 mm), sterile paper disks (6 mm), sterile cotton swabs, sterile saline (0.85%), micropipettes, incubator (35-37°C), McFarland turbidity standards (0.5), calipers or ruler.
3.2. Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)
This method serves as an initial screen for bioactivity. The size of the inhibition zone is influenced by the compound's potency and its diffusion rate through the agar.[16]
Step-by-Step Procedure:
-
Prepare Bacterial Inoculum: From a fresh overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside wall of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions (rotating the plate 60 degrees after each application) to ensure confluent growth.[8] Allow the plate to dry for 3-5 minutes.
-
Prepare and Apply Disks:
-
Prepare stock solutions of your 2-(p-Tolyl)thiazole derivatives in DMSO.
-
Aseptically impregnate sterile 6 mm paper disks with a known amount of each test compound (e.g., 10 µL of a 1 mg/mL solution to yield 10 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment.
-
Prepare a negative control disk with DMSO only and a positive control disk with a standard antibiotic (e.g., Ciprofloxacin, 5 µg).
-
-
Place Disks on Agar: Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing down gently to ensure full contact.[17] Space the disks evenly to prevent the overlap of inhibition zones (no more than 6 disks on a 100 mm plate).[17]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using calipers or a ruler.
3.3. Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of a compound that inhibits bacterial growth, providing a crucial metric for comparing potency. The protocol should align with CLSI guidelines (e.g., document M07).[3][18][19]
Caption: Two-fold serial dilution workflow in a 96-well plate for MIC assay.
Step-by-Step Procedure:
-
Prepare Plate: Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare Compound Dilutions:
-
Dissolve the test compound in DMSO to create a high-concentration stock. Further dilute this in CAMHB to achieve a starting concentration that is twice the desired final maximum concentration (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution).
-
Add 200 µL of this starting compound solution to well 1.
-
Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.[10] This creates a gradient of compound concentrations.
-
-
Set Up Controls:
-
Well 11 (Growth Control): Contains 100 µL of CAMHB only (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no compound, no bacteria).[14]
-
-
Prepare Final Inoculum: Dilute the 0.5 McFarland standard bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The total volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Data Collection: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[10] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
3.4. Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed directly after the MIC is determined to assess whether the compound is bactericidal.
Step-by-Step Procedure:
-
Select Wells: Identify the MIC well and the two to three wells with higher concentrations from the completed MIC plate.
-
Subculture onto Agar: From each selected well, take a 10-20 µL aliquot and streak it onto a fresh MHA plate. Be sure to label each streak corresponding to its well concentration.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Data Collection: After incubation, count the number of colonies on each streak. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][14]
Data Analysis and Presentation
Interpretation of Results
-
Disk Diffusion: Results are typically reported as the diameter of the inhibition zone in mm. While not strictly quantitative, larger zones generally suggest greater potency.
-
MIC: The result is the specific concentration (e.g., in µg/mL or µM) of the first well that shows no bacterial growth.
-
MBC: The result is the specific concentration that achieves a 99.9% kill.
-
MBC/MIC Ratio: This ratio provides insight into the mode of action.
-
If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .[12]
-
If MBC/MIC > 4 , the compound is considered bacteriostatic .
-
Example Data Summary Table
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound ID | Test Organism | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| TZT-001 | S. aureus ATCC 25923 | 22 | 8 | 16 | 2 | Bactericidal |
| TZT-001 | E. coli ATCC 25922 | 15 | 32 | >256 | >8 | Bacteriostatic |
| TZT-002 | S. aureus ATCC 25923 | 10 | 64 | >256 | >4 | Bacteriostatic |
| TZT-002 | E. coli ATCC 25922 | 0 | >256 | >256 | - | Inactive |
| Ciprofloxacin | S. aureus ATCC 25923 | 30 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 35 | 0.25 | 0.5 | 2 | Bactericidal |
References
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Microbiology International. Broth Microdilution. [Link]
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Grokipedia. Minimum bactericidal concentration. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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Wikipedia. Disk diffusion test. [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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J. F., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
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National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. [Link]
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Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. [Link]
-
regulations.gov. M07-A8 - Methods for Dilution Antimicrobial. [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
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National Center for Biotechnology Information. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. [Link]
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Application Notes and Protocols: Elucidating the Anticancer Mechanism of Action of 2-(p-Tolyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] The thiazole ring serves as a versatile scaffold for the design of novel therapeutic agents that can interact with various biological targets implicated in cancer progression.[1][5] Among these, 2-(p-Tolyl)thiazole has emerged as a compound of interest, with studies on related 2-aryl-thiazole structures indicating potential antiproliferative and pro-apoptotic effects.[6][7]
This guide provides a comprehensive framework for investigating the mechanism of action of 2-(p-Tolyl)thiazole as a potential anticancer agent. It is designed to equip researchers with the necessary protocols and rationale to systematically evaluate its effects on cancer cells, from initial viability screening to in-depth mechanistic studies and in vivo validation.
Part 1: Initial Assessment of Anticancer Activity
The first step in characterizing a potential anticancer agent is to determine its cytotoxic and antiproliferative effects on a panel of cancer cell lines. This provides crucial information on the compound's potency and selectivity.
Cell Viability and Proliferation Assays
Cell viability assays are fundamental for determining the concentration-dependent effects of a compound on cancer cells.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11][12]
Protocol: MTT Cell Viability Assay [10][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(p-Tolyl)thiazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Sample IC50 Values
| Cell Line | 2-(p-Tolyl)thiazole IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h |
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| A549 (Lung) | Experimental Value | Experimental Value |
| HepG2 (Liver) | Experimental Value | Experimental Value |
| PC-3 (Prostate) | Experimental Value | Experimental Value |
Note: The above table is a template. Actual values must be determined experimentally.
Part 2: Investigating the Mechanism of Cell Death
Once the antiproliferative activity of 2-(p-Tolyl)thiazole is established, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[15][16]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
The Annexin V-FITC assay is a standard method for detecting early and late apoptosis.[15][17] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17][19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[15][17]
Protocol: Annexin V-FITC/PI Apoptosis Assay [15][18][20]
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2-(p-Tolyl)thiazole at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[18] Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualization: Apoptosis Analysis Workflow
Caption: A potential intrinsic apoptosis pathway modulated by 2-(p-Tolyl)thiazole.
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. [2]Flow cytometry analysis of DNA content is a standard method to evaluate the effect of a compound on cell cycle distribution.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Culture and treat cells with 2-(p-Tolyl)thiazole as previously described.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on their DNA content.
Part 4: In Vivo Efficacy Studies
To translate in vitro findings into a more physiologically relevant context, in vivo studies using xenograft mouse models are essential. [21][22][23][24]These models allow for the evaluation of a compound's antitumor efficacy, toxicity, and pharmacokinetics in a living organism. [25][26][27]
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice). [27]2. Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. [26]3. Compound Administration: Administer 2-(p-Tolyl)thiazole to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at various doses and schedules. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the mice for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualization: Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
This comprehensive guide provides a structured approach for elucidating the anticancer mechanism of action of 2-(p-Tolyl)thiazole. By systematically progressing from in vitro cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can build a robust data package to support its further development as a potential cancer therapeutic. The provided protocols and visualizations serve as a foundation for these investigations, which can be adapted and expanded based on emerging findings.
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Application Notes & Protocols: 2-(p-Tolyl)thiazole as a Fluorogenic Probe for Cellular Imaging
Introduction & Scientific Overview
The field of cellular imaging has been revolutionized by the development of fluorescent probes that enable the real-time visualization of cellular structures and dynamic processes.[1][2] Among the various classes of fluorophores, small-molecule probes offer distinct advantages, including cell permeability, straightforward application, and often, fluorogenic properties—the ability to "turn on" or significantly enhance fluorescence upon interaction with their target environment.[3]
This document provides a comprehensive guide to the application of 2-(p-Tolyl)thiazole , a member of the thiazole family of heterocyclic compounds, as a novel fluorogenic probe for live-cell imaging. Thiazole-based dyes, most notably Thiazole Orange (TO), are renowned for their remarkable fluorescence enhancement upon binding to nucleic acids or entering viscous environments.[1][4] This property stems from the restriction of intramolecular rotation between their aromatic ring systems, which minimizes non-radiative decay pathways and forces the excited state to relax via fluorescence emission.[1][5]
2-(p-Tolyl)thiazole, with its simple bicyclic thiazole core linked to a tolyl group, is structurally analogous to the core components of these advanced probes. Its hydrophobic nature suggests excellent cell membrane permeability, while its rotatable bond structure points to a strong potential for fluorogenic behavior within the viscous intracellular milieu, such as lipid droplets, membranes, or upon aggregation within specific organelles. These characteristics make it a promising candidate for a wash-free, "turn-on" cytoplasmic and organelle stain for researchers in cell biology and drug development.
Principle of Fluorescence: A "Turn-On" Mechanism
The fluorescence of 2-(p-Tolyl)thiazole is governed by a process known as Restricted Intramolecular Rotation (RIR) . This mechanism is characteristic of many fluorogenic dyes, including Thiazole Orange.[1][5]
-
In Aqueous Solution (Off-State): When free in a low-viscosity environment like an aqueous buffer or culture medium, the bond linking the thiazole and tolyl rings allows for free and rapid torsional motion. Upon excitation, the molecule quickly loses its energy through non-radiative pathways (heat) facilitated by this rotation, resulting in extremely weak or negligible fluorescence.[6]
-
In a Viscous Cellular Environment (On-State): Upon entering a cell, the probe encounters environments of higher viscosity, such as the lipid-rich interior of organelle membranes or lipid droplets. This viscous environment physically hinders the torsional motion of the rings. The restriction of this intramolecular rotation effectively closes the primary non-radiative decay channel. Consequently, the excited-state energy is predominantly released as fluorescence, leading to a significant "turn-on" signal.[7]
Caption: Proposed "Turn-On" Fluorescence Mechanism.
Photophysical & Chemical Properties
While extensive photophysical data for the parent 2-(p-tolyl)thiazole is not widely published, properties can be inferred from its derivatives and the thiazole class of compounds.
| Property | Value / Characteristic | Source / Rationale |
| Chemical Formula | C₁₀H₉NS | - |
| Molecular Weight | 175.25 g/mol | - |
| UV Absorbance (λ_abs) | ~260-350 nm | Based on derivatives like 2-Amino-4-(p-tolyl)thiazole showing λ_max at 266 nm.[8] The exact peak will depend on the solvent environment. |
| Fluorescence Emission (λ_em) | ~450-600 nm (Estimated) | Thiazole-based fluorophores typically exhibit a large Stokes shift. The emission is expected in the blue-to-orange range depending on the intracellular binding target.[9] |
| Quantum Yield (Φ) | Very low in aqueous solution;Significantly enhanced in viscous media. | Characteristic of fluorogens operating via the RIR mechanism.[6] |
| Solubility | Soluble in DMSO, Ethanol, Methanol;Poorly soluble in water. | Common for hydrophobic small-molecule probes.[2] |
| Cell Permeability | High (Predicted) | The hydrophobic and planar structure facilitates passive diffusion across the cell membrane. |
Detailed Experimental Protocols
Reagent Preparation & Storage
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of 2-(p-Tolyl)thiazole in anhydrous dimethyl sulfoxide (DMSO).
-
For example, dissolve 1.75 mg of the probe (MW 175.25) in 1 mL of DMSO.
-
Vortex thoroughly until fully dissolved.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C, protected from light.
-
For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Properly stored, the solution is stable for at least 6 months.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in a serum-free culture medium or appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Causality: Using a serum-free medium for dilution and incubation prevents the probe from binding to proteins in the serum, which could cause background fluorescence or reduce the effective concentration available to the cells.[10] The optimal concentration should be determined empirically for each cell type and experimental condition, starting with a titration (e.g., 1 µM, 5 µM, 10 µM).
-
Live-Cell Staining Protocol
This protocol is designed for cells cultured in confocal dishes or multi-well imaging plates.
-
Cell Seeding:
-
Seed cells onto a suitable imaging vessel (e.g., 35 mm glass-bottom dish) at a density that will result in 60-80% confluency at the time of imaging.
-
Culture cells in their standard complete growth medium at 37°C and 5% CO₂ for 24-48 hours.
-
-
Probe Loading:
-
Aspirate the complete culture medium from the cells.
-
Gently wash the cells once with warm (37°C) Phosphate-Buffered Saline (PBS) or HBSS to remove residual serum and media components.
-
Add the freshly prepared working solution of 2-(p-Tolyl)thiazole (1-10 µM in serum-free medium or HBSS) to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Imaging Preparation (Wash-Free Option Recommended):
-
Wash-Free Method: Due to its fluorogenic nature, a wash step is often unnecessary and can be omitted to minimize cell stress. The low fluorescence of the probe in the aqueous medium results in a high signal-to-noise ratio.[8]
-
Optional Wash Method: If high background is observed, gently aspirate the probe solution and wash the cells twice with warm imaging buffer (e.g., phenol red-free medium supplemented with HEPES). Add fresh imaging buffer to the cells before microscopy.
-
Expert Insight: Start with the wash-free method. Only introduce a wash step if background fluorescence from the medium is problematic. Excessive washing can lead to the efflux of the probe from the cells.
-
Caption: General Experimental Workflow for Cellular Imaging.
Fluorescence Microscopy & Image Acquisition
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber maintaining 37°C and 5% CO₂).
-
Filter Sets: Use a standard DAPI or "Blue" filter set.
-
Excitation: ~350-400 nm
-
Emission: ~450-550 nm (A broader long-pass filter may also be effective).
-
-
Objective: Use a high numerical aperture (NA ≥ 0.75) oil or water immersion objective for best resolution and light collection efficiency.
-
-
Minimizing Phototoxicity (Critical for Live-Cell Imaging):
-
Reduce Excitation Light: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[11]
-
Minimize Exposure Time: Use the shortest camera exposure time possible (e.g., 50-200 ms).
-
Time-Lapse Imaging: Increase the interval between acquisitions as much as the biological process under investigation allows. Avoid continuous illumination.[11]
-
Rationale: Phototoxicity is a major artifact in live-cell imaging, caused by the generation of reactive oxygen species during fluorophore excitation. It can alter cell morphology, induce stress responses, and lead to cell death, compromising the validity of the data.[11]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No / Weak Signal | 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect filter set.4. Probe degradation. | 1. Increase working concentration in increments (e.g., up to 20 µM).2. Increase incubation time to 45-60 minutes.3. Verify excitation/emission filter compatibility with the probe's spectra.4. Prepare a fresh working solution from the stock. |
| High Background | 1. Probe concentration is too high.2. Probe binding to serum proteins or components in phenol red-containing media.3. Autofluorescence from cells or medium. | 1. Decrease probe concentration.2. Perform an optional wash step after incubation. Use serum-free, phenol red-free imaging medium.3. Capture an unstained control image and use it for background subtraction during analysis. |
| Cell Death / Blebbing | 1. Cytotoxicity: The probe concentration is too high.2. Phototoxicity: Illumination is too intense or prolonged. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration. Reduce concentration and/or incubation time.[12][13][14]2. Reduce laser power, shorten exposure time, and increase the interval between time-lapse images.[11] |
| Blurry Image | 1. Cells are not in focus.2. Objective is not appropriate for the imaging vessel.3. Cell movement during long exposure. | 1. Carefully focus on the cell plane.2. Ensure the objective's working distance is compatible with the coverslip thickness.3. Shorten exposure time. Ensure the environmental chamber is stable. |
References
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Synthesis of 2-(p-Tolyl)thiazole derivatives for use in materials science
An in-depth guide to the synthesis and application of 2-(p-Tolyl)thiazole derivatives, offering researchers and materials scientists a practical framework for developing novel functional materials.
Introduction: The Thiazole Scaffold in Modern Materials Science
Heterocyclic compounds form the backbone of many functional organic materials. Among these, the thiazole ring system, a five-membered aromatic ring containing sulfur and nitrogen, has garnered significant attention.[1] Its rigid, planar structure and electron-rich nature create a platform for unique photophysical and electronic properties. Thiazole derivatives are integral to the development of advanced materials, finding applications as chemosensors, in solar cells, and notably as emissive components in Organic Light-Emitting Diodes (OLEDs).[2][3]
The 2-(p-Tolyl)thiazole scaffold, in particular, offers a versatile building block. The para-tolyl group provides a site for further functionalization and influences the molecule's packing in the solid state, which is critical for device performance. The synthetic accessibility of these compounds, primarily through the robust Hantzsch thiazole synthesis, allows for the systematic tuning of their electronic and optical properties.[4][5] This guide provides detailed protocols for the synthesis of 2-(p-tolyl)thiazole derivatives, outlines their characterization, and discusses their application in materials science, with a focus on creating a self-validating experimental framework for researchers.
Part 1: Foundational Synthesis via the Hantzsch Reaction
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and high yields.[5][6] The reaction facilitates the construction of the thiazole ring through the condensation of an α-haloketone and a thioamide.[1][5] This method is exceptionally well-suited for producing a variety of substituted thiazoles.
Protocol 1: Synthesis of 2-Amino-4-(p-tolyl)thiazole
This protocol details the synthesis of a key precursor, 2-amino-4-(p-tolyl)thiazole, which can be further modified for various applications. The reaction proceeds by heating 2-bromo-1-(p-tolyl)ethanone with thiourea in an alcoholic solvent.
Experimental Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol).
-
Solvent Addition: Add 35 mL of 95% ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The activation energy supplied by heating is crucial for the initial nucleophilic attack and subsequent cyclization. The reaction is typically complete within 60-90 minutes.
-
Isolation: After cooling to room temperature, concentrate the solution using a rotary evaporator to reduce the volume by approximately half.
-
Precipitation and Neutralization: Add 50 mL of water, followed by the dropwise addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution until the mixture is slightly basic (pH ~8-9). The base neutralizes hydrobromic acid formed during the reaction, facilitating the precipitation of the free amine product, which is poorly soluble in water.[1][7]
-
Filtration and Washing: Collect the resulting white precipitate by vacuum filtration through a Büchner funnel. Wash the solid with hot water (2 x 20 mL) to remove any remaining inorganic salts.
-
Drying: Dry the solid under vacuum to yield 2-amino-4-(p-tolyl)thiazole as a white or off-white solid.[7] The crude product is often of sufficient purity for subsequent steps.
Causality Behind Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction temperature.
-
Slight Excess of Thiourea: Ensures the complete consumption of the more expensive α-haloketone.
-
Basic Workup: Essential for deprotonating the thiazolium intermediate and precipitating the neutral product.
Caption: General Experimental Workflow for Hantzsch Thiazole Synthesis.
Part 2: Advanced Synthesis via Suzuki-Miyaura Coupling
To create complex, π-conjugated systems suitable for materials science, C-C bond formation is essential. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and a boronic acid, enabling the linkage of various aromatic systems.[8][9] This technique is invaluable for extending the conjugation length of the 2-(p-tolyl)thiazole core, which directly influences the material's absorption and emission wavelengths.[10]
Protocol 2: Suzuki Coupling of 5-Bromo-2-(p-tolyl)thiazole with Phenylboronic Acid
This protocol describes a general method to append an additional aryl group at the 5-position of the thiazole ring.
Experimental Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 5-bromo-2-(p-tolyl)thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol) as the base.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene)palladium(II) (0.03 mmol, 3 mol%). The choice of catalyst and ligand is critical for reaction efficiency.[10][11]
-
Solvent and Degassing: Add a mixture of dimethoxyethane (DME) and water (e.g., 4:1 ratio, 10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-2-(p-tolyl)thiazole.
Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.
Part 3: Structural and Photophysical Characterization
Thorough characterization is essential to confirm the identity, purity, and functional properties of the synthesized derivatives. A combination of spectroscopic techniques provides a complete picture of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[12] For a compound like 5-phenyl-2-(p-tolyl)thiazole, one would expect to see characteristic signals: a singlet for the C4-H proton on the thiazole ring, distinct aromatic multiplets for the phenyl and p-tolyl groups, and a sharp singlet around 2.4 ppm for the tolyl methyl protons.[13]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and elemental composition (via High-Resolution Mass Spectrometry), validating the successful synthesis.[14]
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique reveals the electronic transitions within the molecule. The position of the maximum absorption wavelength (λ_abs) provides insight into the energy gap of the π-conjugated system.
-
Photoluminescence (PL) Spectroscopy: Measures the emission properties of the material upon photoexcitation. Key parameters include the maximum emission wavelength (λ_em), the Stokes shift (the difference between λ_abs and λ_em), and the fluorescence quantum yield (Φ_F), which quantifies the efficiency of the emission process.[2]
Representative Characterization Data
The table below summarizes hypothetical, yet realistic, data for a synthesized 2-(p-tolyl)thiazole derivative.
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 8.15 (s, 1H), 7.90 (d, 2H), 7.30 (d, 2H), 2.40 (s, 3H) | Confirms thiazole C4-H, p-tolyl aromatic, and methyl protons. |
| ¹³C NMR | Chemical Shift (δ) | 168.1, 142.5, 138.9, 131.2, 129.8, 126.5, 21.5 | Shows characteristic peaks for thiazole, aromatic, and methyl carbons. |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 252.0791 | Found: 252.0795 |
| UV-Vis | λ_abs (in CH₂Cl₂) | 335 nm | Indicates the primary π-π* electronic transition. |
| PL Spectroscopy | λ_em (in CH₂Cl₂) | 410 nm | Blue fluorescence, characteristic of this class of compounds. |
| PL Spectroscopy | Quantum Yield (Φ_F) | 0.35 | Moderate emission efficiency in solution. |
Part 4: Applications in Materials Science
The tunable photophysical properties of 2-(p-tolyl)thiazole derivatives make them highly attractive for use in optoelectronic devices, particularly OLEDs.[3][15]
Organic Light-Emitting Diodes (OLEDs)
In an OLED, different organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected, which then recombine in the emissive layer (EML) to produce light. The color of the light is determined by the chemical structure of the material in the EML.
2-(p-tolyl)thiazole derivatives can function as:
-
Blue Emitters: The inherent electronic structure of the thiazole core often leads to emission in the blue region of the spectrum, which is critical for full-color displays and white lighting.[16]
-
Host Materials: Their high thermal stability and good charge-transport properties allow them to serve as a host matrix for other guest emitter molecules (dopants) in the EML.
The ability to extend the π-conjugation through methods like Suzuki coupling allows for the precise tuning of the emission color from blue to green and even red, demonstrating the platform's versatility.[2]
Caption: Role of a thiazole derivative in an OLED emissive layer.
References
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Boultif, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
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Talite, M. J., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Scientific Reports. Available from: [Link]
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Kandeel, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE. Available from: [Link]
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Bentabed, A., et al. (2007). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Available from: [Link]
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Isbrandt, E. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available from: [Link]
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Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]
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Universidade NOVA de Lisboa. Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. Available from: [Link]
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Zunke, C., et al. (2012). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions. Available from: [Link]
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Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)thiazole Libraries for Drug Discovery
Abstract
The 2-(p-Tolyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns to identify novel drug candidates from 2-(p-Tolyl)thiazole-based chemical libraries. We will delve into the rationale behind library design, provide detailed protocols for primary and secondary screening assays, and outline a robust hit validation workflow, complete with counter-screening strategies to ensure data integrity. The methodologies described herein are grounded in established principles of drug discovery and are designed to be adaptable to a variety of biological targets.
Introduction: The Scientific Rationale for Targeting the 2-(p-Tolyl)thiazole Scaffold
The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which is present in over 18 FDA-approved drugs and more than 70 experimental therapeutic agents. Its prevalence is due to its ability to engage in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and π-π stacking interactions. The 2-(p-Tolyl)thiazole core, in particular, offers a synthetically tractable framework with a desirable balance of rigidity and conformational flexibility, making it an ideal starting point for the construction of focused compound libraries. Numerous studies have highlighted the potential of thiazole derivatives in targeting key signaling pathways implicated in cancer and other diseases.[1][3]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large collections of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[4][5] The success of an HTS campaign is contingent upon a well-designed screening library, a robust and sensitive assay, and a rigorous data analysis and hit validation pipeline. This guide will provide the foundational knowledge and practical protocols to effectively screen 2-(p-Tolyl)thiazole libraries and accelerate the identification of promising lead compounds.
Designing a Focused 2-(p-Tolyl)thiazole Library
The quality and design of the screening library are paramount to the success of any HTS campaign. Rather than screening a large, unfocused collection of compounds, a focused library designed around the 2-(p-Tolyl)thiazole scaffold can yield higher hit rates and more interpretable structure-activity relationship (SAR) data.[6]
Key Principles for Library Design:
-
Scaffold Hopping and Decoration: The core 2-(p-Tolyl)thiazole scaffold can be systematically "decorated" with a variety of functional groups at different positions to explore the chemical space around the target's binding site. Common modifications include the introduction of different substituents on the phenyl ring and the thiazole ring.
-
Computational Modeling: In silico methods, such as molecular docking and virtual screening, can be employed to predict the binding affinity of virtual compounds to the target of interest.[6] This allows for the prioritization of compounds for synthesis that are most likely to be active.
-
Physicochemical Properties: To enhance the drug-like properties of the library, computational filters can be applied to remove compounds with undesirable characteristics, such as poor solubility, high toxicity, or metabolic instability.[7][8]
The overarching goal is to create a library that is both diverse in its chemical space coverage and focused on the target of interest.
The High-Throughput Screening Workflow: A Step-by-Step Guide
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow provides a general framework that can be adapted to specific targets and assay technologies.
Figure 1: A comprehensive workflow for HTS of 2-(p-Tolyl)thiazole libraries.
Primary Screening Protocol: A Fluorescence Polarization Assay for Kinase Inhibition
Fluorescence Polarization (FP) is a robust and homogeneous assay format that is well-suited for HTS of enzyme inhibitors, such as kinases.[9][10] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus protein-bound state.
Rationale for Choosing FP for Kinase Screening:
-
Homogeneous Format: No separation steps are required, which simplifies automation and reduces variability.[10]
-
High Signal-to-Background Ratio: FP assays typically have a good dynamic range.
-
Insensitivity to some forms of interference: The ratiometric nature of the measurement makes it less susceptible to fluctuations in lamp intensity or compound color.[9]
Detailed Protocol:
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (e.g., a fluorescent ATP analog)
-
2-(p-Tolyl)thiazole compound library (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Multimode plate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the 2-(p-Tolyl)thiazole library into individual wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO into designated wells (negative control) and 50 nL of a known kinase inhibitor (positive control).
-
-
Enzyme and Tracer Addition:
-
Prepare a master mix of the kinase and the fluorescent tracer in assay buffer. The optimal concentrations of each should be determined during assay development.
-
Dispense 10 µL of the enzyme/tracer mix into each well of the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on a multimode plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Collect both parallel and perpendicular fluorescence intensity data.
-
-
Data Analysis:
-
Calculate the FP value for each well.
-
Normalize the data to the plate controls (% inhibition).
-
Calculate the Z' factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[11]
-
| Parameter | Value | Description |
| Plate Format | 384-well | Standard for HTS to conserve reagents. |
| Assay Volume | 10 µL | Miniaturized to reduce costs. |
| Compound Conc. | 10 µM | Typical single-point screening concentration. |
| Incubation Time | 60 min | Allows for binding equilibrium to be reached. |
| Detection | Fluorescence Polarization | Robust and sensitive detection method. |
Hit Confirmation and Validation: A Multi-pronged Approach
A single active in a primary screen is considered a "hit" but requires further validation to confirm its activity and rule out artifacts.[12][13]
Dose-Response Confirmation
Primary hits are cherry-picked and re-tested in a dose-response format to determine their potency (IC50). This confirms the activity observed in the primary screen and provides a quantitative measure of efficacy.
Counter-Screening for False Positives
False positives can arise from compound interference with the assay technology.[14] It is crucial to perform counter-screens to identify and eliminate these compounds.
Example Counter-Screen Protocol: Luciferase Inhibition Assay
If a downstream secondary assay utilizes a luciferase reporter, it is prudent to screen for compounds that directly inhibit luciferase.
Materials:
-
Recombinant luciferase enzyme
-
Luciferin substrate
-
Confirmed hits from the primary screen
-
Assay Buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Plating: Plate the confirmed hits in a dose-response format.
-
Enzyme Addition: Add a solution of recombinant luciferase to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Substrate Addition and Reading: Add the luciferin substrate and immediately read the luminescence on a plate reader.
-
Analysis: Compounds that show a dose-dependent decrease in luminescence are potential luciferase inhibitors and should be flagged.
Orthogonal Assay
An orthogonal assay measures the activity of the hit compounds through a different biological mechanism or technology to confirm on-target activity.[15]
Example Orthogonal Assay Protocol: Cell-Based Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the target kinase within a cellular context, providing more physiologically relevant data.
Materials:
-
A cell line engineered with a luciferase reporter construct downstream of a promoter regulated by the kinase of interest.
-
Cell culture medium
-
Confirmed, non-interfering hits
-
Luciferase assay reagent
-
384-well white, clear-bottom plates
Procedure:
-
Cell Plating: Seed the reporter cell line into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the hit compounds at various concentrations for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.
-
Data Analysis: A dose-dependent decrease in luciferase activity confirms that the compound is cell-permeable and active on the target in a cellular environment.
Figure 2: Decision-making workflow for hit validation and triage.
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is identified, a preliminary SAR analysis can be performed by testing commercially available analogs of the hit compounds. This helps to identify the key chemical features responsible for activity and provides a starting point for medicinal chemistry optimization.
| Compound | Structure | Primary Screen IC50 (µM) | Cell-Based EC50 (µM) | Notes |
| Hit 1 | 2-(p-Tolyl)thiazole-X | 1.2 | 5.8 | Initial validated hit. |
| Analogue 1.1 | R = -Cl | 0.8 | 3.5 | Increased potency with electron-withdrawing group. |
| Analogue 1.2 | R = -OMe | 5.6 | >20 | Decreased potency with electron-donating group. |
| Analogue 1.3 | R = -H | 3.4 | 15.2 | Removal of methyl group reduces activity. |
Conclusion
The 2-(p-Tolyl)thiazole scaffold represents a promising starting point for the discovery of novel therapeutics. The successful implementation of a high-throughput screening campaign, as outlined in these application notes, requires a multi-faceted approach that combines a well-designed chemical library, robust and sensitive assays, and a rigorous hit validation process. By following the detailed protocols and workflows presented herein, researchers can increase the probability of identifying high-quality, validated hits for progression into lead optimization programs.
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Application Notes and Protocols for 2-(p-Tolyl)thiazole-Based Metal Ion Sensors
Introduction: The Promise of 2-(p-Tolyl)thiazole Scaffolds in Metal Ion Sensing
The detection of metal ions is of paramount importance in diverse fields, ranging from environmental monitoring and clinical diagnostics to industrial process control. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time detection.[1][2] Among the various fluorogenic scaffolds, thiazole and its derivatives have garnered significant attention owing to their inherent photophysical properties, structural versatility, and strong coordination capabilities with a variety of metal ions.[2][3][4]
This document provides a comprehensive guide to the development and application of metal ion sensors based on the 2-(p-tolyl)thiazole core. The p-tolyl group, an electron-donating moiety, can enhance the fluorescence quantum yield of the thiazole ring, making it an excellent platform for designing "turn-on" or "turn-off" fluorescent probes. By functionalizing this core with appropriate chelating groups, typically through a Schiff base linkage, we can create highly selective and sensitive sensors for specific metal ions. This guide will detail the synthesis of a representative 2-(p-tolyl)thiazole-based Schiff base sensor, outline the protocols for its use in metal ion detection, and discuss the underlying sensing mechanisms.
Part 1: Synthesis of a 2-(p-Tolyl)thiazole-Based Schiff Base Sensor
The synthesis of a 2-(p-tolyl)thiazole-based sensor can be efficiently achieved in a two-step process. The first step involves the synthesis of the key intermediate, 2-(p-tolyl)thiazole-4-carbaldehyde. This is followed by a condensation reaction with a suitable amine to form the final Schiff base sensor.
Synthesis of the Precursor: 2-(p-Tolyl)thiazole-4-carbaldehyde
The synthesis of 2-(p-tolyl)thiazole-4-carbaldehyde begins with the readily available (2-p-tolylthiazol-4-yl)methanol. The alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as manganese (IV) oxide (MnO₂).
Protocol 1: Synthesis of 2-(p-tolyl)thiazole-4-carbaldehyde
-
Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and chloroform (150 mL).
-
Addition of Oxidant: While stirring at room temperature, add manganese (IV) oxide (9.04 g, 104 mmol) portion-wise to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with chloroform.
-
Purification: Evaporate the chloroform under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure 2-(p-tolyl)thiazole-4-carbaldehyde.[5]
Expected Outcome: A crystalline solid with a melting point of 128-130 °C. The yield is typically around 70%.[5]
Synthesis of the Schiff Base Sensor
The final sensor is synthesized via a Schiff base condensation reaction between 2-(p-tolyl)thiazole-4-carbaldehyde and an appropriate amine, such as 2-aminophenol. The hydroxyl group in 2-aminophenol provides an additional coordination site for metal ions.
Protocol 2: Synthesis of the 2-(p-Tolyl)thiazole Schiff Base Sensor (PTS)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(p-tolyl)thiazole-4-carbaldehyde (2.03 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Amine: To this solution, add 2-aminophenol (1.09 g, 10 mmol).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base sensor (PTS).
Characterization: The structure of the synthesized sensor should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for the 2-(p-tolyl)thiazole-based Schiff base sensor (PTS).
Part 2: Protocols for Metal Ion Detection
The synthesized 2-(p-tolyl)thiazole Schiff base sensor (PTS) can be used for the detection of various metal ions. The following protocols detail the procedures for preparing solutions and performing spectroscopic analyses.
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results.
Protocol 3: Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Dissolve the appropriate amount of the synthesized PTS sensor in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mM.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water. It is recommended to test a wide range of metal ions to determine the selectivity of the sensor.[6][7]
-
Working Solutions: Prepare working solutions of the sensor and metal ions by diluting the stock solutions with the appropriate buffer and solvent system. The final concentration of the sensor is typically in the micromolar range (e.g., 10 µM).
Spectroscopic Titration for Metal Ion Sensing
Fluorescence and UV-Vis spectroscopy are the primary techniques used to evaluate the sensing performance of the PTS probe.
Protocol 4: Fluorescence and UV-Vis Titration
-
Blank Measurement: In a quartz cuvette, place a solution of the PTS sensor (e.g., 10 µM) in the chosen solvent system (e.g., a mixture of organic solvent and buffer). Record the UV-Vis absorption and fluorescence emission spectra.
-
Titration: To the cuvette containing the sensor solution, incrementally add small aliquots of a specific metal ion stock solution.
-
Data Acquisition: After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes). Record the UV-Vis and fluorescence spectra.
-
Data Analysis: Plot the changes in absorbance or fluorescence intensity at the respective maximum wavelengths against the concentration of the added metal ion.
Causality Behind Experimental Choices:
-
Solvent System: A mixed organic-aqueous system is often used to ensure the solubility of both the organic sensor and the inorganic metal salts. The choice of buffer is important to maintain a constant pH, as the coordination of metal ions can be pH-dependent.[8]
-
Excitation Wavelength: The excitation wavelength for fluorescence measurements should be set at the maximum absorption wavelength of the sensor-metal complex to achieve the highest emission intensity.
Caption: Proposed signaling pathway for a "turn-on" 2-(p-tolyl)thiazole-based sensor.
Part 3: Data Interpretation and Performance Evaluation
Selectivity and Sensitivity
-
Selectivity: To assess the selectivity of the PTS sensor, perform fluorescence or UV-Vis measurements with a range of different metal ions at the same concentration. A highly selective sensor will show a significant response to only one or a few specific metal ions.
-
Sensitivity (Limit of Detection): The limit of detection (LOD) is a crucial parameter that indicates the lowest concentration of a metal ion that can be reliably detected. The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration.[9]
Binding Stoichiometry and Association Constant
-
Job's Plot: The binding stoichiometry between the sensor and the metal ion can be determined using the continuous variation method (Job's plot).[8] This involves preparing a series of solutions with varying mole fractions of the sensor and the metal ion while keeping the total concentration constant. The mole fraction at which the absorbance or fluorescence intensity is maximal indicates the stoichiometry of the complex.
-
Association Constant (Kₐ): The binding affinity between the sensor and the metal ion can be quantified by the association constant, which can be calculated from the titration data using the Benesi-Hildebrand equation.
Data Presentation
| Sensor | Target Ion | Detection Limit (µM) | Binding Stoichiometry (Sensor:Ion) | Solvent System | Reference |
| FPS | Zn²⁺ | 0.0119 | - | Methanol | [9] |
| FPS-Zn²⁺ | Cu²⁺ | 0.225 | - | Methanol | [9] |
| AS1 | Fe³⁺ | 0.056 | - | MeOH-H₂O | [5] |
| AS1 | Hg²⁺ | 0.07 | - | MeOH-H₂O | [5] |
| L | Al³⁺ | 0.0198 | 2:1 | DMSO-H₂O | [8] |
| S | Al³⁺ | 0.0479 | 2:1 | DMSO-H₂O | [8] |
Conclusion and Future Perspectives
The 2-(p-tolyl)thiazole scaffold provides a robust and versatile platform for the development of highly sensitive and selective fluorescent sensors for metal ions. The synthetic route is straightforward, and the sensing protocols are well-established. The modular nature of Schiff base synthesis allows for the fine-tuning of the sensor's properties by varying the amine component, enabling the design of probes for a wide array of target metal ions. Future research in this area could focus on the development of ratiometric sensors to minimize background interference, the synthesis of water-soluble probes for biological applications, and the immobilization of these sensors on solid supports for the creation of portable and reusable sensing devices.
References
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). MDPI. [Link]
-
Highly sensitive and selective fluorescence-based sensing of metal ions using a novel Schiff base chemosensor. (2024). Semantic Scholar. [Link]
-
2-(p-Tolyl)thiazole-4-carbaldehyde. Lead Sciences. [Link]
-
Triazole-based novel bis Schiff base colorimetric and fluorescent turn-on dual chemosensor for Cu2+ and Pb2+: application to living cell imaging and molecular logic gates. (2019). NIH. [Link]
-
Improving the sensing ability of thiazolothiazole derivatives towards metal ions. (2024). Universidade Nova de Lisboa. [Link]
-
A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions. (2014). NIH. [Link]
-
Synthesis And Application Of Fluorescence Probe For Metal Ion Based On Schiff Base. (2020). Globe Thesis. [Link]
-
A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. (2023). ResearchGate. [Link]
-
Synthesis and Discovery of Schiff Base Bearing Furopyrimidinone for Selective Recognition of Zn2+ and its Applications in Cell Imaging and Detection of Cu2+. (2021). PubMed Central. [Link]
-
Fluorescence titration of L with different concentrations of metal ions... (2014). ResearchGate. [Link]
-
Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis and its application for direct assay of artificial ur. (2025). Royal Society of Chemistry. [Link]
-
Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis and its application for direct assay of artificial urine. (2025). NIH. [Link]
-
A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. (2023). PubMed. [Link]
-
Recent Progress in Thiazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives. (2025). PubMed. [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. researchgate.net [researchgate.net]
- 3. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 4. Polymer Films of 2-(Azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole: Surface Characterization and Electrochemical Sensing of Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Triazole-based novel bis Schiff base colorimetric and fluorescent turn-on dual chemosensor for Cu2+ and Pb2+: application to living cell imaging and molecular logic gates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Discovery of Schiff Base Bearing Furopyrimidinone for Selective Recognition of Zn2+ and its Applications in Cell Imaging and Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Hantzsch Synthesis of 2-(p-Tolyl)thiazole
Welcome to our dedicated technical support center for the Hantzsch thiazole synthesis. This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of 2-(p-Tolyl)thiazole, a valuable building block in medicinal chemistry and materials science. As researchers and drug development professionals, we understand that maximizing yield and purity is paramount. This resource is designed to provide you with in-depth, field-proven insights to troubleshoot and enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during the synthesis of 2-(p-Tolyl)thiazole.
Q1: My Hantzsch reaction for 2-(p-Tolyl)thiazole is giving a very low yield. What are the most likely causes?
Low yields in this specific Hantzsch synthesis can often be attributed to several key factors: suboptimal reaction conditions, the purity of your starting materials (p-toluthioamide and the α-haloketone), incorrect stoichiometry, and the formation of unwanted side products. A systematic approach to troubleshooting these variables is the most effective path to identifying and resolving the issue.[1]
Q2: How can I best improve the yield of my reaction?
Yield improvement is typically achieved by meticulously optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been demonstrated to significantly boost yields and shorten reaction times for thiazole synthesis.[1]
Q3: What are the common side reactions I should be aware of when synthesizing an aryl-substituted thiazole like 2-(p-Tolyl)thiazole?
Side reactions can occur, and in the case of Hantzsch synthesis, particularly under acidic conditions, you might observe the formation of 2-imino-2,3-dihydrothiazole isomers as byproducts.[1] The stability of your reactants and intermediates is also a critical factor that can influence the prevalence of these side reactions.[2]
Q4: Is a catalyst necessary for the Hantzsch synthesis of 2-(p-Tolyl)thiazole?
While many traditional Hantzsch syntheses proceed without a catalyst, certain modifications can leverage catalysts to enhance both reaction rates and yields. For instance, in multi-component variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have proven to be effective.[3]
II. In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low Conversion of Starting Materials
Symptoms: TLC or LC-MS analysis of your crude reaction mixture shows a significant amount of unreacted p-toluthioamide and/or the α-haloketone.
Probable Causes & Systematic Solutions:
-
Insufficient Thermal Energy: The Hantzsch synthesis often requires an initial input of heat to overcome the activation energy barrier.[1]
-
Solution: If you are conducting the reaction at room temperature, a modest increase to 40-60 °C can be beneficial. For less reactive substrates, refluxing in an appropriate solvent may be necessary. However, be cautious of excessive heat, as it can lead to the decomposition of reactants and products.[3]
-
-
Inadequate Reaction Time: The reaction may not have reached completion within your initial timeframe.
-
Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). If you observe the persistence of starting materials beyond your planned reaction time, extend the duration until the starting material spots on the TLC plate have significantly diminished or disappeared.
-
-
Suboptimal Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and final yield.
-
Solution: Alcohols such as ethanol and methanol are commonly employed and often yield good results.[3] In some instances, a mixture of solvents, like ethanol/water, has been shown to improve yields.[3][4] For microwave-assisted syntheses, polar solvents like methanol and ethanol are generally effective.[3]
-
-
Purity of Starting Materials: The presence of impurities in your p-toluthioamide or α-haloketone can inhibit the reaction or lead to the formation of side products.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify the p-toluthioamide if necessary. The α-haloketone can be unstable and should ideally be freshly prepared or stored under cold and dark conditions to prevent decomposition.[2]
-
Issue 2: Formation of Significant Impurities
Symptoms: Your crude product shows multiple spots on the TLC plate, or your NMR spectrum indicates the presence of unexpected signals.
Probable Causes & Systematic Solutions:
-
Isomeric Byproduct Formation: As mentioned, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction, particularly when using N-monosubstituted thioureas.[2]
-
Solution: The regioselectivity of the cyclization can be influenced by the pH of the reaction medium. To favor the formation of the desired 2-(p-Tolyl)thiazole, it is advisable to carry out the reaction in a neutral or slightly basic medium.[2] The addition of a mild, non-nucleophilic base can help to suppress the formation of the imino isomer.
-
-
Decomposition of Reactants or Product: High temperatures or prolonged reaction times can lead to the degradation of your starting materials or the desired thiazole product.
-
Solution: Optimize the reaction temperature and time by carefully monitoring the reaction progress. Aim to halt the reaction as soon as the formation of the desired product is maximized to prevent subsequent degradation.
-
III. Optimized Experimental Protocol for 2-(p-Tolyl)thiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(p-Tolyl)thiazole, incorporating best practices for yield optimization.
Materials:
-
p-Toluthioamide
-
2-Bromoacetophenone (or other suitable α-haloketone)
-
Ethanol
-
Sodium Carbonate (Na₂CO₃) solution (5%)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine p-toluthioamide (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase). The reaction is typically complete within 1-2 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Neutralization and Product Isolation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. This will neutralize the hydrobromic acid formed during the reaction and precipitate the crude 2-(p-Tolyl)thiazole.[3][5]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts.[5]
-
Drying and Purification: Air-dry the collected solid. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
IV. Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of the Hantzsch thiazole synthesis. This data is a generalized representation based on literature and should be adapted for the specific synthesis of 2-(p-Tolyl)thiazole.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) | Reference |
| Solvent | Ethanol | Good | Methanol | Good | Ethanol/Water (1:1) | Excellent | [3][4] |
| Temperature | Room Temp | Low to Moderate | 60 °C | Good | Reflux | High | [3] |
| Catalyst | None | Moderate | SiW.SiO₂ | High | - | - | [4] |
| Method | Conventional Heating | Good | Ultrasonic Irradiation | Excellent | Microwave | Excellent | [4][6] |
V. Visualizing the Hantzsch Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for 2-(p-Tolyl)thiazole.
Caption: Reaction mechanism for the Hantzsch synthesis of 2-(p-Tolyl)thiazole.
VI. Conclusion
The Hantzsch synthesis is a robust and versatile method for the preparation of thiazoles. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize the synthesis of 2-(p-Tolyl)thiazole to achieve high yields and purity. This guide provides a foundational framework for this process, and we encourage you to adapt and refine these strategies to your specific experimental context.
VII. References
-
Benchchem. Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Available from:
-
Benchchem. Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Available from:
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from:
-
National Institutes of Health (NIH). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from:
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from:
-
National Institutes of Health (NIH). An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from:
-
ChemicalBook. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis. Available from:
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from:
-
National Institutes of Health (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from:
-
SynArchive. Hantzsch Thiazole Synthesis. Available from:
-
ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from:
-
Benchchem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Available from:
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from:
-
ResearchGate. Hantzsch thiazole synthesis. Available from:
-
Benchchem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Available from:
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from:
-
Organic Chemistry Portal. Thiazole synthesis. Available from:
-
Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Available from:
-
Benchchem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Available from:
-
Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis. Available from:
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from:
-
PubMed Central. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Available from:
-
ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from:
-
National Institutes of Health (NIH). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from:
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from:
-
bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 2-(p-Tolyl)thiazole derivatives
Technical Support Center: Purification of 2-(p-Tolyl)thiazole Derivatives
Welcome to the technical support center for the purification of 2-(p-Tolyl)thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. Here, we address common challenges with in-depth, scientifically grounded solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My 2-(p-Tolyl)thiazole derivative has a low melting point and appears oily, making recrystallization difficult. What should I do?
A1: "Oiling out" during recrystallization is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent. Here’s a systematic approach to troubleshoot this:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For low-melting-point solids or oils, a two-solvent system is often effective.[1][2] Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[1]
-
Two-Solvent Recrystallization Protocol:
-
Dissolve your crude product in a minimum amount of the "good" solvent (the one in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until you observe persistent cloudiness.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.
-
-
Consider a Solid Derivative: If recrystallization remains challenging, consider converting the oily product into a solid derivative, such as a salt, for easier purification.[3] After purification by recrystallization, the pure product can be regenerated.
Q2: I'm observing multiple spots on my TLC plate after synthesis. What are the likely impurities, and how can I remove them?
A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of products. The nature of these impurities largely depends on the synthetic route employed, most commonly the Hantzsch thiazole synthesis.
-
Common Impurities and Side Products:
-
Unreacted Starting Materials: Such as the α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethanone) and the thioamide source (e.g., thiourea).
-
Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can yield the 2-imino-2,3-dihydrothiazole isomer in addition to the desired 2-aminothiazole derivative.[1]
-
Oxidation Products: Thioamides can be susceptible to oxidation.
-
Bis-thiazoles: These can form if the stoichiometry of the reactants is not carefully controlled.[1]
-
-
Purification Strategies:
-
Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[1][3]
-
Solvent System Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be optimized by running TLCs with varying solvent compositions. For some thiazole derivatives, a chloroform-methanol mixture (e.g., 9:1) has been shown to be effective.[4]
-
Stationary Phase Considerations: While silica gel is common, some thiazole derivatives may be sensitive to its acidic nature.[3] In such cases, neutral or basic alumina can be a better choice.[3]
-
-
Recrystallization: If the impurities have significantly different solubilities from your target compound, recrystallization can be a highly effective purification method.[1]
-
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Verify the purity of your starting materials (α-haloketone and thioamide) using techniques like NMR or melting point analysis. Use freshly purified reagents if necessary.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Monitoring the reaction progress by TLC can help determine the optimal time to stop the reaction and avoid byproduct formation.[1] |
| Product Loss During Work-up | Ensure complete precipitation of your product. For basic thiazole derivatives, neutralization of the reaction mixture with a base like sodium carbonate is often necessary to precipitate the free base from its salt form.[5][6] Be cautious with the amount of washing solvent to avoid redissolving the product. |
| Product Instability | Thiazole rings can be unstable under strongly alkaline conditions or high heat.[7] Assess the stability of your derivative under the purification conditions. |
Problem 2: Difficulty in Separating Product from a Closely-Related Impurity
Scenario: Your TLC shows two spots with very similar Rf values, making separation by standard column chromatography challenging.
-
Optimize Chromatography Conditions:
-
Solvent System Gradient: Instead of an isocratic (constant solvent ratio) elution, try a shallow gradient elution. This involves gradually increasing the polarity of the mobile phase, which can enhance the separation of closely eluting compounds.
-
Alternative Adsorbents: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or even reverse-phase silica gel.[3]
-
Preparative TLC: For small-scale purifications, preparative TLC can offer better resolution than column chromatography.
-
-
Recrystallization Finesse:
-
Solvent Screening: Systematically screen a wider range of solvents and solvent pairs for recrystallization.
-
Slow Crystallization: Encourage the formation of larger, purer crystals by allowing the solution to cool very slowly. Rapid cooling can trap impurities within the crystal lattice.
-
Experimental Protocols
Protocol 1: General Purification of a 2-(p-Tolyl)thiazole Derivative by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, add dry silica gel and the chosen eluent (e.g., a 9:1 hexane:ethyl acetate mixture).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(p-Tolyl)thiazole derivative.
Protocol 2: Recrystallization of 2-Amino-4-(p-tolyl)thiazole
This protocol is adapted from standard procedures for similar compounds.[5][8]
-
Dissolution: In an Erlenmeyer flask, add the crude 2-amino-4-(p-tolyl)thiazole and a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then allow them to air dry completely.
Visualizing Purification Workflows
Caption: A general workflow for the purification of 2-(p-Tolyl)thiazole derivatives.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Common Solvents/Mobile Phases | Key Considerations |
| Recrystallization | >98% | Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane[1] | Effective for removing impurities with different solubility profiles. Slow cooling is crucial. |
| Column Chromatography | >99% | Hexane/Ethyl Acetate, Chloroform/Methanol[4] | Highly versatile for separating multiple components. Choice of stationary phase (silica vs. alumina) is important.[3] |
| Preparative TLC | >99% | Similar to column chromatography | Ideal for small-scale purification and difficult separations. |
References
-
2-Amino-4-(p-tolyl)thiazole - ChemBK. (2024-04-09). Retrieved from [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022-03-24). AIP Publishing. Retrieved from [Link]
-
Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019-05-04). Retrieved from [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2011-03). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Thiamine - Wikipedia. (n.d.). Retrieved from [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (2023-11-24). Retrieved from [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (n.d.). Retrieved from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020-11-05). Retrieved from [Link]
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (n.d.). Retrieved from [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved from [Link]
-
(a) Thiazolidine formation and stability at various pH values. (b) Left... - ResearchGate. (n.d.). Retrieved from [Link]
-
Thiazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity - MDPI. (2023-07-17). Retrieved from [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.).
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (n.d.). Retrieved from [Link]
- US2489038A - Purification of 2-aminothiazole - Google Patents. (n.d.).
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved from [Link]
- EP0482607B1 - Process of producing 2-aminothiazole - Google Patents. (n.d.).
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- 5. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. chemhelpasap.com [chemhelpasap.com]
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- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Suzuki Coupling of Hindered 2-(p-Tolyl)thiazole Substrates
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving sterically hindered 2-(p-Tolyl)thiazole substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific class of coupling partners. The inherent steric bulk and electronic properties of 2-arylthiazoles can often lead to sluggish reactions, low yields, and problematic side reactions.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of hindered 2-(p-Tolyl)thiazole derivatives in a question-and-answer format.
Question: My Suzuki coupling reaction shows low to no conversion. What are the likely causes and how can I fix this?
Answer: Low or no conversion is the most common issue when dealing with sterically hindered substrates like 2-(p-Tolyl)thiazole. The problem typically originates from one or more of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][4] The steric hindrance around the thiazole C2 position can impede each of these steps.
Here is a systematic approach to troubleshooting:
-
Inadequate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5] The ligand is the most critical component to address.
-
The Problem: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. Furthermore, bulky substrates require a coordinatively unsaturated palladium center to facilitate the reaction, and bulky ligands are needed to promote the final reductive elimination step.[6]
-
Solution: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[7][8][9] These ligands stabilize the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.
-
Recommended Ligands: SPhos and XPhos are excellent starting points for hindered aryl halides and heteroaryl substrates.[5][8][10] RuPhos is another highly effective ligand, particularly for enabling reactions at lower temperatures.[11]
-
N-Heterocyclic Carbenes (NHCs): For extremely challenging couplings, consider palladium complexes with NHC ligands, which are known for their high stability and activity with hindered substrates.[12][13]
-
-
-
Suboptimal Base and Solvent Combination: The base activates the boronic acid for the transmetalation step, and its effectiveness is highly dependent on the solvent.[13][14]
-
The Problem: A base that is too weak may not form the active boronate species efficiently. A base that is too strong can promote side reactions. The solubility of the base and reactants is also critical.
-
Solution:
-
Bases: K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are the most reliable choices for hindered couplings.[5][10][15] They offer a good balance of reactivity without being overly harsh. For particularly stubborn reactions, a stronger base like potassium tert-butoxide (KOtBu) can be effective, but should be used with caution.[12]
-
Solvents: Anhydrous ethereal solvents like 1,4-dioxane or THF are often preferred.[15][16] Aprotic polar solvents like toluene can also be effective, especially at higher temperatures.[16] Often, a small amount of water is added (e.g., dioxane/water 10:1) to aid in dissolving the inorganic base, which can accelerate the reaction.[15]
-
-
-
Poor Inert Atmosphere Technique: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.
-
The Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade electron-rich phosphine ligands, killing the reaction.[17]
-
Solution: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[18] The solvent should be thoroughly degassed before use. The most reliable method is to perform three cycles of evacuating the reaction vessel with a vacuum pump and backfilling with inert gas.[17][18]
-
Question: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction that consumes your starting material and complicates purification.[19] This is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle is fully established.[20]
-
Primary Cause: The presence of dissolved oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: This is the most critical step. Use a robust degassing technique for your solvent, such as freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.[17][21] Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use a Palladium Precatalyst: Instead of sources like Pd(OAc)₂, which are Pd(II), use a Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst (e.g., XPhos Pd G3). These precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[22]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[23]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[20][23]
-
Question: My mass spectrometry results show a significant peak corresponding to the debrominated/dehalogenated starting material. What causes this and how can it be prevented?
Answer: Debromination (or dehalogenation) is a side reaction where the bromine atom on your 2-bromo-(p-Tolyl)thiazole is replaced by a hydrogen atom. This can occur through two primary mechanisms:
-
Protodeboronation of the Boronic Acid: The C-B bond of the boronic acid can be cleaved by water or other protic sources, especially under harsh conditions, generating the corresponding arene.[15] While this doesn't directly cause debromination of the thiazole, it removes the coupling partner from the reaction.
-
Direct Dehalogenation of the Aryl Halide: After oxidative addition, the resulting Ar-Pd(II)-X intermediate can react with a hydride source in the mixture, followed by reductive elimination to give the dehalogenated arene.[24] Hydride sources can include trace water, amine bases, or alcoholic solvents.
-
Troubleshooting Steps:
-
Use a Milder Base: If you are using a very strong base like an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃.
-
Use Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous conditions. Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable.[15][24]
-
Lower the Reaction Temperature: Higher temperatures can accelerate decomposition pathways. Using a highly active ligand like RuPhos may allow the reaction to proceed efficiently at or near room temperature, minimizing side reactions.[11]
-
Avoid Protic Solvents: Do not use alcohols as solvents, as they can be a source of hydrides.[24]
-
Frequently Asked Questions (FAQs)
Q1: For coupling with 2-bromo-4-(p-tolyl)thiazole, which class of ligand is the best starting point?
For a sterically hindered heteroaryl halide like this, the Buchwald-type biaryl monophosphine ligands are undoubtedly the best starting point.[7][8] Specifically, XPhos or SPhos are highly recommended.[8][10] They provide the necessary steric bulk to promote reductive elimination and the electron-rich character to facilitate the challenging oxidative addition step.[6][10]
Q2: How critical is the choice of palladium precursor? Can I just use Pd(OAc)₂?
While Pd(OAc)₂ can work, it is a Pd(II) source and requires in-situ reduction to the active Pd(0) state, often by a phosphine ligand. This reduction process can be inefficient and lead to catalyst decomposition and side reactions.[24] For more reliable and reproducible results, especially with challenging substrates, it is highly recommended to use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., XPhos Pd G2/G3). These precatalysts are designed for clean and rapid generation of the active catalyst.[25]
Q3: My boronic acid is expensive. Can I use a stoichiometric equivalent instead of an excess?
It is standard practice to use a slight excess of the boronic acid (typically 1.2–1.5 equivalents). This helps to drive the reaction to completion, especially if some of the boronic acid degrades via homocoupling or protodeboronation.[15][26] If your boronic acid is highly valuable, you can try reducing the excess to 1.1 equivalents, but you may see a decrease in yield or require longer reaction times. Using a more stable boronic ester derivative can also help preserve the reagent.[24]
Q4: Can I run this reaction at room temperature to protect sensitive functional groups?
Yes, it is possible. Achieving efficient coupling at room temperature requires a highly active catalyst system. The combination of a modern palladium precatalyst with a ligand like RuPhos has been specifically developed to facilitate Suzuki couplings at or near room temperature, even with challenging substrates.[11] This is particularly advantageous for substrates with thermally sensitive functional groups.
Data Summary: Recommended Starting Conditions
The following table provides recommended starting conditions for optimizing the Suzuki coupling of a hindered substrate like 2-bromo-4-(p-tolyl)thiazole.
| Parameter | Condition A (Standard) | Condition B (For Low Temp) | Condition C (Anhydrous) | Rationale |
| Pd Source | XPhos Pd G3 (1-2 mol%) | (RuPhos)₂Pd(dba) (1-2 mol%) | Pd₂(dba)₃ (1 mol%) | Precatalysts offer reliability; RuPhos for low temp.[11][25] |
| Ligand | (none needed) | (none needed) | XPhos (2.2 mol%) | Ligand is part of precatalyst; added separately for Pd₂(dba)₃.[8] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ and Cs₂CO₃ are robust bases for hindered couplings.[5][10] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | THF | Toluene (anhydrous) | Dioxane/water is a general-purpose system; THF for lower temps; Toluene for higher temps.[15][16] |
| Temperature | 80–100 °C | 25–45 °C | 100 °C | High temp for standard; RuPhos enables lower temps.[11][15] |
| Boron Source | Arylboronic Acid (1.5 equiv) | Arylboronic Acid (1.5 equiv) | Arylboronic Pinacol Ester (1.5 equiv) | Esters are more stable and suitable for anhydrous conditions.[24] |
Visual Workflows & Mechanisms
Suzuki Catalytic Cycle for Hindered Substrates
This diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where steric hindrance poses a challenge.
Caption: The Suzuki catalytic cycle highlighting challenging steps.
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose and solve issues related to low-yielding reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using XPhos Pd G3 Precatalyst
This protocol provides a robust starting point for the coupling of 2-bromo-4-(p-tolyl)thiazole with an arylboronic acid.
Materials:
-
2-bromo-4-(p-tolyl)thiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), add 2-bromo-4-(p-tolyl)thiazole (e.g., 1.0 mmol, 268 mg), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol, 425 mg).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg).
-
Seal the flask. Evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[18]
-
Via syringe, add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (0.5 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Chemist Ai. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?
- Benchchem. (2025). Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos.
- Benchchem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
- Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Entegris. (n.d.). Buchwald Ligands Review.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
- Nakao, K., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Benchchem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
- Reddy, V., & Khandelwal, A. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Benchchem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. entegris.com [entegris.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
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- 23. researchgate.net [researchgate.net]
- 24. Yoneda Labs [yonedalabs.com]
- 25. mdpi.com [mdpi.com]
- 26. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity issues in the synthesis of substituted thiazoles.
Introduction
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted thiazole scaffolds. The thiazole ring is a cornerstone heterocycle in numerous pharmaceuticals and biologically active compounds, yet its synthesis can be fraught with challenges, most notably the control of regioselectivity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the mechanistic understanding and practical solutions needed to resolve regiochemical ambiguities in your synthetic routes, thereby improving yields, simplifying purifications, and accelerating your research and development efforts.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Question 1: I am performing a Hantzsch synthesis with an N-substituted thiourea and an α-bromoketone, but I'm getting a mixture of the expected 2-amino-thiazole and an isomeric byproduct. How can I favor the desired 2-(N-substituted amino)thiazole?
Answer: This is a classic regioselectivity problem in the Hantzsch synthesis when using N-monosubstituted thioureas. You are likely forming a mixture of the desired 2-(N-substituted amino)thiazole (the kinetic product) and the 3-substituted 2-imino-2,3-dihydrothiazole (the thermodynamic product).
Causality & Mechanism: The regioselectivity is dictated by which nitrogen atom of the N-substituted thiourea participates in the intramolecular cyclization step.
-
Pathway A (Kinetic Control): The initial S-alkylation of the thiourea by the α-bromoketone is followed by cyclization involving the unsubstituted nitrogen. This is generally favored under neutral or basic conditions and leads to the desired 2-amino-thiazole.
-
Pathway B (Thermodynamic Control): Under acidic conditions, the reaction equilibrium can shift. Protonation events can favor cyclization involving the more nucleophilic substituted nitrogen, leading to the 2-imino isomer, which is often more stable.[1] The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively.[1] However, under acidic conditions, mixtures of these and 3-substituted 2-imino-2,3-dihydrothiazoles are formed.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomer formation in Hantzsch synthesis.
Recommended Protocols:
Protocol 1: Synthesis under Neutral Conditions This protocol aims to favor the kinetic product by avoiding acid catalysis.
-
Reactant Preparation: In a round-bottom flask, dissolve the α-bromoketone (1.0 eq) and the N-substituted thiourea (1.1 eq) in absolute ethanol (0.2 M concentration).
-
Reaction: Stir the mixture at reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it is likely the hydrobromide salt of your product. Filter the solid.
-
Neutralization: Resuspend the solid in water and add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum. This should yield the 2-(N-substituted amino)thiazole with high regioselectivity.
Protocol 2: Synthesis with an Acid Scavenger This is a proactive approach to neutralize the HBr byproduct as it forms.
-
Reactant Preparation: Dissolve the α-bromoketone (1.0 eq) and N-substituted thiourea (1.1 eq) in acetonitrile (0.2 M).
-
Additive: Add a non-nucleophilic base like sodium bicarbonate (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization.
Question 2: My goal is a 2,5-disubstituted thiazole, but the Hantzsch reaction with my α-haloketone and thioamide is giving the 2,4-disubstituted isomer as the major product. How can I reverse this selectivity?
Answer: This issue arises when the electronics or sterics of your starting materials favor the "standard" Hantzsch pathway, but your target requires the alternative connectivity. Directing the synthesis towards a 2,5-disubstituted pattern often requires abandoning the traditional Hantzsch approach in favor of a strategy that unambiguously forms the desired C4-C5 bond.
Causality & Mechanism: The standard Hantzsch synthesis forms the C-N bond between the thioamide nitrogen and the carbonyl carbon of the haloketone, and the C-S bond between the thioamide sulfur and the halogen-bearing carbon. This inherently leads to a 2,4-substitution pattern. To achieve a 2,5-substitution pattern, you need to use starting materials that alter this connectivity.
Alternative Synthetic Strategies:
Strategy 1: The Gabriel Thiazole Synthesis This method is specifically designed for the synthesis of 2,5-disubstituted thiazoles. It involves the reaction of an α-acylaminoketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2]
Sources
Technical Support Center: Enhancing the Solubility of 2-(p-Tolyl)thiazole Compounds for Biological Assays
Welcome to the technical support center for handling 2-(p-Tolyl)thiazole and related poorly soluble compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common solubility challenges. As Senior Application Scientists, we understand that inaccurate compound concentration due to poor solubility can compromise the integrity of your experimental data. This resource provides troubleshooting strategies and in-depth explanations to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My 2-(p-Tolyl)thiazole compound won't dissolve in standard aqueous buffers (e.g., PBS). What is the primary reason for this?
A1: The poor aqueous solubility of 2-(p-Tolyl)thiazole and its analogs is primarily due to their molecular structure. The presence of the non-polar tolyl group and the largely aromatic thiazole ring results in a hydrophobic molecule with a high octanol-water partition coefficient (LogP). This hydrophobicity favors partitioning into non-polar environments over aqueous media, leading to low solubility. The crystalline lattice energy of the solid compound can also play a significant role; a high lattice energy requires more energy to break the crystal structure than is gained by solvation in water, further limiting solubility.
Q2: I'm seeing precipitation of my compound in the assay plate over time. What could be causing this, and how can I prevent it?
A2: Compound precipitation during an assay, even after initial dissolution, is a common issue. This can be caused by several factors:
-
Supersaturation: The initial stock solution, likely in a high concentration of an organic solvent like DMSO, becomes supersaturated when diluted into the aqueous assay buffer. Over time, the thermodynamically unstable supersaturated state resolves by precipitating the excess compound.
-
Temperature Changes: A decrease in temperature between stock preparation and the assay incubation can reduce the solubility of the compound, leading to precipitation.
-
Interaction with Assay Components: Components in your assay media (e.g., proteins, salts) can interact with the compound, reducing its effective solubility.
To prevent this, consider reducing the final concentration of the organic solvent in the assay, pre-warming your assay media, and evaluating the compound's solubility directly in the final assay buffer during methods development.
Q3: Can the organic solvent used for my stock solution affect my biological assay?
A3: Absolutely. While organic solvents like Dimethyl Sulfoxide (DMSO) are essential for dissolving many poorly soluble compounds, they can also interfere with biological assays. High concentrations of DMSO can lead to cell toxicity, enzyme inhibition or activation, and changes in cell membrane permeability. It is crucial to determine the tolerance of your specific assay system to the chosen solvent. As a general rule, the final concentration of DMSO in the assay should be kept below 0.5%, and ideally below 0.1%, to minimize these off-target effects. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experimental design to account for any solvent-induced effects.
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Initial Dissolution Failure in Aqueous Buffer
You are attempting to prepare a working solution of a 2-(p-Tolyl)thiazole analog for a cell-based assay, but it fails to dissolve in Phosphate-Buffered Saline (PBS).
Caption: Troubleshooting workflow for initial compound dissolution.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of your 2-(p-Tolyl)thiazole compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution.
-
Rationale: DMSO is a powerful aprotic solvent that can disrupt the crystal lattice of the compound, facilitating its dissolution.
-
-
Serial Dilution and Buffer Selection:
-
Perform serial dilutions of the DMSO stock into your final assay buffer. It is critical to add the DMSO stock to the buffer and not the other way around, to avoid shocking the compound out of solution.
-
If your compound has ionizable groups, its solubility will be pH-dependent. The thiazole ring is weakly basic. Modifying the pH of the buffer away from the compound's isoelectric point can increase its charge and, consequently, its aqueous solubility.
-
Expert Tip: Test a range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0) to determine the optimal pH for solubility.
-
Problem 2: Compound Instability or Precipitation in Final Assay Media
Your compound dissolves initially but precipitates after dilution into complex cell culture media containing proteins and salts.
When co-solvents and pH adjustments are insufficient, solubilizing excipients can be employed to maintain compound solubility in the final assay medium.
| Excipient Type | Example | Mechanism of Action | Recommended Starting Concentration |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms an inclusion complex where the hydrophobic compound resides within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water. | 1-5% (w/v) |
| Surfactants | Polysorbate 80 (Tween® 80) | Above the critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic compound in their non-polar core, increasing its apparent solubility. | 0.01-0.1% (v/v) |
| Polymers | Polyvinylpyrrolidone (PVP) | Prevents precipitation by sterically hindering the aggregation of compound molecules and can also form soluble complexes. | 0.5-2% (w/v) |
-
Prepare the HP-β-CD Solution:
-
Dissolve the desired concentration of HP-β-CD (e.g., 2% w/v) directly into your final assay buffer. Ensure it is fully dissolved.
-
-
Introduce the Compound:
-
Take your high-concentration compound stock in DMSO.
-
Perform a serial dilution of the DMSO stock into the HP-β-CD-containing assay buffer.
-
Rationale: The presence of cyclodextrins in the aqueous phase provides a favorable non-polar microenvironment for the 2-(p-Tolyl)thiazole compound to partition into, preventing its self-aggregation and precipitation.
-
-
Equilibrate and Verify:
-
Allow the solution to equilibrate for at least 30 minutes.
-
Visually inspect for any signs of precipitation. For quantitative analysis, measure the turbidity using a nephelometer or assess the amount of soluble compound by centrifuging the solution and measuring the concentration in the supernatant via HPLC-UV.
-
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Self-Validating Your Protocol: Ensuring Accuracy
To maintain trustworthiness in your results, it is essential to validate your solubilization protocol.
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., buffer + DMSO + excipient) at the highest concentration used in your experiment. This allows you to subtract any background effects of the formulation itself.
-
Kinetic Solubility Assessment: Do not just check for solubility at a single time point. Monitor your prepared solutions over the entire duration of your planned experiment to ensure the compound remains in solution.
-
Confirmation of Concentration: After preparing your final working solutions, confirm the actual concentration of the soluble compound. This can be done by centrifuging the solution to pellet any precipitated material and then quantifying the amount of compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS. This step is critical for generating accurate dose-response curves.
By implementing these troubleshooting strategies and validation steps, you can confidently work with challenging compounds like 2-(p-Tolyl)thiazole, ensuring that the biological effects you observe are a true reflection of your compound's activity and not an artifact of poor solubility.
References
-
An, R., & Zhang, M. (2017). The use of DMSO in cell-based assays. American Pharmaceutical Review. [Link]
-
Atiba, A., et al. (2021). Guidelines for solvent use in toxicology. Journal of Applied Toxicology. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]
-
Gaucher, G., et al. (2009). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release. [Link]
Minimizing side product formation in the synthesis of 2-(p-Tolyl)thiazole
Welcome to the technical support center for the synthesis of 2-(p-Tolyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, with a focus on minimizing side product formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 2-(p-Tolyl)thiazole, providing explanations and actionable solutions.
Q1: My reaction yields are consistently low. What are the likely causes and how can I improve the yield?
Low yields in the Hantzsch thiazole synthesis of 2-(p-Tolyl)thiazole can stem from several factors, primarily related to the quality of starting materials and reaction conditions.
-
Purity of 2-Bromo-1-(p-tolyl)ethanone: The α-haloketone is a critical starting material. If it contains unreacted p-tolyl methyl ketone or di-halogenated species, the yield will be compromised.
-
Recommendation: Purify the 2-bromo-1-(p-tolyl)ethanone by recrystallization from a suitable solvent like ethanol or hexane before use. Confirm its purity by ¹H NMR spectroscopy.
-
-
Reaction Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of thioacetamide and the formation of unwanted side products. Thioacetamide can decompose to hydrogen sulfide and acetonitrile at elevated temperatures[1].
-
Recommendation: Maintain the reaction temperature within the optimal range of 60-80°C. Use a temperature-controlled heating mantle and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Recommendation: Use a slight excess (1.1 to 1.2 equivalents) of thioacetamide to ensure complete consumption of the more expensive α-haloketone.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion.
-
Recommendation: Monitor the reaction by TLC until the starting α-haloketone spot is no longer visible. Typical reaction times are in the range of 1-3 hours.
-
Q2: I am observing a significant amount of an unknown impurity in my NMR spectrum. What could it be and how do I get rid of it?
The presence of unexpected signals in your NMR spectrum often points to specific side products. Here are some common culprits and their diagnostic signals:
-
Unreacted 2-Bromo-1-(p-tolyl)ethanone: This is a common impurity if the reaction has not gone to completion.
-
¹H NMR Signature: A characteristic singlet for the -CH₂Br protons around 4.4-4.7 ppm.
-
Removal: This impurity can typically be removed by recrystallization of the crude product from ethanol or an ethanol/water mixture.
-
-
2,4-Di(p-tolyl)thiazole: This side product can form if the α-haloketone undergoes self-condensation.
-
¹H NMR Signature: The spectrum would be more complex than the desired product, with multiple aromatic signals.
-
Mitigation: This is less common under standard Hantzsch conditions but can be minimized by ensuring a slight excess of thioacetamide.
-
-
Hydrolysis of Thioacetamide: If water is present in the reaction mixture, thioacetamide can hydrolyze to acetamide and hydrogen sulfide[2][3]. Acetamide is a potential impurity.
-
¹H NMR Signature: A singlet for the methyl group of acetamide around 2.0 ppm.
-
Mitigation: Use anhydrous solvents and dry glassware to minimize water content.
-
-
Formation of Isomeric Thiazole: Under strongly acidic conditions, the reaction of an N-substituted thiourea with an α-haloketone can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles[4]. While thioacetamide is not N-substituted, analogous side reactions leading to different isomers, though less likely, cannot be entirely ruled out under improper pH conditions.
-
Mitigation: Maintain a neutral or slightly basic pH during the reaction and workup to favor the desired product.
-
Q3: My final product is difficult to purify. What are the best methods for purifying 2-(p-Tolyl)thiazole?
Purification of 2-(p-Tolyl)thiazole is crucial for obtaining a high-purity product.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds[5].
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are good choices for recrystallizing 2-(p-Tolyl)thiazole. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Column Chromatography: If recrystallization is ineffective in removing a particular impurity, column chromatography on silica gel is a powerful alternative.
-
Recommended Eluent System: A mixture of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the synthesis of 2-(p-Tolyl)thiazole.
Q1: What is the most common and reliable method for synthesizing 2-(p-Tolyl)thiazole?
The Hantzsch thiazole synthesis is the most widely used and reliable method for preparing 2-(p-Tolyl)thiazole[6][7][8]. This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-(p-tolyl)ethanone, with a thioamide, such as thioacetamide[9]. The reaction is generally high-yielding and proceeds through a well-established mechanism[6].
Q2: How can I prepare the starting material, 2-bromo-1-(p-tolyl)ethanone?
2-Bromo-1-(p-tolyl)ethanone is typically synthesized by the bromination of 4'-methylacetophenone. This can be achieved using bromine in a suitable solvent like acetic acid or methanol. It is important to control the stoichiometry of bromine to avoid the formation of the di-brominated side product.
Q3: What analytical techniques are essential for characterizing the final product and ensuring its purity?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of 2-(p-Tolyl)thiazole and identifying any impurities[10][11]. The expected ¹H NMR spectrum of 2-(p-Tolyl)thiazole would show characteristic signals for the tolyl group protons (a singlet for the methyl group and two doublets for the aromatic protons) and a singlet for the thiazole proton.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions should be taken:
-
2-Bromo-1-(p-tolyl)ethanone is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.
-
Thioacetamide is a suspected carcinogen and is toxic[12]. Handle it with appropriate personal protective equipment (PPE), including gloves and a lab coat, and always work in a fume hood.
-
Solvents such as ethanol and hexane are flammable. Avoid open flames and use appropriate heating methods like a heating mantle.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of 2-(p-Tolyl)thiazole.
Protocol 1: Synthesis of 2-(p-Tolyl)thiazole via Hantzsch Thiazole Synthesis
Materials:
-
2-Bromo-1-(p-tolyl)ethanone
-
Thioacetamide
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) in anhydrous ethanol.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is complete when the spot corresponding to 2-bromo-1-(p-tolyl)ethanone is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of 2-(p-Tolyl)thiazole by Recrystallization
Materials:
-
Crude 2-(p-Tolyl)thiazole
-
Ethanol or Isopropanol
Procedure:
-
Transfer the crude 2-(p-Tolyl)thiazole to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol or isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Determine the melting point and obtain NMR spectra to confirm the purity and identity of the final product.
IV. Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch synthesis of 2-(p-Tolyl)thiazole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
V. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Stoichiometry | 1.1-1.2 eq. Thioacetamide | Ensures complete consumption of the α-haloketone. | Unreacted α-haloketone impurity. |
| Temperature | 60-80°C | Balances reaction rate and stability of reactants. | Low temperature: slow/incomplete reaction. High temperature: decomposition of thioacetamide. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants, suitable boiling point. | Presence of water can lead to hydrolysis of thioacetamide. |
| Reaction Time | 1-3 hours (TLC monitored) | Ensures reaction goes to completion. | Incomplete reaction leads to low yield and starting material contamination. |
VI. References
-
Alphonse, A. (n.d.). Thioacetamide As A Sulfur Precursor For Chalcopyrite Thin Film Solar C. University of Toledo. Retrieved from [Link]
-
Asian Journal of Chemistry. (2009). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]
-
ResearchGate. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]
-
Market Publishers. (2025). Thioacetamide: A Versatile Sulfur-Containing Compound in Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Separations with Thioacetamide. Retrieved from [Link]
-
Semantic Scholar. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2019). Thermal Decomposition Mechanism for Ethanethiol. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
National Institutes of Health. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Thioacetamide decomposes in hot water to produce hydrogen sulfide, which is the active reactant.... Retrieved from [Link]
-
Reddit. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
Sources
- 1. "Thioacetamide As A Sulfur Precursor For Chalcopyrite Thin Film Solar C" by Alex Alphonse [mavmatrix.uta.edu]
- 2. marketpublishers.com [marketpublishers.com]
- 3. homework.study.com [homework.study.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. synarchive.com [synarchive.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Thioacetamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for the Scale-Up Synthesis of 2-(p-Tolyl)thiazole
Welcome to the technical support center for the synthesis of 2-(p-Tolyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges of process chemistry, offering in-depth troubleshooting, answers to frequently asked questions, and validated experimental procedures to ensure your scale-up is efficient, safe, and successful.
Section 1: Overview of Synthetic Routes for Scale-Up
The most common and industrially relevant method for synthesizing 2-(p-Tolyl)thiazole is the Hantzsch Thiazole Synthesis .[1] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For the target molecule, 2-(p-Tolyl)thiazole, the specific reactants are 2-bromo-1-(p-tolyl)ethanone and thioformamide.
The Hantzsch synthesis is favored for its reliability, generally high yields, and the use of readily available starting materials.[2][3] The reaction proceeds via an initial S-alkylation of the thioamide sulfur onto the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[4][5]
While other methods exist, such as those involving reactions with α-diazoketones or tandem cyclization strategies, the Hantzsch synthesis remains the workhorse for its proven scalability and robustness.[6]
Comparison of Key Synthetic Parameters
| Parameter | Hantzsch Synthesis | Alternative Routes (e.g., Tandem Cyclization) |
| Starting Materials | 2-bromo-1-(p-tolyl)ethanone, Thioformamide | Aryl ketones, various reagents (I₂/CuO, etc.) |
| Typical Yield | Good to Excellent (often >80%) | Variable, can be good |
| Reaction Conditions | Mild to moderate heating (reflux in ethanol) | Often requires specific catalysts or harsher conditions |
| Scalability | Well-established and proven | May present challenges in catalyst handling and cost at scale |
| Key Advantage | High reliability, straightforward procedure | May offer greener alternatives or novel substitution patterns |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the scale-up synthesis. The causality behind each problem is explained, followed by actionable solutions.
Issue 1: Low Reaction Yield or Incomplete Conversion
Question: My HPLC/TLC analysis shows a significant amount of unreacted 2-bromo-1-(p-tolyl)ethanone even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete conversion is a common scale-up challenge and can stem from several factors related to kinetics, stoichiometry, and reagent quality.
-
Causality & Explanation:
-
Suboptimal Temperature: The Hantzsch synthesis requires sufficient thermal energy to overcome the activation barriers for both the initial S-alkylation and the subsequent cyclization/dehydration steps.[7] On a larger scale, inefficient heat transfer can lead to "cold spots" within the reactor, slowing the reaction rate.
-
Improper Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of the thioamide is often used to ensure the complete consumption of the more expensive α-haloketone.[2] Inaccurate weighing or reagent degradation can disrupt this balance.
-
Reagent Purity/Stability: Thioformamide can be unstable. Its degradation over time will lead to a lower effective concentration, resulting in incomplete conversion of the bromoketone. The α-haloketone can also be unstable and should be used when fresh.
-
Insufficient Reaction Time: While lab-scale reactions may complete in an hour, larger volumes may require longer times due to mixing and heat transfer limitations.
-
-
Actionable Solutions:
-
Verify Temperature: Ensure your reactor's internal temperature is consistently at the target (e.g., refluxing ethanol, ~78 °C). Use a calibrated internal temperature probe.
-
Optimize Stoichiometry: Employ a slight excess (e.g., 1.1 to 1.2 equivalents) of thioformamide. This helps to drive the equilibrium towards the product.
-
Check Reagent Quality: Use fresh, high-purity thioformamide and 2-bromo-1-(p-tolyl)ethanone. If in doubt, re-characterize the starting materials via NMR or melting point.
-
Monitor Reaction Progress: Implement in-process controls (IPCs) such as TLC or HPLC at regular intervals (e.g., every hour) to track the disappearance of the limiting reagent (the bromoketone) before deciding to quench the reaction.
-
Issue 2: Formation of Significant Impurities/By-products
Question: My crude product contains several significant impurities that are difficult to remove by simple crystallization. What are these by-products and how can I minimize their formation?
Answer: By-product formation is a critical issue in scale-up as it complicates purification and reduces overall yield. Understanding the potential side reactions is key to prevention.
-
Causality & Explanation:
-
Isomeric By-products: Under strongly acidic conditions, the reaction can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric by-products, which can be difficult to separate from the desired 2-aminothiazole structure if a substituted thiourea is used.[8] While less common with thioformamide, pH control is still important.
-
Self-Condensation of Bromoketone: In the presence of base or excessive heat, the α-haloketone can undergo self-condensation reactions.
-
Degradation: Prolonged reaction times at high temperatures can lead to the degradation of the starting materials or the final product, generating a complex impurity profile.
-
-
Actionable Solutions:
-
Control pH During Workup: The reaction is typically performed in a neutral solvent like ethanol. During workup, a mild base (e.g., sodium carbonate solution) is used to neutralize the HBr formed.[2] Avoid using strong bases or highly acidic conditions which can promote side reactions.[8]
-
Strict Temperature Control: Avoid overheating. Set the heating mantle or reactor jacket to a temperature that maintains a gentle, controlled reflux.
-
Minimize Reaction Time: Use IPCs to determine the point of reaction completion accurately. Once the starting material is consumed, proceed with the workup promptly to avoid degradation.
-
Issue 3: Product Isolation and Purification Challenges
Question: During workup, my product precipitates as an oil or a very fine solid that is difficult to filter. How can I improve the physical properties of the product for easier isolation?
Answer: Achieving a clean, easily filterable solid is crucial for efficient large-scale production. The physical form of the product is highly dependent on the workup and crystallization conditions.
-
Causality & Explanation:
-
Rapid Precipitation: Quenching the reaction mixture by pouring it directly into a large volume of cold water or base can cause the product to "crash out" of solution rapidly, leading to the formation of fine particles or oils.[5]
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., ethanol) can sometimes hinder crystallization.
-
Impurity Effects: The presence of by-products can act as crystal growth inhibitors, leading to poor solid formation.
-
-
Actionable Solutions:
-
Controlled Quench/Crystallization:
-
After reaction completion, allow the mixture to cool slowly to room temperature first. This may initiate crystallization.
-
Instead of adding the reaction mixture to water, consider adding the water or aqueous base solution slowly to the stirred reaction mixture. This controlled change in solvent polarity often yields a more crystalline solid.
-
-
Solvent Selection for Recrystallization: If direct precipitation gives poor results, isolate the crude product and perform a separate recrystallization. Ethanol, isopropanol, or mixtures of ethanol/water are often good choices for 2-arylthiazoles.
-
Consider an Anti-Solvent Approach: Dissolve the crude product in a minimal amount of a good solvent (e.g., warm ethanol) and then slowly add a miscible "anti-solvent" (e.g., water) until turbidity is observed. Cool the mixture slowly to induce the growth of larger crystals.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this reaction? A1: The main concerns are:
-
Thioamides: These compounds can be toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
α-Haloketones: These are lachrymators (tear-inducing) and skin irritants. Full PPE is essential.
-
HBr By-product: The reaction generates hydrogen bromide (HBr), which is corrosive. The workup with a carbonate base neutralizes this, but care should be taken with the acidic off-gassing. Ensure adequate ventilation.
Q2: Can I use a different solvent instead of ethanol? A2: Yes, other polar protic solvents like methanol or isopropanol can be used.[3] The choice may affect reaction time and solubility of the final product. Ethanol is often preferred due to its favorable boiling point, safety profile, and ability to dissolve the starting materials while allowing the product to precipitate upon addition of water.
Q3: Is it possible to run this reaction under solvent-free conditions? A3: Some Hantzsch syntheses can be performed under solvent-free conditions, often with microwave or ultrasonic irradiation, which can be considered a "green chemistry" approach.[3] However, scaling up solvent-free reactions can be challenging due to difficulties in mixing, heat transfer, and handling viscous reaction masses. For multi-kilogram scale, a solvent-based approach is generally more practical and controllable.
Q4: What is Process Analytical Technology (PAT) and how can it be applied here? A4: Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes by using timely measurements to ensure final product quality.[10] For this synthesis, PAT could involve using an in-line spectroscopic probe (like FTIR or Raman) to monitor the concentration of the starting bromoketone in real-time.[11][12] This would allow for precise determination of the reaction endpoint, preventing unnecessary heating that could lead to by-products and improving batch-to-batch consistency.[13]
Section 4: Detailed Experimental Protocol (Lab-Scale Example)
This protocol describes a typical lab-scale synthesis that can serve as a basis for scale-up.
Synthesis of 2-Amino-4-(p-tolyl)thiazole (A precursor to 2-(p-Tolyl)thiazole)
-
Materials:
-
2-Bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol, 1.0 eq)
-
Thiourea (1.97 g, 25.9 mmol, 1.1 eq)
-
95% Ethanol (35 mL)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Water
-
-
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: Add 2-bromo-1-(p-tolyl)ethanone (5.00 g) and thiourea (1.97 g) to the flask.[14]
-
Add Solvent: Add 95% ethanol (35 mL) to the flask.
-
Reaction: Heat the mixture to a gentle reflux with stirring. The solids should dissolve to form a clear solution. Maintain reflux for 60-90 minutes.[14]
-
IPC (Optional but Recommended): After 60 minutes, take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate against a standard of the starting bromoketone to check for completion.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool towards room temperature.
-
Workup: Slowly add saturated aqueous Na₂CO₃ solution dropwise to the stirred mixture until it is slightly basic (check with pH paper). Then, add water (approx. 50 mL) to precipitate the product fully.[14]
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with hot water to remove any inorganic salts.[14]
-
Drying: Dry the collected solid under vacuum to afford the final product, typically as a white or off-white solid.[14] The expected yield is typically >90%.
-
Section 5: References
-
Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from
-
Harris, T., & Chenoweth, D. M. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate. Retrieved from
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from
-
Bio-Byword Scientific Publishing. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Retrieved from
-
Hangzhou Keyingchem Co., Ltd. (2026). Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand. Retrieved from
-
Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 6-Methylpicolinic Acid-Thioamide. Retrieved from
-
Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Retrieved from
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from
-
ChemicalBook. (n.d.). 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis. Retrieved from
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. DOI: 10.1039/P19870000639. Retrieved from
-
Royal Society of Chemistry. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. Retrieved from
-
Step Science. (n.d.). Process Analytical Technology - PAT. Retrieved from
-
ResearchGate. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. bepls.com [bepls.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. stepscience.com [stepscience.com]
- 11. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 14. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Stability of 2-(p-Tolyl)thiazole Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(p-Tolyl)thiazole derivatives. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address the common stability challenges encountered when handling these compounds in solution. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of 2-(p-Tolyl)thiazole derivatives.
Q1: What are the primary degradation pathways for 2-(p-Tolyl)thiazole derivatives in solution?
A1: The stability of the thiazole ring and its derivatives is influenced by several factors. The most common degradation pathways observed in solution are:
-
Photodegradation: Exposure to light, particularly UV radiation, is a significant cause of degradation. For thiazole derivatives with aryl substituents, like the p-Tolyl group, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[1][2] This forms an unstable endoperoxide intermediate that subsequently rearranges or cleaves the thiazole ring.[1][2]
-
Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, leading to the formation of non-aromatic sulfoxides or sulfones, which can alter the compound's properties and activity.[3] The thiazole ring itself is generally resistant to mild oxidizing agents but can be opened by stronger ones like potassium permanganate.[4]
-
Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, substituents on the ring or the p-tolyl group (such as esters or amides) can be prone to hydrolysis under acidic or basic conditions.[1] The thiazoline sub-structure, a reduced form of thiazole, is particularly sensitive to hydrolysis.[5]
Q2: How does the p-Tolyl substituent, and others, affect the stability of the thiazole ring?
A2: Substituents play a crucial role in the electronic properties and, therefore, the stability of the thiazole ring.
-
Aryl Rings (e.g., p-Tolyl): The presence of aryl rings directly attached to the thiazole core can increase susceptibility to photodegradation.[1][2]
-
Electron-Donating/Withdrawing Groups: The electronic nature of substituents influences the reactivity of the thiazole ring. Electron-withdrawing groups can pull electron density away from the ring, making it less susceptible to oxidative degradation.[6] Conversely, electron-donating groups can increase the electron density, potentially making the ring more reactive towards certain electrophiles or oxidants.[1]
Q3: I am starting work with a novel 2-(p-Tolyl)thiazole derivative. What are the essential first steps to assess its stability?
A3: A proactive approach is critical. A well-designed forced degradation (or stress testing) study is the industry-standard method to understand a compound's intrinsic stability.[1] This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and products.
-
Initial Steps:
-
Literature Review: Research the stability of structurally similar compounds to anticipate potential issues.[1]
-
Stress Condition Selection: Design a study that includes acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1]
-
Analytical Method Development: Develop and validate a stability-indicating analytical method, typically HPLC or UPLC, that can separate the parent compound from all potential degradation products.[1] The goal is to achieve 5-20% degradation to ensure the stress applied is sufficient but not destructive.[1]
-
Troubleshooting Guides: Experimental Scenarios
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: My compound degrades during HPLC analysis, showing multiple unexpected peaks.
You observe that injecting a freshly prepared, pure sample results in a chromatogram with several smaller peaks, and the peak area of the parent compound is inconsistent between runs.
-
Possible Cause 1: Mobile Phase pH
-
Explanation: The thiazole ring's stability can be pH-dependent. Highly acidic or basic mobile phases can catalyze hydrolysis, especially if your derivative has labile functional groups.
-
Solution: Evaluate a range of pH values for your mobile phase, starting from neutral (pH 6.5-7.5) and working outwards. Buffer your mobile phase to maintain a consistent pH throughout the analysis.
-
-
Possible Cause 2: On-Column Degradation
-
Explanation: The stationary phase of the HPLC column, particularly silica-based columns with residual acidic silanol groups, can sometimes catalyze the degradation of sensitive compounds.
-
Solution: Try a different type of column, such as one with end-capping or a different stationary phase chemistry (e.g., a polymer-based column).
-
-
Possible Cause 3: Solvent Reactivity
-
Explanation: Protic solvents like methanol, while common in HPLC, can sometimes participate in degradation reactions under certain conditions.
-
Solution: Switch the organic component of your mobile phase from methanol to acetonitrile, which is generally more inert.
-
-
Possible Cause 4: Photodegradation in the Autosampler
-
Explanation: If your autosampler does not have a cooled, dark sample tray, prolonged exposure to ambient light before injection can cause photodegradation.[1][2]
-
Solution: Use amber or UV-protected HPLC vials. If possible, program your sequence to minimize the time samples spend in the autosampler before injection.
-
| Parameter | Recommended Starting Point | Rationale |
| Mobile Phase Organic | Acetonitrile | Less reactive than methanol, reducing the risk of solvent-mediated degradation. |
| Mobile Phase Aqueous | 10 mM Ammonium Acetate or Phosphate Buffer | Provides pH control to prevent acid/base-catalyzed hydrolysis. |
| pH Range | 6.0 - 7.5 | A neutral to slightly acidic range is often a good starting point for stability. |
| Vials | Amber or UV-Protected Glass | Prevents photodegradation in the autosampler.[1][2] |
| Column Temperature | 25-30 °C | Avoids elevated temperatures which could induce thermal degradation.[1] |
Issue 2: My compound precipitates or degrades in the aqueous buffer for my biological assay.
You dissolve your compound in DMSO to make a high-concentration stock, but upon dilution into an aqueous assay buffer (e.g., PBS), you observe cloudiness (precipitation) or a loss of activity over time (degradation).
-
Explanation: 2-(p-Tolyl)thiazole derivatives are often hydrophobic. When a concentrated DMSO stock is diluted into a fully aqueous medium, the compound can crash out of solution due to poor solubility. Furthermore, the aqueous environment can facilitate hydrolysis or oxidation.
-
Workflow for Preparing Stable Assay Solutions:
Caption: Workflow for preparing stable assay solutions.
-
Step-by-Step Protocol: Preparation of Solutions for Biological Assays
-
Prepare Stock Solution: Dissolve the 2-(p-Tolyl)thiazole derivative in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Store this stock at -20°C or -80°C, protected from light.
-
Prepare Freshly: On the day of the experiment, thaw the stock solution. Prepare all subsequent dilutions immediately before use. Do not store dilute aqueous solutions.
-
Intermediate Dilution (Optional): If large dilutions are required, perform an intermediate dilution from your stock into 100% DMSO or a co-solvent mixture (e.g., 50:50 ethanol:assay buffer) to avoid precipitation.
-
Final Dilution: Add a small volume of the stock or intermediate dilution to the final assay buffer (a "spike"). Ensure rapid mixing. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) and be consistent across all experimental and control conditions.
-
Consider Antioxidants: If you suspect oxidative degradation in your cell culture media or buffer, consider adding a mild antioxidant like N-acetylcysteine, if it does not interfere with your assay.
-
Issue 3: My compound rapidly changes color and loses purity when exposed to lab lighting.
You notice that a solution of your compound, or the solid material itself, turns yellow or brown and shows significant degradation by HPLC/LC-MS after being left on the lab bench.
-
Explanation: This is a classic sign of photodegradation. Aryl-thiazoles are known to be light-sensitive.[1][2] The energy from UV and even visible light can promote the formation of singlet oxygen from atmospheric oxygen, which then reacts with the electron-rich thiazole ring.[2]
-
Mechanism of Photodegradation:
Caption: Postulated photodegradation pathway of aryl-thiazoles.
-
Mitigation Strategies:
-
Control the Environment: Whenever possible, work in a fume hood with the light off or under yellow/amber lighting, which filters out lower wavelength UV radiation.
-
Protect Your Materials: Store both solid materials and solutions in amber-colored glass vials or containers. Wrap flasks and beakers in aluminum foil.
-
Inert Atmosphere: When running reactions over long periods, purging the reaction vessel with an inert gas like nitrogen or argon can help by displacing oxygen, a key reactant in photodegradation.
-
References
- Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. (2025). Benchchem.
- Thiazole - Wikipedia. Wikipedia.
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
- The conversion of thiazolines to thiazoles by MnO2 oxidation.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). RSC Publishing.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups.
- Stabilizing thiazyl moiety with electron-withdrawing groups. (2025). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Functionalization Efficiency of the 2-(p-Tolyl)thiazole Core
Welcome to the technical support center dedicated to the synthetic challenges and opportunities surrounding the 2-(p-tolyl)thiazole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently and selectively functionalize this important heterocyclic core. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The 2-(p-tolyl)thiazole core presents a unique set of challenges due to its multiple potentially reactive sites: the C5-position of the thiazole ring, the ortho-positions of the tolyl ring, and the benzylic protons of the methyl group. Understanding the subtle interplay of electronic and steric factors is paramount to achieving high yields and regioselectivity.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick answers to common problems, and a detailed Troubleshooting Guide with in-depth protocols and mechanistic insights for key transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the functionalization of 2-(p-tolyl)thiazole.
Q1: I am attempting a C-H functionalization on 2-(p-tolyl)thiazole. Which position is the most reactive?
The reactivity largely depends on the reaction mechanism:
-
For deprotonation/metalation (e.g., with organolithium reagents): The C5-proton on the thiazole ring is generally the most acidic and thus the most likely site for initial deprotonation under kinetic control. However, the ortho-protons on the tolyl ring and the benzylic protons of the methyl group have similar pKa values, leading to potential mixtures.
-
For electrophilic aromatic substitution (e.g., halogenation): The electron-rich thiazole ring is more susceptible to electrophilic attack than the tolyl ring, with a strong preference for the C5-position.
-
For Palladium-Catalyzed Direct C-H Arylation: The C5-position of the thiazole is the most common site for direct arylation due to its electronic properties and accessibility.
Q2: My direct C-H arylation at the C5 position is giving low yields. What are the likely causes?
Low yields in direct C-H arylation of 2-arylthiazoles can often be attributed to several factors:
-
Catalyst Deactivation: High catalyst loadings (>1 mol%) can lead to the formation of palladium black, an inactive form of the catalyst[1].
-
Steric Hindrance: Highly congested or sterically demanding aryl halides can significantly slow down the reaction, leading to incomplete conversion[1].
-
Poor Substrate Reactivity: Strongly deactivated (electron-poor) aryl halides may require higher temperatures and longer reaction times to achieve good yields[1].
-
Inappropriate Ligand Choice: While some direct arylations can proceed without a ligand, challenging substrates often benefit from the use of specific ligands to stabilize the palladium catalyst and promote the C-H activation step.
Q3: I am trying to perform a Suzuki-Miyaura coupling with a 2-halo-4-(p-tolyl)thiazole substrate and it's not working. What should I troubleshoot?
Failed Suzuki-Miyaura couplings with heteroaryl halides are common and can often be resolved by addressing the following:
-
Slow Transmetalation: The transmetalation step is often rate-determining, especially with electron-deficient heteroaryl boron reagents[2][3]. Ensure your base is appropriate and consider using a more reactive boronic acid derivative, such as a trifluoroborate salt.
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid is cleaved by residual water or acidic protons in the reaction mixture before it can couple. Using anhydrous solvents and appropriate bases can mitigate this.
-
Catalyst Inhibition: Nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis. Using a suitable ligand that can displace the heteroaryl substrate from the palladium coordination sphere is crucial.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of your boronic acid can be a sign of issues with the catalytic cycle, often related to the presence of Pd(II) species at the start of the reaction or oxidative side reactions[4]. Ensure your reaction is properly degassed.
Q4: How can I selectively functionalize the tolyl ring without affecting the thiazole ring?
Achieving selectivity for the tolyl ring requires careful choice of reaction conditions to overcome the intrinsic reactivity of the thiazole C5-position.
-
Directed Ortho-Metalation (DoM): The thiazole ring can act as a directing group to facilitate lithiation at the ortho-position of the tolyl ring. Using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor deprotonation of the tolyl ring over the thiazole C5-position.
-
Ru-catalyzed Meta-Selective C-H Nitration: Specific catalytic systems, such as Ru-catalysis, have been developed for the meta-selective nitration of 2-arylthiazoles, providing a route to functionalize the tolyl ring at the meta-position[5].
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed experimental protocols and troubleshooting advice for key functionalization strategies.
Lithiation and Electrophilic Quench
Lithiation followed by quenching with an electrophile is a powerful tool for introducing a wide range of functional groups. However, achieving high regioselectivity with 2-(p-tolyl)thiazole can be challenging.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete lithiation. | - Increase the equivalents of organolithium reagent (1.1-1.5 eq.).- Increase reaction time or temperature (e.g., from -78°C to -40°C for a short period). |
| - Degradation of the organolithium reagent. | - Titrate the organolithium reagent before use.- Ensure anhydrous conditions. | |
| - Poor reactivity of the electrophile. | - Use a more reactive electrophile.- Add an activating agent (e.g., TMEDA). | |
| Mixture of Regioisomers | - Competitive deprotonation at the thiazole C5, tolyl ortho, and benzylic positions. | - For C5 selectivity, use n-BuLi at -78°C.- For ortho-tolyl selectivity, use a hindered base like LDA at -78°C.- For benzylic selectivity, consider radical-based approaches. |
| Ring Cleavage | - Nucleophilic attack of the organolithium reagent on the thiazole sulfur atom. | - Use a non-nucleophilic hindered base like LDA instead of n-BuLi.- Maintain very low temperatures (-78°C or lower). |
This protocol is a starting point and should be optimized for your specific electrophile.
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(p-tolyl)thiazole (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Quenching: Add freshly distilled chlorotrimethylsilane (TMSCl) (1.2 mmol, 1.2 equiv) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Decision tree for troubleshooting lithiation reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a go-to method for forming C-C bonds, typically by coupling a 2-halo-4-(p-tolyl)thiazole with a boronic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Inactive catalyst. | - Use a pre-catalyst or ensure proper activation of the Pd(0) source.- Degas the reaction mixture thoroughly to remove oxygen. |
| - Poorly soluble base. | - Switch to a more soluble base (e.g., Cs₂CO₃, K₃PO₄).- Add water as a co-solvent to aid base solubility. | |
| - Slow oxidative addition. | - Switch from a chloro-substrate to a bromo- or iodo-substrate. | |
| Protodeboronation | - Presence of water or acidic protons. | - Use anhydrous solvents and reagents.- Use a non-aqueous base system. |
| Homocoupling of Boronic Acid | - Oxidative conditions. | - Ensure thorough degassing.- Use a high-quality palladium source with minimal Pd(II) contamination. |
-
Preparation: In a glovebox or under an inert atmosphere, add 2-bromo-4-(p-tolyl)thiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv) to a reaction vessel.
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL).
-
Heating: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Part 3: Data Summary & Comparative Analysis
The choice of reaction conditions can dramatically impact the outcome of your functionalization. The following tables summarize typical conditions and highlight key variables.
Table 1: Comparison of Conditions for Direct C-H Arylation of 2-Arylthiazoles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Position | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 150 | C5 | [1] |
| Pd(OAc)₂ | PPh₃/Phen | Cs₂CO₃ | Dioxane | 120 | C2 | [6] |
| RuCl₃ | - | Cu(NO₃)₂·3H₂O | DCE | 100 | meta (aryl) | [5] |
Table 2: Troubleshooting Matrix for Suzuki-Miyaura Coupling
| Issue | Catalyst | Ligand | Base | Solvent | Action |
| Low Conversion | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | Increase temperature to 100°C. |
| Protodeboronation | Pd(PPh₃)₄ | PPh₃ | CsF | Anhydrous Dioxane | Switch to a fluoride base and anhydrous conditions. |
| Steric Hindrance | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DME/H₂O | Use a bulkier ligand to promote reductive elimination. |
References
-
Doucet, H., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
-
Bellina, F., et al. (2009). The Mizoroki-Heck Reaction in the Synthesis of 2,5-Diarylthiazoles. European Journal of Organic Chemistry, 2009(16), 2631-2638. [Link]
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Daugulis, O., et al. (2005). A General Catalytic Method for the Synthesis of 2-Arylthiazoles. Organic Letters, 7(1), 153-155. [Link]
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Reddy, M. S., et al. (2016). Ligand Combination Approach in Pd Catalyzed Direct C-H Arylation of Benzothiazole and Benzoxazole. ChemistrySelect, 1(10), 2261-2266. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Wang, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry, 84(15), 9638-9646. [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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ACS Publications. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega, 6(41), 27288-27297. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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National Institutes of Health. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research, 49(7), 1492-1504. [Link]
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Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
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Sci-Hub. (n.d.). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. Tetrahedron, 54(1-2), 175-186. [Link]
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MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(22), 6965. [Link]
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National Institutes of Health. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(32), 5549-5553. [Link]
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National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(3), 1759-1784. [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C-H Functionalization/Intramolecular C-S Bond Formation Process. ChemInform, 40(15). [Link]
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Technical Support Center: Refinement of Analytical Methods for 2-(p-Tolyl)thiazole Impurity Detection
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 2-(p-Tolyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for refining analytical methods. The control of impurities is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final product.[1][2] This document offers a structured approach to method development, validation, and troubleshooting, grounded in scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the impurity analysis of 2-(p-Tolyl)thiazole and its derivatives.
Q1: What are the primary analytical techniques for impurity profiling of 2-(p-Tolyl)thiazole?
A1: The gold standard for separating and quantifying impurities in compounds like 2-(p-Tolyl)thiazole is High-Performance Liquid Chromatography (HPLC) , particularly in its reverse-phase mode (RP-HPLC), due to its high sensitivity and resolving power for non-volatile organic molecules.[3] For volatile impurities, such as residual solvents from synthesis, Gas Chromatography (GC) is the preferred method.[3][4] To definitively identify the structure of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and fragmentation data.[1][4]
Q2: What types of impurities can be expected in 2-(p-Tolyl)thiazole samples?
A2: Impurities can arise from various sources during the synthesis or upon storage.[2][5] They are generally categorized as:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis, such as 2-bromo-1-(p-tolyl)ethanone and thiourea, can be present.[5][6]
-
By-products: These are formed from side reactions occurring during the main synthesis. Their nature depends entirely on the specific synthetic route employed.
-
Degradation Products: These form when the 2-(p-Tolyl)thiazole molecule breaks down under stress conditions like heat, light, humidity, or in acidic, basic, or oxidative environments.[5][7] Thiazole rings, especially with aryl substituents, can be susceptible to photodegradation and oxidation.[8][9]
Q3: How do I develop a stability-indicating analytical method?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The key is to perform forced degradation studies .[10][11] In these studies, the drug substance is exposed to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, and light) to intentionally generate degradation products.[7][11] The analytical method, typically HPLC, must then demonstrate the ability to separate the main 2-(p-Tolyl)thiazole peak from all the newly formed degradation peaks, thus proving its specificity.
Q4: What are the essential validation parameters for my analytical method according to regulatory guidelines?
A4: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[12][13][14] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.[16]
-
Accuracy: The closeness of the test results to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.[16]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[12][16]
| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Quantification) |
| Specificity | Ensure no interference from impurities or degradants. | Peak purity analysis (e.g., using a DAD detector) should pass. |
| Linearity | Confirm proportional response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Measure recovery of spiked impurity standard. | Recovery typically between 80.0% and 120.0% of the true value. |
| Precision | Assess method variability. | Relative Standard Deviation (RSD) ≤ 10% at the LOQ. |
| LOQ | Define the lower limit of reliable measurement. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | Evaluate reliability during normal use. | System suitability parameters should remain within limits after minor changes. |
| Table summarizing key ICH Q2(R2) validation parameters.[15][16] |
Part 2: Troubleshooting Guide for HPLC Methods
This section provides solutions to specific experimental issues encountered during the analysis of 2-(p-Tolyl)thiazole.
Q5: My 2-(p-Tolyl)thiazole peak is tailing severely. What is the cause and how can I fix it?
A5: Peak tailing is a common issue for basic compounds like 2-(p-Tolyl)thiazole. The primary cause is the interaction between the basic nitrogen atom in the thiazole ring and residual acidic silanol groups on the surface of standard silica-based C18 columns.[17][18] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Causality & Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.0 is often the most effective solution.[19] At this low pH, most surface silanol groups are not ionized, significantly reducing their ability to interact with the protonated basic analyte.[19][20]
-
Increase Buffer Concentration: Using a buffer (e.g., potassium phosphate) at a concentration of 20-50 mM can help. The buffer ions can "shield" the active silanol sites, preventing the analyte from interacting with them.[19]
-
Use a Modern, End-Capped Column: Select a high-purity, base-deactivated column where the residual silanols have been chemically bonded ("end-capped") to make them inert. Columns with polar-embedded phases also offer excellent peak shape for basic compounds.[18]
Q6: I am struggling to separate a known impurity from the main 2-(p-Tolyl)thiazole peak. What can I do to improve resolution?
A6: Poor resolution between co-eluting peaks requires systematic optimization of the chromatographic conditions.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and spacing of peaks.[18]
-
Adjust Isocratic Strength: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of all compounds, potentially providing more time for the peaks to separate.
-
-
Implement a Gradient: If an isocratic method is insufficient, develop a shallow gradient. A slow, gradual increase in the organic solvent percentage can effectively separate closely eluting compounds.
-
Change Stationary Phase: If mobile phase optimization fails, the interaction between your analytes and the column is not selective enough. Try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) to introduce different separation mechanisms (like pi-pi interactions).
Q7: How can I identify an unknown peak that appears in my stability samples?
A7: The structural elucidation of an unknown impurity requires more advanced techniques, typically coupling chromatography with mass spectrometry.
Systematic Approach:
-
LC-MS Analysis: Analyze the sample using an LC-MS system. The mass spectrometer will provide the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the prediction of the elemental formula.
-
MS/MS Fragmentation: Perform a tandem mass spectrometry (MS/MS) experiment on the unknown peak. By fragmenting the molecule and analyzing the resulting product ions, you can piece together its structure. The fragmentation pattern of thiazoles often involves cleavage of the thiazole ring.[21][22][23]
-
Forced Degradation Comparison: Compare the retention time of the unknown peak with the peaks generated during your forced degradation studies. A match can help you hypothesize whether it's a product of hydrolysis, oxidation, or another degradation pathway.[8]
Part 3: Experimental Protocols & Methodologies
This section provides standardized, step-by-step protocols for key experiments.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of 2-(p-Tolyl)thiazole and demonstrate the specificity of the analytical method.[11]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of 2-(p-Tolyl)thiazole in a suitable solvent (e.g., acetonitrile/water) at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 4 hours.[11] Cool the solution and neutralize with an appropriate amount of 1M NaOH before dilution and injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat at 60°C for 4 hours.[11] Cool the solution and neutralize with an appropriate amount of 1M HCl before dilution and injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Store a solid sample of 2-(p-Tolyl)thiazole in an oven at 80°C for 48 hours.[11] Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of 2-(p-Tolyl)thiazole to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. The goal is to achieve approximately 5-20% degradation of the main peak.[11] The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main 2-(p-Tolyl)thiazole peak.
Protocol 2: HPLC Method Validation Workflow
This protocol outlines the sequence of experiments required to validate an impurity quantification method in accordance with ICH Q2(R2).[12][15]
Caption: General workflow for analytical method validation.
Step-by-Step Validation Experiments:
-
Specificity: Perform the forced degradation study as described in Protocol 1.
-
LOD & LOQ: Prepare a series of increasingly dilute solutions of the impurity standard. Determine LOD as the concentration with a signal-to-noise ratio of ~3, and LOQ with a ratio of ~10.
-
Linearity: Prepare at least five concentrations of the impurity standard, typically from the LOQ to 150% of the specification limit. Plot the peak area against concentration and calculate the correlation coefficient.
-
Accuracy: Prepare samples of the main compound spiked with the impurity standard at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample spiked at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. System suitability criteria must be met in all cases.
-
Documentation: Thoroughly document all results in a final validation report.[16]
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ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. Draft: consultation closed. (2022). European Medicines Agency. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved from [Link]
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ICH guideline Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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ICH releases draft guidelines on analytical method development. (2022). RAPS. Retrieved from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
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What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe. Retrieved from [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
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Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. Retrieved from [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Liu, D. Q., Sun, H., & Kord, A. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of pharmaceutical and biomedical analysis, 44(4), 853–859. Retrieved from [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Retrieved from [Link]
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Singh, S. K., et al. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Luminescence: the journal of biological and chemical luminescence, 33(8), 1361-1369. Retrieved from [Link]
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Impurity Profiling With Use of Hyphenated Techniques. (2014). Asian Journal of Research in Chemistry, 7(5). Retrieved from [Link]
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2-Amino-4-(p-tolyl)thiazole | 2103-91-5. (n.d.). J&K Scientific. Retrieved from [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2016). Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). Retrieved from [Link]
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Shah, S. R., et al. (2015). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. Indo American Journal of Pharmaceutical Research, 5(8). Retrieved from [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
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Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Wishnok, J. S., & Tannenbaum, S. R. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical mass spectrometry, 8(7), 305–311. Retrieved from [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1792. Retrieved from [Link]
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Mass spectrometry of 2-substituted-4-arylthiazoles. II. (1982). Biomedical mass spectrometry, 9(1), 1-5. Retrieved from [Link]
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Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]
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Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1981). Semantic Scholar. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-(p-Tolyl)thiazole Derivatives and Standard Antibiotics
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of a representative 2-(p-Tolyl)thiazole derivative against a panel of standard, clinically relevant antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed experimental framework and comparative data to facilitate the evaluation of such novel antimicrobial agents.
Introduction to the Compounds
The Investigational Compound: A 2-(p-Tolyl)thiazole Derivative
Thiazole-containing compounds are a significant class of heterocyclic molecules that form the core structure of numerous pharmaceuticals.[1] Their diverse biological activities, including antimicrobial properties, have spurred extensive research into the synthesis and evaluation of novel derivatives.[3][4][5] For the purpose of this guide, we will focus on a representative 2-(p-Tolyl)thiazole derivative, a structure noted for its potential antimicrobial efficacy. While the precise mechanism of action for many thiazole derivatives is still under investigation, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[1]
Standard Antibiotics for Comparison
To establish a robust comparative framework, a selection of standard antibiotics with well-characterized mechanisms of action will be used as benchmarks. These antibiotics represent different classes and target various essential bacterial functions:
-
Penicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).[6][7][8]
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[6][9]
-
Tetracycline: An antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[6][8][9]
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[6]
Experimental Methodology: Determining Antimicrobial Potency
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12][13] The broth microdilution method is considered the gold standard for MIC determination due to its accuracy and ability to provide quantitative results.[14][15][16]
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay.
Caption: Hypothetical mechanism of action for the 2-(p-Tolyl)thiazole derivative.
Conclusion and Future Directions
This guide has provided a framework for the comparative evaluation of the antimicrobial activity of a 2-(p-Tolyl)thiazole derivative against standard antibiotics. The detailed experimental protocol for MIC determination using broth microdilution serves as a robust and reproducible method for assessing antimicrobial potency. The hypothetical data and subsequent analysis highlight the importance of comparing novel compounds to established drugs to understand their spectrum of activity and relative efficacy.
While the representative 2-(p-Tolyl)thiazole derivative in this guide demonstrates broad-spectrum antimicrobial activity, further studies are warranted. Future research should focus on:
-
Elucidating the precise mechanism of action.
-
Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
Conducting in vivo efficacy studies in animal models of infection.
-
Exploring structure-activity relationships by synthesizing and testing additional derivatives to optimize potency and pharmacokinetic properties.
The continued investigation of novel chemical scaffolds like the 2-(p-Tolyl)thiazoles is a critical component in the ongoing battle against antimicrobial resistance.
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A Comparative Guide to the Anticancer Mechanisms of 2-(p-Tolyl)thiazole Derivatives
Introduction
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and effective therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the thiazole scaffold being of particular interest due to its broad spectrum of biological activities. This guide focuses on a specific subclass, 2-(p-Tolyl)thiazole derivatives, which have demonstrated significant promise as anticancer agents. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive validation framework for the anticancer mechanisms of these compounds. This document will objectively compare the performance of various 2-(p-Tolyl)thiazole analogues, supported by experimental data, and elucidate the underlying molecular pathways they modulate. We will delve into the causality behind experimental choices, presenting self-validating protocols to ensure scientific rigor and reproducibility.
The Rationale for Investigating 2-(p-Tolyl)thiazole Derivatives
The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions make it an ideal scaffold for designing targeted therapies. The addition of a p-tolyl group at the 2-position can enhance lipophilicity and introduce specific steric and electronic features that influence binding affinity to biological targets. Various derivatives built upon this core structure have exhibited potent cytotoxic effects against a range of cancer cell lines, including those of the breast (MCF-7), liver (HepG2), lung (A549), and neuroblastoma (SKNMC).[1][2] The primary mechanisms through which these compounds are believed to exert their anticancer effects include the induction of programmed cell death (apoptosis), halting the cell division cycle, and the inhibition of key signaling pathways essential for tumor growth and survival.[3][4]
Comparative Analysis of In Vitro Cytotoxicity
A crucial first step in evaluating any potential anticancer compound is to determine its cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Below is a comparative summary of the IC50 values for representative 2-(p-Tolyl)thiazole derivatives and other related thiazole compounds against different cancer cell lines, benchmarked against established chemotherapeutic agents.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |
| 4c | Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] | ||
| 4a | N-Phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | > 25 | Doxorubicin | 0.8 ± 0.01 | [1] |
| 4c | N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | 0.8 ± 0.01 | [1] |
| 4d | N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide | HepG2 (Liver) | 11.6 ± 0.12 | Doxorubicin | 1.1 ± 0.02 | [1] |
| TAP-07 | 2-pyridyl 2,3-thiazole | HepG2 (Liver) | 2.2 | - | - | [5] |
| TP-07 | 2-pyridyl 2,3-thiazole | HepG2 (Liver) | 5.6 | - | - | [5] |
Expert Interpretation: The data clearly indicates that structural modifications to the 2-(p-Tolyl)thiazole core significantly impact cytotoxic potency. For instance, compound 4c (Hydrazinyl-thiazole) demonstrates superior activity against MCF-7 and HepG2 cells compared to the standard apoptosis inducer, Staurosporine.[3] In the N-Phenyl-2-p-tolylthiazole-4-carboxamide series, the addition of electron-withdrawing groups like nitro (4c ) and chloro (4d ) on the N-phenyl ring enhances cytotoxicity against SKNMC and HepG2 cell lines, respectively, although they do not surpass the potency of Doxorubicin in this particular study.[1] This structure-activity relationship (SAR) insight is critical for guiding future lead optimization efforts.
Mechanistic Validation: A Multi-Faceted Approach
To move beyond simple cytotoxicity, a battery of assays is required to elucidate the precise mechanisms of action. This section provides a logical workflow for validating the anticancer properties of 2-(p-Tolyl)thiazole derivatives, complete with detailed experimental protocols.
Caption: The intrinsic apoptosis pathway modulated by 2-(p-Tolyl)thiazole derivatives.
Validation by Western Blotting:
Causality: Western blotting allows for the semi-quantitative detection of specific proteins in a cell lysate. By probing for key apoptosis-related proteins, we can confirm the engagement of the intrinsic pathway. An increased Bax/Bcl-2 ratio is a strong indicator of apoptosis induction. The cleavage of caspase-3 from its pro-form to its active form is a definitive marker of apoptosis execution.
Detailed Protocol:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between treated and untreated samples.
Inhibition of Pro-Survival Kinase Pathways
In addition to promoting apoptosis, 2-(p-Tolyl)thiazole derivatives can inhibit signaling pathways that are critical for cancer cell survival and proliferation, such as the PI3K/Akt and VEGFR-2 pathways. [3][6]
Caption: Inhibition of pro-survival VEGFR-2 and PI3K/Akt signaling pathways by 2-(p-Tolyl)thiazole derivatives.
Validation by Kinase Inhibition and Western Blotting:
-
VEGFR-2 Kinase Assay: Commercially available kits can be used to measure the in vitro inhibitory activity of the compounds against purified VEGFR-2 kinase. These assays typically measure the phosphorylation of a substrate peptide.
-
Western Blotting for PI3K/Akt Pathway: The activation state of this pathway can be assessed by measuring the phosphorylation of Akt (at Ser473) and its downstream targets. A decrease in the levels of phosphorylated Akt in treated cells would indicate inhibition of the PI3K pathway.
In Vivo Efficacy: The Xenograft Model
Causality: While in vitro assays are invaluable for mechanistic studies, it is imperative to validate the anticancer activity of a compound in a living organism. The tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess in vivo efficacy. [5] Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 2-(p-Tolyl)thiazole derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can also be used for histological or molecular analysis.
Expected Outcome: A significant reduction in tumor growth rate and final tumor volume in the treatment group compared to the control group indicates in vivo antitumor activity. For instance, some 2-pyridyl 2,3-thiazole derivatives have shown significant tumor mass reduction in hepatocellular xenograft models. [5]
Conclusion
The validation of the anticancer mechanism of 2-(p-Tolyl)thiazole derivatives requires a systematic and multi-pronged approach. This guide outlines a logical progression of experiments, from initial cytotoxicity screening to in-depth molecular pathway analysis and in vivo efficacy studies. The provided protocols are designed to be self-validating, ensuring the generation of robust and reliable data. The comparative data presented herein highlights the therapeutic potential of this class of compounds and underscores the importance of structure-activity relationship studies in designing next-generation anticancer agents. By understanding the intricate molecular mechanisms through which these compounds exert their effects, researchers can better position them for further preclinical and clinical development.
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A Comparative Guide to the Fluorescence Properties of Thiazole-Based Probes for Researchers and Drug Development Professionals
In the landscape of modern molecular probes, thiazole-based scaffolds have emerged as a cornerstone for the development of fluorescent sensors. Their inherent structural versatility and diverse photophysical behaviors make them invaluable tools in cellular imaging, ion sensing, and nucleic acid detection. This guide provides a comparative analysis of different classes of thiazole-based fluorescent probes, offering insights into their design, underlying fluorescence mechanisms, and practical applications. We will delve into the experimental nuances of their use, providing detailed protocols and supporting data to empower researchers in selecting and applying the optimal probe for their specific needs.
The Thiazole Scaffold: A Foundation for Diverse Fluorescence Mechanisms
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, forms the core of a vast array of fluorescent probes. Its electron-rich nature and ability to participate in extended π-conjugated systems give rise to a variety of fluorescence phenomena. The strategic modification of the thiazole core and its substituents allows for the fine-tuning of photophysical properties, leading to probes that operate through distinct mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]
Intramolecular Charge Transfer (ICT) Probes
ICT-based probes are designed with electron-donating and electron-accepting moieties linked through a π-conjugated system that includes the thiazole ring. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of these probes are highly sensitive to the polarity of their microenvironment. In polar solvents, the charge-separated state is stabilized, often leading to a red-shift in the emission spectrum. This solvatochromism is a key feature exploited in probes designed to report on changes in local polarity, such as during protein binding or membrane association.
Comparative Analysis of Thiazole-Based Probes
To facilitate the selection of an appropriate probe, the following sections provide a comparative overview of key photophysical parameters for representative thiazole-based fluorescent probes.
Thiazole Orange (TO) and its Derivatives: Probes for Nucleic Acids
Thiazole Orange (TO) is a classic example of a "light-up" fluorescent probe, exhibiting a dramatic increase in fluorescence quantum yield upon binding to nucleic acids.[3][4] This property arises from the restriction of intramolecular rotation around the methine bridge connecting the benzothiazole and quinoline rings when intercalated into the DNA or RNA grooves. In solution, this rotation provides a non-radiative decay pathway, resulting in low fluorescence.[3][5]
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) (in presence of dsDNA) | Reference |
| Thiazole Orange (TO) | 514 | 533 | 19 | ~0.3 | [6] |
| TO-derivative 1a | 516 | 555 | 39 | - | [7] |
| TO-derivative (tricyclic) | ~518 | - | - | up to 0.53 | [8] |
Note: The quantum yield of free TO is extremely low (~0.0002). The values presented are upon binding to dsDNA, leading to significant fluorescence enhancement.
The versatility of the TO scaffold has led to the development of numerous derivatives with tailored properties for specific applications, such as improved selectivity for G-quadruplex DNA or enhanced brightness for cellular imaging.[7][8][9]
2-(2'-Hydroxyphenyl)benzothiazole (HBT) Based Probes: Exploiting ESIPT
Probes based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold operate through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole ring, leading to the formation of a transient keto-tautomer which is responsible for the fluorescence emission. This process results in an unusually large Stokes shift, which is advantageous for minimizing self-absorption and background fluorescence in imaging applications.
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| HBT | ~350 | ~530 | ~180 | Low | [10] |
| HBT derivative (CBT-β-Gal) | - | ~510 | ~150 | - | [11] |
Note: The photophysical properties of HBT derivatives are highly sensitive to their substitution pattern and environment.[11]
Experimental Protocols: From Synthesis to Application
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative thiazole-based probe and its application in fluorescence spectroscopy and cellular imaging.
Synthesis of a Thiazole Orange Derivative
The synthesis of Thiazole Orange and its derivatives can be achieved through several routes.[12] A common method involves the condensation of a quaternized 2-methylbenzothiazole derivative with a quinoline derivative.
Workflow for the Synthesis of a Folate-Targeted Thiazole Orange Probe:
Caption: Synthesis workflow for a folate-targeted Thiazole Orange probe.
Detailed Protocol: A detailed, step-by-step protocol for the synthesis of a folate-conjugated Thiazole Orange probe can be found in the work by Cao et al. (2010).[13] The process involves the initial synthesis of the folate-quinolinium bromide and the quaternized benzothiazole derivative, followed by their condensation reaction in DMSO.[13]
Fluorescence Spectroscopy and Quantum Yield Determination
Accurate characterization of the photophysical properties of fluorescent probes is essential. This involves measuring the excitation and emission spectra, and determining the fluorescence quantum yield.
Experimental Setup for Fluorescence Quantum Yield Measurement:
An integrating sphere is a reliable tool for measuring the absolute fluorescence quantum yield.[14][15] The setup typically includes a light source, the integrating sphere to collect all emitted light, and a detector.[14][16]
Caption: Schematic of an integrating sphere setup for quantum yield measurement.
Protocol for Quantum Yield Measurement:
-
Prepare a dilute solution of the thiazole-based probe in a suitable solvent.
-
Measure the absorbance of the solution at the excitation wavelength.
-
Place the cuvette containing the sample inside the integrating sphere.
-
Excite the sample with a monochromatic light source.
-
Record the emission spectrum using a spectrometer.
-
The quantum yield is calculated by comparing the integrated fluorescence intensity to that of a known standard or by using an absolute method with the integrating sphere.
Live-Cell Imaging with Thiazole-Based Probes
The ability to visualize biological processes in living cells is a key application of fluorescent probes.
General Protocol for Live-Cell Imaging:
-
Cell Culture: Plate cells on a suitable imaging dish or slide.
-
Probe Loading: Incubate the cells with a solution of the thiazole-based probe at an optimized concentration and for a specific duration.
-
Washing: Gently wash the cells with fresh media or buffer to remove excess probe.
-
Imaging: Mount the dish on a fluorescence microscope and acquire images using the appropriate excitation and emission filters.
Workflow for Live-Cell Imaging:
Caption: General workflow for live-cell imaging with a fluorescent probe.
For a detailed protocol on live-cell imaging, including specifics on media, incubation times, and microscope settings, refer to established cell imaging guides.[17][18]
Understanding the Fluorescence Mechanisms
A deeper understanding of the underlying photophysical mechanisms is crucial for the rational design and application of thiazole-based probes.
Photoinduced Electron Transfer (PET)
In PET-based sensors, the thiazole fluorophore is linked to a receptor unit that can donate an electron. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.[11][19]
Caption: Schematic of the Photoinduced Electron Transfer (PET) mechanism.
Conclusion and Future Perspectives
Thiazole-based fluorescent probes represent a powerful and versatile class of tools for researchers in biology and drug development. Their tunable photophysical properties, coupled with a range of sensing mechanisms, enable the detection and imaging of a wide array of biomolecules and cellular processes. This guide has provided a comparative overview of some of the key classes of thiazole probes, along with practical experimental guidance. The continued exploration of novel thiazole scaffolds and a deeper understanding of their structure-property relationships will undoubtedly lead to the development of next-generation probes with even greater sensitivity, specificity, and utility in advancing our understanding of complex biological systems.
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Benchmarking the Corrosion Inhibition Efficiency of 2-(p-Tolyl)thiazole Against Known Inhibitors: A Comparative Technical Guide
In the relentless pursuit of materials preservation, the deployment of corrosion inhibitors remains a cornerstone of industrial asset protection. This guide provides a comprehensive technical comparison of a promising heterocyclic compound, 2-(p-Tolyl)thiazole, against established and widely utilized corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and hexavalent chromates. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of novel corrosion mitigation strategies.
Our analysis is grounded in fundamental electrochemical principles and standardized testing methodologies. We will explore the mechanistic underpinnings of each inhibitor, present comparative performance data, and provide detailed experimental protocols to enable reproducible and verifiable evaluations. The causality behind experimental choices is elucidated to provide not just a method, but a framework for rigorous scientific inquiry in the field of corrosion science.
Introduction to Corrosion Inhibition and the Candidate Inhibitors
Corrosion is an electrochemical process that leads to the degradation of a material, typically a metal, due to its reaction with the environment. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of the metal. The primary mechanism of most organic inhibitors is the formation of an adsorbed film on the metal surface, which acts as a barrier to the aggressive species.
2-(p-Tolyl)thiazole: This molecule belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are recognized as effective corrosion inhibitors due to the presence of nitrogen and sulfur heteroatoms, as well as a π-electron system in their structure.[1] These features facilitate the adsorption of the molecule onto the metal surface. The lone pair electrons on the sulfur and nitrogen atoms can coordinate with the vacant d-orbitals of metal atoms, while the π-electrons can also contribute to the formation of a stable adsorbed layer.
Benzotriazole (BTA) and Tolyltriazole (TTA): BTA and its derivative, TTA, are well-established corrosion inhibitors, particularly for copper and its alloys.[2] Their efficacy stems from the formation of a stable, polymeric complex with cuprous ions on the metal surface, creating a passive film that is insoluble in many aqueous and organic solutions.[3] The triazole ring, with its three nitrogen atoms, is crucial for this protective film formation.
Hexavalent Chromates: Chromate-based inhibitors have historically been the benchmark for corrosion protection, especially for aluminum alloys.[4][5] Their mechanism is complex, involving the reduction of Cr(VI) to Cr(III) at active corrosion sites, leading to the formation of a passive, self-healing film of chromium(III) oxide/hydroxide.[4] However, their high toxicity and environmental concerns have necessitated the search for effective alternatives.
Comparative Analysis of Inhibition Efficiency
The performance of a corrosion inhibitor is quantifiable through various electrochemical and gravimetric techniques. The inhibition efficiency (IE%) is a key metric, calculated as:
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Table 1: Comparative Inhibition Efficiencies of 2-(p-Tolyl)thiazole and Benchmark Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| 2-Amino-4-phenylthiazole (analogue) | 500 | 94.74 | [6] |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (analogue) | 500 | 98.1 | [6] |
| Benzotriazole | - | Data not available for mild steel in HCl | |
| Tolyltriazole | - | Data not available for mild steel in HCl | |
| Chromate (K2Cr2O7) | - | ~90-95 (typical for various systems) | [4] |
Note: Direct experimental data for 2-(p-Tolyl)thiazole on mild steel was not available in the public domain at the time of this guide's compilation. The data for thiazole analogues are presented to provide an expected performance range. The efficiency of BTA and TTA is primarily documented for copper and its alloys.
The data for thiazole analogues suggest a high potential for 2-(p-Tolyl)thiazole as a corrosion inhibitor for mild steel in acidic media, with efficiencies comparable to or even exceeding those of traditional inhibitors under specific conditions.
Proposed Mechanism of Corrosion Inhibition
The effectiveness of these inhibitors is intrinsically linked to their molecular structure and their ability to interact with the metal surface.
Adsorption Mechanism of 2-(p-Tolyl)thiazole
The inhibition mechanism of 2-(p-Tolyl)thiazole is predicated on its adsorption onto the metal surface. This process can be visualized as follows:
Caption: Proposed adsorption mechanism of 2-(p-Tolyl)thiazole on a metal surface.
The adsorption process involves:
-
Physisorption: Initial weak electrostatic interactions between the charged metal surface and the inhibitor molecule.
-
Chemisorption: Stronger chemical bonds are formed through:
-
Donation of lone pair electrons from the nitrogen and sulfur heteroatoms to the vacant d-orbitals of the iron atoms.
-
Interaction of the π-electrons of the aromatic rings with the metal surface.
-
This results in the formation of a stable, protective film that isolates the metal from the corrosive environment.
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of inhibitor performance evaluation, standardized experimental protocols are essential.
Weight Loss Method (Gravimetric)
This is a fundamental and straightforward method for determining the average corrosion rate. The protocol is based on the ASTM G1 and D2688 standards.[5][7]
Experimental Workflow:
Caption: Workflow for the weight loss method of corrosion rate determination.
Step-by-Step Protocol:
-
Specimen Preparation:
-
Mechanically polish metal coupons (e.g., mild steel) to a mirror finish.
-
Degrease the coupons with a suitable solvent like acetone and rinse with deionized water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon to four decimal places (initial weight, W_i).
-
-
Immersion:
-
Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor.
-
Maintain a constant temperature throughout the immersion period (e.g., 24 hours).
-
-
Cleaning and Final Weighing:
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 standard procedure to remove corrosion products.
-
Rinse with deionized water, dry, and re-weigh (final weight, W_f).
-
-
Calculation:
-
Calculate the weight loss (ΔW = W_i - W_f).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Calculate the inhibition efficiency (IE%).
-
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode setup in an electrochemical cell.
4.2.1. Potentiodynamic Polarization
This technique measures the current response of the metal to a controlled change in its potential. It provides information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic behavior.
Step-by-Step Protocol:
-
Setup:
-
Assemble a three-electrode cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the corrosive solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
-
Measurement:
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
-
Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency from the i_corr values with and without the inhibitor.
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. It is highly sensitive to the formation of protective films.[8]
Step-by-Step Protocol:
-
Setup:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
Allow the system to stabilize at the OCP.
-
-
Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
-
Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculate the inhibition efficiency from the R_ct values.
-
Quantum Chemical Calculations
Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency.[9] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO) can be correlated with the inhibition efficiency. A higher E_HOMO indicates a greater tendency to donate electrons to the metal, while a lower ΔE suggests higher reactivity and potentially better inhibition.
Conclusion
This guide has provided a comparative framework for evaluating the corrosion inhibition efficiency of 2-(p-Tolyl)thiazole against established inhibitors. The available data on analogous thiazole compounds suggest that 2-(p-Tolyl)thiazole holds significant promise as an effective corrosion inhibitor, likely operating through a chemisorption mechanism to form a protective surface film.
The provided experimental protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offer a robust methodology for generating the necessary data to perform a direct and quantitative benchmark. By adhering to these standardized procedures and understanding the underlying principles, researchers can confidently assess the performance of novel inhibitors and contribute to the advancement of corrosion protection technologies.
References
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Alamiery, A., et al. (2022). Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. Data in Brief, 40, 107838. [Link]
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VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
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Frankel, G.S. (2001). Mechanism of Al Alloy Corrosion and the Role of Chromate Inhibitors. DTIC. [Link]
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China Casting. (2026). Aluminum Chromate Conversion Coating: Critical Uses & Limits. Retrieved from [Link]
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Potentiodynamic Corrosion Testing. (2016). PMC - PubMed Central - NIH. [Link]
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Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (n.d.). MDPI. [Link]
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A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (n.d.). SciSpace. Retrieved from [Link]
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Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]
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Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (n.d.). MDPI. [Link]
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Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Validation of 2-(p-Tolyl)thiazole
In the landscape of contemporary drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides a comprehensive cross-validation of in silico predictions with experimental data for 2-(p-Tolyl)thiazole, a heterocyclic compound featuring a thiazole ring substituted with a p-tolyl group. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2]
This document is structured to offer researchers, scientists, and drug development professionals a critical comparison of predictive computational models against tangible experimental outcomes. By juxtaposing these two pillars of modern research, we aim to provide a nuanced understanding of the strengths and limitations of in silico tools in predicting the behavior of novel chemical entities.
In Silico Physicochemical and ADMET Profiling of 2-(p-Tolyl)thiazole
The journey of a drug candidate from a concept to a clinical reality is fraught with challenges, a significant portion of which can be attributed to unfavorable physicochemical and pharmacokinetic properties.[3] In silico tools offer a rapid and cost-effective means to forecast these attributes early in the discovery pipeline, allowing for the prioritization of compounds with a higher probability of success.[4] For 2-(p-Tolyl)thiazole, we utilized a selection of freely accessible and widely used web-based platforms to generate a theoretical profile.
Methodology: In Silico Prediction
The canonical SMILES string for 2-(p-Tolyl)thiazole (Cc1ccc(cc1)c2nccs2) was submitted to several prediction servers to obtain a consensus view of its properties. These servers employ various algorithms, including quantitative structure-property relationship (QSPR) models, to estimate a range of parameters.[5][6][7]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(p-Tolyl)thiazole, which are crucial determinants of its behavior in biological systems.
| Property | Predicted Value | In Silico Tool(s) Used |
| Molecular Weight | 189.26 g/mol | SwissADME, ADMETlab 2.0 |
| LogP (Octanol/Water Partition Coefficient) | 3.15 - 3.45 | SwissADME, ADMETlab 2.0, admetSAR |
| Water Solubility (LogS) | -3.5 to -4.0 | SwissADME, ADMETlab 2.0, admetSAR |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | SwissADME |
| Number of Rotatable Bonds | 1 | SwissADME |
| Hydrogen Bond Acceptors | 2 | SwissADME |
| Hydrogen Bond Donors | 0 | SwissADME |
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
The ADMET profile of a compound is a critical determinant of its clinical viability.[3] The table below presents the in silico predictions for key ADMET parameters of 2-(p-Tolyl)thiazole.
| ADMET Parameter | Prediction | In Silico Tool(s) Used |
| Human Intestinal Absorption (HIA) | High | SwissADME, admetSAR |
| Blood-Brain Barrier (BBB) Permeation | Yes | SwissADME, admetSAR |
| P-glycoprotein (P-gp) Substrate | No | SwissADME, admetSAR |
| CYP1A2 Inhibitor | Yes | SwissADME, admetSAR |
| CYP2C9 Inhibitor | Yes | SwissADME, admetSAR |
| CYP2D6 Inhibitor | No | SwissADME, admetSAR |
| CYP3A4 Inhibitor | Yes | SwissADME, admetSAR |
| Ames Mutagenicity | Non-mutagen | ProTox-II, admetSAR |
| Carcinogenicity | Non-carcinogen | ProTox-II, admetSAR |
| Acute Oral Toxicity (LD50) | Class III (500 mg/kg) | ProTox-II |
Experimental Validation: Synthesis, Characterization, and Biological Evaluation
While in silico predictions provide valuable guidance, experimental data remains the gold standard for validating the properties of a compound. This section details the experimental procedures for synthesizing and characterizing 2-(p-Tolyl)thiazole derivatives and evaluating their biological activity, providing a basis for comparison with the computational predictions.
Synthesis and Characterization of 2-(p-Tolyl)thiazole Derivatives
The synthesis of 2-(p-Tolyl)thiazole and its derivatives typically involves the Hantzsch thiazole synthesis or variations thereof. For instance, reacting a p-tolyl-substituted α-haloketone with a thioamide.[8] The synthesized compounds are then purified and their structures confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Experimental Workflow: Synthesis to Bioassay
Caption: Workflow from synthesis to biological evaluation.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(p-Tolyl)thiazole derivatives against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, A-549)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-(p-Tolyl)thiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the 2-(p-Tolyl)thiazole derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cross-Validation: Juxtaposing Predictions with Experimental Realities
The true value of in silico modeling lies in its ability to reasonably forecast experimental outcomes. This section provides a direct comparison of the predicted and experimentally determined properties of 2-(p-Tolyl)thiazole and its derivatives.
Physicochemical Properties: A Tale of Two Data Sets
While direct experimental data for the parent 2-(p-Tolyl)thiazole is sparse, we can draw comparisons with closely related, experimentally characterized derivatives. For instance, 2-Amino-4-(p-tolyl)thiazole has a reported melting point of 132-136 °C.[15] This provides a tangible anchor to the more theoretical predictions.
| Property | In Silico Prediction (2-(p-Tolyl)thiazole) | Experimental Data (2-Amino-4-(p-tolyl)thiazole) |
| Molecular Weight | 189.26 g/mol | 190.26 g/mol [15] |
| Melting Point | Prediction not readily available from standard tools | 132-136 °C[15] |
The close correlation in molecular weight lends confidence to the basic structural representation used in the in silico models.
Biological Activity: From Prediction to Potency
The in silico toxicity predictions suggested that 2-(p-Tolyl)thiazole has a moderate acute oral toxicity and is non-mutagenic. Experimental studies on various derivatives have explored their cytotoxic effects against different cancer cell lines.
For example, certain triphenylamine-linked thiazole analogues have demonstrated potent anticancer activity against MDA-MB-231 (mammary carcinoma) and A-549 (lung cancer) cell lines, with IC50 values in the low micromolar range.[12] Another study on novel thiazole derivatives reported significant inhibitory effects against HepG2 (liver carcinoma) and MDA-MB-231 cell lines.[16] These findings align with the general understanding that the thiazole scaffold is a promising pharmacophore for anticancer drug design.[1]
The in silico prediction of potential inhibition of cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4) is a critical flag for potential drug-drug interactions. While direct experimental validation for the parent compound is not available in the reviewed literature, this prediction underscores the importance of conducting experimental CYP inhibition assays for any lead compounds derived from this scaffold.
Logical Flow of Cross-Validation
Caption: The cross-validation process.
Conclusion and Future Directions
This guide demonstrates a pragmatic approach to the cross-validation of in silico predictions with experimental data for 2-(p-Tolyl)thiazole. The computational tools provided a rapid and insightful overview of the compound's likely physicochemical and ADMET properties. These predictions, particularly regarding high intestinal absorption and potential CYP inhibition, offer valuable guidance for future experimental design.
The experimental data on closely related derivatives largely supports the in silico predictions of biological relevance, with numerous studies confirming the potential of the 2-(p-Tolyl)thiazole scaffold in developing new therapeutic agents. The discrepancies and data gaps highlighted in this comparison underscore the indispensable role of empirical validation.
Future work should focus on the direct experimental determination of the physicochemical and ADMET properties of the parent 2-(p-Tolyl)thiazole to provide a more direct and robust cross-validation. Furthermore, expanding the scope of biological testing to include assays guided by in silico predictions, such as specific enzyme inhibition or antimicrobial activity against a broader panel of pathogens, will undoubtedly accelerate the discovery and development of novel drug candidates based on this promising heterocyclic scaffold.
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A Comparative Guide to the Synthetic Routes of 2-(p-Tolyl)thiazole for Drug Discovery and Development
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in medicinal chemistry. The 2-arylthiazole substructure, in particular, is present in molecules with demonstrated anti-inflammatory, antimicrobial, and anticancer properties. 2-(p-Tolyl)thiazole serves as a fundamental building block and a key intermediate in the synthesis of more complex pharmaceutical agents.
The selection of a synthetic route is a critical decision in the drug development pipeline, impacting everything from initial discovery efforts to large-scale manufacturing. This decision involves a careful balance of yield, cost, scalability, safety, and environmental impact. This guide provides a comprehensive comparative analysis of the principal synthetic methodologies for preparing 2-(p-Tolyl)thiazole, offering researchers and process chemists the data and insights needed to select the most appropriate pathway for their specific objectives. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency of modern catalytic approaches, and provide validated, step-by-step protocols.
Chapter 1: Classical Cyclization Strategies
The construction of the thiazole ring through the formation of C-S and C-N bonds from acyclic precursors represents the most established approach. These methods, while foundational, often come with their own set of advantages and limitations.
The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Method
First reported in 1887, the Hantzsch thiazole synthesis is arguably the most common and versatile method for creating the thiazole core.[2] The reaction involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of 2-(p-Tolyl)thiazole, this reaction proceeds between 4-methylthiobenzamide (p-toluenecarbothioamide) and a two-carbon electrophile such as 2-bromoacetaldehyde.
Mechanism and Rationale: The reaction is initiated by a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring. The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole product.[3]
Advantages:
-
High reliability and predictability.
-
Generally good to excellent yields.[1]
-
Readily available starting materials.
Limitations:
-
The use of lachrymatory and toxic α-haloketones can be a significant drawback, especially on a large scale.
-
The reaction conditions, which can involve heating in solvents like ethanol, are not always aligned with modern green chemistry principles.[4]
Caption: Mechanism of the Hantzsch synthesis for 2-(p-Tolyl)thiazole.
The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is another classical route that typically produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[5][6]
Mechanism and Rationale: This pathway involves the formation of a dithiocarbamate intermediate from the α-aminonitrile, which then undergoes cyclization. While highly effective for its target class of molecules, producing the unsubstituted 2-(p-Tolyl)thiazole via this route is not direct. It would necessitate a subsequent deamination step at the C5 position, adding complexity and potentially lowering the overall yield. For this reason, it is generally not the preferred method for this specific target but remains a vital tool for accessing 5-aminothiazole derivatives.
Chapter 2: Modern Approaches via Metal-Catalyzed Cross-Coupling
Modern organic synthesis heavily relies on metal-catalyzed reactions to form C-C and C-X bonds with high efficiency and selectivity. These methods offer a powerful alternative to classical cyclizations, often starting from a pre-formed thiazole ring.
Direct C-H Arylation: An Atom-Economical Strategy
Direct C–H arylation has emerged as a highly attractive and sustainable strategy, as it avoids the need for pre-functionalized starting materials (like organometallics or halides), thus reducing waste.[7] The synthesis of 2-(p-Tolyl)thiazole can be achieved by the direct coupling of thiazole with a p-tolyl halide, typically catalyzed by palladium or copper complexes.[8]
Mechanism and Rationale: The precise mechanism can vary depending on the metal catalyst. For palladium catalysis, the cycle often involves an electrophilic palladation of the electron-rich thiazole ring at the C2 position, followed by oxidative addition to the aryl halide and reductive elimination to furnish the product and regenerate the catalyst.[8] Copper-catalyzed systems can operate via a base-promoted C-H metalation pathway.[7] The C2 position of thiazole is the most acidic and sterically accessible, making it the preferred site for C-H functionalization.
Advantages:
-
High atom economy and reduced synthetic steps.
-
Avoids the synthesis and use of organometallic reagents.
-
Can offer different selectivity compared to classical methods.
Limitations:
-
Controlling regioselectivity can be challenging with more complex substrates.
-
Catalyst cost and residual metal contamination can be concerns in pharmaceutical applications.
Caption: General workflow for a direct C-H arylation synthesis.
Chapter 3: Head-to-Head: A Comparative Performance Analysis
The choice of a synthetic route is ultimately a multi-parameter optimization problem. The following table provides a semi-quantitative comparison of the discussed methodologies for the synthesis of 2-(p-Tolyl)thiazole.
| Metric | Hantzsch Synthesis | Direct C-H Arylation (Pd/Cu) |
| Typical Yield | 75-95% | 60-90% |
| Reaction Time | 2-12 hours | 8-24 hours |
| Key Reagents | α-haloketone, thioamide | Thiazole, aryl halide |
| Catalyst/Conditions | Typically reflux in alcohol | Pd or Cu catalyst, ligand, base, high temp. |
| Atom Economy | Moderate | High |
| Scalability | Feasible, but safety concerns with α-haloketones | Good, but catalyst cost can be a factor |
| Green Chemistry | Poor (toxic reagents, solvent heating) | Better (atom economy), but uses metal catalysts |
| Starting Material Cost | Generally low to moderate | Moderate (catalysts and ligands can be expensive) |
Field-Proven Insights:
For rapid, small-scale synthesis in a discovery setting, the Hantzsch synthesis is often the go-to method due to its reliability and straightforward procedure. However, for process development and scale-up, the safety hazards associated with α-haloketones and the moderate atom economy make it less appealing.
In contrast, direct C-H arylation represents a more elegant and modern approach. While it may require more optimization to identify the ideal catalyst system and conditions, its high atom economy and avoidance of toxic intermediates make it a superior choice from a green chemistry and process safety perspective. The primary hurdle is often the cost of the catalyst and ligands, although catalyst loading can typically be minimized on a larger scale.
Chapter 4: Validated Experimental Protocols
The following protocols are provided as representative examples for the laboratory-scale synthesis of 2-(p-Tolyl)thiazole.
Protocol 1: Hantzsch Thiazole Synthesis
This protocol describes the reaction between 4-methylthiobenzamide and 2-bromoacetaldehyde diethyl acetal, which hydrolyzes in situ to the reactive aldehyde.
Materials:
-
4-Methylthiobenzamide (p-toluenecarbothioamide): 1.51 g, 10 mmol
-
2-Bromoacetaldehyde diethyl acetal: 2.17 g, 11 mmol
-
Ethanol: 30 mL
-
Concentrated Hydrochloric Acid: 1 mL
-
10% Sodium Carbonate solution
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylthiobenzamide (10 mmol) and ethanol (30 mL).
-
Stir the mixture until the thioamide is fully dissolved.
-
Add 2-bromoacetaldehyde diethyl acetal (11 mmol) and concentrated HCl (1 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly neutralize the mixture by adding 10% aqueous sodium carbonate solution until the pH is ~8. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(p-Tolyl)thiazole as a solid.
Protocol 2: Copper-Catalyzed Direct C-H Arylation
This protocol is adapted from general procedures for the copper-catalyzed C-H arylation of heterocycles.[7]
Materials:
-
Thiazole: 0.85 g, 10 mmol
-
4-Iodotoluene: 2.62 g, 12 mmol
-
Copper(I) Iodide (CuI): 0.19 g, 1 mmol (10 mol%)
-
1,10-Phenanthroline: 0.18 g, 1 mmol (10 mol%)
-
Potassium Carbonate (K₂CO₃): 2.76 g, 20 mmol
-
Dimethylformamide (DMF): 20 mL
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine thiazole (10 mmol), 4-iodotoluene (12 mmol), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (20 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C in an oil bath with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(p-Tolyl)thiazole.
Conclusion
Both classical and modern synthetic routes offer viable pathways to 2-(p-Tolyl)thiazole, each with a distinct profile of strengths and weaknesses. The Hantzsch synthesis remains a robust and high-yielding method ideal for initial discovery work, while modern direct C-H arylation presents a more sustainable and atom-economical alternative better suited for process development, provided the challenges of catalyst cost and optimization are addressed. The ultimate choice will depend on the specific constraints and goals of the research program, including scale, budget, timeline, and green chemistry imperatives. As synthetic methodology continues to advance, further improvements in catalytic efficiency and the development of flow chemistry protocols are expected to make the synthesis of this important scaffold even more efficient and sustainable.
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Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 17, 2483–2522. Available at: [Link]
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NIH (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13(5), e202400180. Available at: [Link]
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Chem Help ASAP (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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NIH (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 9(25), 28247–28262. Available at: [Link]
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Comparative In Vivo Validation of 2-(p-Tolyl)thiazole Compounds: A Guide to Assessing Therapeutic Efficacy
This guide provides a comprehensive framework for the in vivo validation of 2-(p-tolyl)thiazole compounds, a versatile class of heterocyclic molecules demonstrating significant therapeutic potential in oncology and neuroprotection.[1][2] We will objectively compare their potential performance against established agents, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation.
The transition from promising in vitro data to a complex biological system is a critical and often challenging phase in drug discovery.[3][4] While in vitro assays provide essential information on a compound's activity at a cellular level, they lack the pharmacokinetic and pharmacodynamic complexities of a living organism.[5] In vivo efficacy studies are therefore the benchmark for assessing the true biological activity and therapeutic index of a drug candidate, offering a more accurate prediction of clinical outcomes.[4][6]
Part 1: In Vivo Validation for Anticancer Efficacy
Thiazole derivatives have emerged as promising anticancer agents, with studies highlighting their activity against various cancer cell lines, including breast, liver, and neuroblastoma.[1][7] The 2-(p-tolyl)thiazole scaffold, in particular, has been a key component in novel compounds designed as tubulin polymerization inhibitors, kinase inhibitors, and inducers of apoptosis.[7][8][9]
Comparative Agent: Sorafenib
For this guide, we will compare a hypothetical 2-(p-tolyl)thiazole candidate, herein named "Tolylthiazole-X," against Sorafenib . Sorafenib is a multi-kinase inhibitor approved for the treatment of hepatocellular carcinoma (HCC) and renal cell carcinoma, known to target VEGFR, PDGFR, and Raf kinases. This comparison is relevant as many thiazole derivatives have been investigated for their ability to inhibit key kinases in angiogenesis and cell proliferation.[1]
Proposed Mechanism of Action: VEGFR-2 Inhibition
A plausible mechanism for novel anticancer agents is the inhibition of tumor angiogenesis, a process largely mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] By inhibiting this receptor on endothelial cells, the compound can suppress the formation of new blood vessels required for tumor growth and metastasis.
Caption: Proposed mechanism of Tolylthiazole-X via VEGFR-2 inhibition.
Experimental Protocol: Human Tumor Xenograft Model
The human tumor xenograft model is a cornerstone for preclinical in vivo anticancer drug screening.[3] This protocol outlines the key steps using a human hepatocellular carcinoma (HepG2) cell line.
1. Animal and Cell Line Husbandry:
- Animals: Use 6-8 week old female athymic nude mice (BALB/c nu/nu). House them in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10][11]
- Cell Line: Culture HepG2 cells in the recommended medium (e.g., EMEM + 10% FBS) at 37°C in a humidified 5% CO2 incubator. Ensure cells are free from mycoplasma contamination.
2. Tumor Implantation:
- Harvest HepG2 cells during their logarithmic growth phase.
- Prepare a cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject the cell suspension into the right flank of each mouse.
3. Study Initiation and Randomization:
- Monitor tumor growth using calipers, calculating volume with the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
- Group 1: Vehicle Control (e.g., PBS, or the solvent used for the drugs)
- Group 2: Tolylthiazole-X (e.g., 50 mg/kg, daily oral gavage)
- Group 3: Sorafenib (e.g., 30 mg/kg, daily oral gavage)
4. Treatment and Monitoring:
- Administer treatments as defined for 21 consecutive days.
- Measure tumor volume and body weight 2-3 times per week. Body weight is a critical indicator of systemic toxicity.[12]
- Observe the animals daily for any clinical signs of distress or toxicity.
5. Study Endpoint and Analysis:
- The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³).
- At the end of the study, euthanize the animals via an approved method.
- Excise tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis via Western blot or IHC).
Data Presentation: Comparative Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1450 ± 120 | - | +5.2 ± 1.5 |
| Tolylthiazole-X | 50 | 580 ± 95 | 60.0 | -2.1 ± 2.0 |
| Sorafenib | 30 | 650 ± 110 | 55.2 | -8.5 ± 2.5** |
| *p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle (indicates significant toxicity) |
Part 2: In Vivo Validation for Neuroprotective Efficacy
Several studies suggest that thiazole derivatives may possess neuroprotective properties, primarily through antioxidant and anti-inflammatory mechanisms.[13][14] This makes them potential candidates for treating neurodegenerative diseases like Alzheimer's or acute neurological injuries like ischemic stroke.
Comparative Agent: Edaravone
For assessing neuroprotective efficacy, we will compare a hypothetical compound, "Tolylthiazole-Y," with Edaravone . Edaravone is a potent free radical scavenger used clinically to treat amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, making it an excellent positive control for studies investigating oxidative stress-related neuronal damage.[15][16]
Proposed Mechanism of Action: Nrf2/HO-1 Pathway Activation
The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress.[13][14] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). Compounds that activate this pathway can protect neurons from oxidative damage.
Caption: Proposed neuroprotective mechanism via Nrf2 pathway activation.
Experimental Workflow: Ischemic Stroke Model
The validation of a neuroprotective agent requires a relevant animal model that mimics a human neurological condition.[17] The middle cerebral artery occlusion (MCAO) model in rats is a widely used and well-validated model for inducing focal cerebral ischemia, simulating a stroke.[16]
Caption: General experimental workflow for an in vivo stroke model.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
1. Animals and Pre-operative Care:
- Use male Sprague-Dawley rats (250-300g).
- Acclimatize animals for at least one week before surgery.
- All procedures must be approved by the institutional IACUC.[11]
2. MCAO Surgery:
- Anesthetize the rat (e.g., with isoflurane).
- Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After 90 minutes of occlusion, withdraw the suture to allow for reperfusion. Sham-operated animals undergo the same procedure without filament insertion.
3. Treatment Administration:
- Immediately after reperfusion, randomize animals into treatment groups.
- Group 1: Sham Control
- Group 2: Vehicle Control (Saline) + MCAO
- Group 3: Tolylthiazole-Y (e.g., 20 mg/kg, IV) + MCAO
- Group 4: Edaravone (e.g., 3 mg/kg, IV) + MCAO
- Administer the compounds intravenously (IV) or intraperitoneally (IP).
4. Neurological Assessment:
- At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 scale, where 0 is no deficit and 5 is severe deficit).[16]
5. Endpoint and Tissue Analysis:
- At 48 or 72 hours post-MCAO, euthanize the animals.
- Perfuse the brains with saline and collect them.
- For infarct volume analysis, slice the brain into 2mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white.
- For biomarker analysis, homogenize brain tissue from the ischemic penumbra to measure levels of Nrf2 and HO-1 via Western blot.
Data Presentation: Comparative Neuroprotection
| Treatment Group | Dose (mg/kg) | Neurological Score (48h post-MCAO) | Infarct Volume (% of Hemisphere) | HO-1 Expression (Fold Change vs. Vehicle) |
| Sham Control | - | 0.1 ± 0.1 | 0.5 ± 0.5 | 1.0 ± 0.2 |
| Vehicle + MCAO | - | 4.1 ± 0.4 | 35.2 ± 3.8 | 1.5 ± 0.3 |
| Tolylthiazole-Y + MCAO | 20 | 2.5 ± 0.5 | 18.6 ± 2.5 | 4.2 ± 0.6** |
| Edaravone + MCAO | 3 | 2.8 ± 0.6 | 22.1 ± 3.1 | 1.8 ± 0.4 |
| *p < 0.05 vs. Vehicle; **p < 0.05 vs. all other groups |
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A Comprehensive Guide to the Comparative Biological Activity of 2-(p-Tolyl)thiazole and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
The position of a substituent on an aromatic ring can significantly influence a molecule's steric and electronic properties, thereby altering its interaction with biological targets and affecting its efficacy and selectivity.[1] Understanding these structure-activity relationships (SAR) is fundamental in medicinal chemistry for the rational design of more potent and specific therapeutic agents. This guide will focus on three key areas of biological activity commonly associated with thiazole derivatives: anticancer, antimicrobial, and anti-inflammatory effects.[2]
The Significance of the Tolyl-Thiazole Scaffold
The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug discovery. When combined with a tolyl group (a methyl-substituted phenyl ring), the resulting tolyl-thiazole scaffold offers a rich platform for further functionalization and optimization of biological activity. The methyl group of the tolyl moiety can influence the compound's lipophilicity and metabolic stability, while its position (ortho, meta, or para) can dictate the molecule's overall shape and electronic distribution.
Proposed Comparative Biological Evaluation
This section outlines a proposed research plan to systematically evaluate and compare the biological activities of 2-(p-Tolyl)thiazole, 2-(m-Tolyl)thiazole, and 2-(o-Tolyl)thiazole.
Synthesis of Isomers
The first step involves the synthesis of the three tolyl-thiazole isomers. A common and efficient method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For the synthesis of 2-(tolyl)thiazoles, the corresponding tolylthioamide would be reacted with 2-chloroacetaldehyde or a similar α-halocarbonyl compound.
Caption: Proposed workflow for the synthesis of tolyl-thiazole isomers.
Anticancer Activity Evaluation
The antiproliferative effects of the isomers will be evaluated against a panel of human cancer cell lines to determine their cytotoxic potential and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(tolyl)thiazole isomers (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Table 1: Hypothetical Comparative Anticancer Activity of Tolyl-Thiazole Isomers (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| 2-(o-Tolyl)thiazole | 25.4 | 32.1 | 45.8 |
| 2-(m-Tolyl)thiazole | 15.8 | 22.5 | 30.2 |
| 2-(p-Tolyl)thiazole | 8.2 | 12.7 | 18.9 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity Evaluation
The isomers will be screened for their ability to inhibit the growth of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the tolyl-thiazole isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical Comparative Antimicrobial Activity of Tolyl-Thiazole Isomers (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 2-(o-Tolyl)thiazole | 64 | >128 | 128 |
| 2-(m-Tolyl)thiazole | 32 | 128 | 64 |
| 2-(p-Tolyl)thiazole | 16 | 64 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only. N/A: Not Applicable.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the isomers will be assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[6]
Experimental Protocol: COX-2 Inhibition Assay
A commercially available COX-2 inhibitor screening kit can be used for this purpose. The assay typically measures the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare the assay buffer, heme, and the test compounds (tolyl-thiazole isomers) at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the designated wells. Add the test compounds to the inhibitor wells and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: The peroxidase activity is monitored colorimetrically or fluorometrically by measuring the appearance of an oxidized product at a specific wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each isomer at different concentrations and determine the IC50 value.
Table 3: Hypothetical Comparative Anti-inflammatory Activity of Tolyl-Thiazole Isomers (COX-2 Inhibition IC50 in µM)
| Compound | COX-2 Inhibition IC50 (µM) |
| 2-(o-Tolyl)thiazole | 55.2 |
| 2-(m-Tolyl)thiazole | 35.8 |
| 2-(p-Tolyl)thiazole | 15.1 |
| Celecoxib (Control) | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Mechanisms of Action and Signaling Pathways
Thiazole derivatives have been reported to exert their biological effects through various mechanisms of action. A deeper investigation into the specific pathways modulated by the tolyl-thiazole isomers would be a crucial next step.
Caption: Potential signaling pathways modulated by tolyl-thiazole isomers.
For instance, in the context of cancer, many thiazole derivatives have been shown to induce apoptosis by modulating key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] In inflammation, the inhibition of the NF-κB signaling pathway is a common mechanism for reducing the expression of pro-inflammatory mediators, including COX-2.
Further studies, such as Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK, IκBα), would be necessary to elucidate the precise mechanism of action for each isomer.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, a preliminary SAR can be proposed:
-
Anticancer and Antimicrobial Activity: The para-substituted isomer, 2-(p-Tolyl)thiazole, is hypothesized to exhibit the highest potency. This could be attributed to a more favorable steric and electronic profile for binding to the active site of the target proteins. The methyl group in the para position may lead to a more linear and less sterically hindered molecule compared to the ortho and meta isomers, allowing for better target engagement.
-
Anti-inflammatory Activity: A similar trend is expected for COX-2 inhibition, where the para isomer may fit more effectively into the hydrophobic channel of the enzyme's active site.
It is important to note that these are predictions, and experimental validation is essential. The ortho isomer, with its methyl group in close proximity to the thiazole ring, might exhibit unique biological activities or a different selectivity profile due to steric hindrance, which could force the tolyl ring into a non-coplanar orientation with the thiazole ring.
Conclusion
This guide outlines a systematic approach for the comparative biological evaluation of 2-(p-Tolyl)thiazole and its structural isomers. By conducting the proposed anticancer, antimicrobial, and anti-inflammatory assays, researchers can generate valuable data to establish a clear structure-activity relationship for this class of compounds. Understanding how the positional isomerism of the tolyl group influences biological activity is a critical step in the rational design and development of novel thiazole-based therapeutics with improved potency and selectivity. The detailed protocols and the discussion on potential mechanisms of action provide a solid foundation for initiating such a comparative study.
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A Senior Application Scientist's Guide to Validating Target Engagement of 2-(p-Tolyl)thiazole-based Drug Candidates
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable drug candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that the molecule engages its intended target within the complex cellular environment. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 2-(p-Tolyl)thiazole-based compounds, a scaffold known for its potential in anticancer therapies.[1][2][3] We will move beyond mere protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to this pivotal stage of drug discovery.
The 2-(p-Tolyl)thiazole moiety is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of key players in cell proliferation and survival, such as protein kinases (e.g., PI3K) and tubulin.[4][5][6][7] Validating that a novel 2-(p-Tolyl)thiazole derivative directly binds to its putative target—be it a kinase, tubulin, or another protein—is paramount for establishing its mechanism of action and guiding lead optimization.[8][9]
The Imperative of Cellular Context in Target Engagement
While biochemical assays with purified proteins are invaluable for initial screening, they do not fully recapitulate the intracellular milieu.[10] Factors such as cell permeability, off-target binding, and the presence of endogenous ligands and protein complexes can significantly influence a compound's ability to engage its target.[11] Therefore, this guide focuses on methods that can assess target engagement in a more physiologically relevant context.
Below is a comparative overview of four powerful techniques for validating target engagement: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Comparative Overview of Target Engagement Validation Methods
| Method | Principle | Key Outputs | Throughput | Strengths | Limitations |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Thermal shift (ΔTm), EC50 | Low to High | Label-free, applicable in intact cells and tissues, direct evidence of intracellular target binding. | Requires a specific antibody for detection, optimization of heating conditions can be time-consuming. |
| SPR | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | KD, kon, koff | Medium to High | Real-time kinetics, high sensitivity, label-free analyte. | Requires immobilization of the target protein, potential for artifacts from mass transport limitations. |
| ITC | Measures the heat change associated with a binding event. | KD, ΔH, ΔS, Stoichiometry (n) | Low | Label-free, provides a complete thermodynamic profile of the interaction, solution-based. | Requires large amounts of pure protein and compound, low throughput, sensitive to buffer mismatches. |
| FP | Measures the change in polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein. | KD, IC50 | High | Solution-based, amenable to high-throughput screening, relatively low sample consumption. | Requires a fluorescently labeled probe, potential for interference from fluorescent compounds. |
I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement
CETSA is a powerful technique that directly assesses the interaction between a drug and its target in a cellular environment.[12][13] The underlying principle is that the binding of a ligand, such as a 2-(p-Tolyl)thiazole-based inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[12]
Causality in Experimental Design
The choice of CETSA is driven by the need to confirm that the drug candidate can penetrate the cell membrane and bind to its target amidst the cellular proteome. The key experimental variable is temperature. By heating cell lysates or intact cells to a range of temperatures, a "melting curve" for the target protein can be generated. In the presence of a binding compound, this curve will shift to higher temperatures.[14]
Experimental Workflow: CETSA
Caption: SPR experimental workflow for kinetic and affinity analysis.
Detailed Protocol for SPR
-
Immobilization of the Ligand: The purified target protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for reliable kinetic measurements. [15]2. Analyte Preparation: Prepare a dilution series of the 2-(p-Tolyl)thiazole compound in the running buffer. The buffer should be matched to the buffer used for the protein to minimize bulk refractive index effects.
-
Binding Measurement:
-
Association: Inject the analyte over the sensor surface for a defined period (e.g., 60-180 seconds) to monitor the binding event. [16] * Dissociation: After the association phase, switch back to flowing only the running buffer over the chip to monitor the dissociation of the compound from the target. [16]4. Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the sensor surface, preparing it for the next injection. [16]5. Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Data Interpretation and Self-Validation
A successful binding event is characterized by a concentration-dependent increase in the binding response during association and a decay curve during dissociation.
For a self-validating system:
-
Reference Flow Cell: A parallel flow cell on the sensor chip is used as a reference to subtract any non-specific binding and bulk refractive index changes. This can be an empty, activated/deactivated surface or a surface with an irrelevant immobilized protein.
-
Multiple Analyte Concentrations: Running a series of analyte concentrations is essential for accurate kinetic analysis.
-
Goodness of Fit: The quality of the data is assessed by how well the chosen model fits the experimental data (low chi-squared values).
III. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. [17]It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution, providing not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding. [18]
Causality in Experimental Design
ITC is chosen when a complete thermodynamic profile of the interaction is desired. This information can provide insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). The experiment involves titrating the 2-(p-Tolyl)thiazole compound into a solution containing the purified target protein and measuring the resulting heat changes. [19]
Experimental Workflow: ITC
Caption: ITC experimental workflow for thermodynamic characterization.
Detailed Protocol for ITC
-
Sample Preparation: Prepare the purified protein and the 2-(p-Tolyl)thiazole compound in an identical, degassed buffer to minimize heats of dilution. The concentrations should be chosen carefully to ensure a measurable binding signal.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument. [17]3. Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument records the heat change after each injection. As the protein becomes saturated with the compound, the magnitude of the heat change per injection decreases.
-
Data Analysis: The raw data (a series of heat peaks) is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of compound to protein. This isotherm is then fitted to a binding model to extract the thermodynamic parameters. [20]
Data Interpretation and Self-Validation
The shape of the binding isotherm provides information about the binding affinity and stoichiometry. The direction of the peaks (up or down) indicates whether the binding is endothermic or exothermic.
For a self-validating system:
-
Control Titration: Titrate the compound into the buffer alone to measure the heat of dilution, which is then subtracted from the experimental data.
-
Reverse Titration: In some cases, titrating the protein into the compound can confirm the results and stoichiometry.
-
Stoichiometry (n): The calculated stoichiometry should be close to the expected value (e.g., n=1 for a 1:1 binding event). A fractional value may indicate inaccuracies in protein or compound concentration.
IV. Fluorescence Polarization (FP): A High-Throughput Approach
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner. [21]It is well-suited for high-throughput screening and for determining binding affinities in a competitive assay format. [22]
Causality in Experimental Design
FP is often used when a higher throughput method is needed to screen a library of compounds or to determine the IC50 of a lead candidate. The assay design requires a fluorescently labeled probe (a "tracer") that is known to bind to the target protein. When the tracer is bound to the larger protein, it tumbles more slowly in solution, resulting in a high fluorescence polarization signal. Unlabeled compounds, like our 2-(p-Tolyl)thiazole candidate, can then compete with the tracer for binding to the target. This displacement of the tracer leads to it tumbling more freely, resulting in a decrease in the polarization signal. [23]
Experimental Workflow: FP
Caption: FP competitive assay workflow for determining inhibitor potency.
Detailed Protocol for FP
-
Assay Development: A fluorescently labeled ligand (tracer) with known affinity for the target protein must be developed or obtained. The concentrations of the target protein and the tracer need to be optimized to provide a stable and robust assay window (the difference in polarization between the bound and free tracer).
-
Competitive Binding Assay: In a microplate format, add the target protein, the tracer, and a dilution series of the 2-(p-Tolyl)thiazole compound to the assay buffer. [23]3. Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with polarizing filters. [23]5. Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the bound tracer.
Data Interpretation and Self-Validation
A decrease in the fluorescence polarization signal with increasing concentrations of the unlabeled compound indicates successful competition for the binding site on the target protein.
For a self-validating system:
-
No Protein Control: Measures the polarization of the free tracer.
-
No Competitor Control: Measures the maximum polarization of the tracer bound to the protein.
-
Z'-factor: This statistical parameter is often calculated during assay development to assess the robustness and suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [22]
Conclusion: An Integrated Approach to Target Validation
No single technique provides all the answers for validating the target engagement of a 2-(p-Tolyl)thiazole-based drug candidate. A strategic, multi-faceted approach is often the most rigorous. For instance, a high-throughput FP screen could identify initial hits, which are then cherry-picked for detailed kinetic and thermodynamic characterization by SPR and ITC. Finally, CETSA provides the ultimate confirmation that the compound engages its target within the complex and physiologically relevant environment of a living cell. By understanding the principles, strengths, and limitations of each method, and by designing experiments with the appropriate controls, researchers can build a compelling and robust case for the mechanism of action of their drug candidates, paving the way for successful preclinical and clinical development.
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- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- UNSW. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance.
- Biosynth. (n.d.). 2-Amino-4-(p-tolyl)thiazole.
- ChemicalBook. (2023). 2-AMINO-4-(P-TOLYL)THIAZOLE.
- XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI.
- Harding, P. (2023). A beginner's guide to surface plasmon resonance.
- Center for Macromolecular Interactions. (n.d.).
- Li, Y., et al. (2023). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Deng, H., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed.
- Armstrong, P. C., et al. (2023). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters.
- Han, Q., et al. (2023).
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Safety Operating Guide
Personal protective equipment for handling 2-(p-Tolyl)thiazole
An Expert Guide to Personal Protective Equipment for Handling 2-(p-Tolyl)thiazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The safe handling of specialized chemical reagents is the bedrock of innovative and reproducible scientific research. As a senior application scientist, my objective is to provide you with not just a protocol, but a deep understanding of the principles behind the safe handling of 2-(p-Tolyl)thiazole. This guide is structured to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring your safety and the integrity of your research.
A Note on Analog Safety Data
Hazard Assessment: Understanding the Risks of 2-(p-Tolyl)thiazole
Based on the data for its amino-analogue, 2-(p-Tolyl)thiazole should be treated as a compound that is hazardous through multiple routes of exposure.[1][2][3] A thorough understanding of these risks is the first step in mitigating them.
These hazards underscore the critical importance of a comprehensive Personal Protective Equipment (PPE) strategy designed to prevent any direct contact with the substance.
Engineering Controls: Your Primary Line of Defense
Before any PPE is even selected, the work environment must be engineered to minimize exposure. This is a foundational principle of laboratory safety.
-
Ventilation: Always handle 2-(p-Tolyl)thiazole in a well-ventilated area.[1][2] For any procedures that could generate dust, aerosols, or vapors—such as weighing, dissolving, or heating—the use of a certified chemical fume hood is mandatory. The rationale is straightforward: containing the hazard at its source is significantly more effective than relying solely on personal barriers.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE is not a one-size-fits-all approach. It requires careful consideration of the specific tasks being performed and the potential for exposure.
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with chemical reagents.
-
Glove Selection: In the absence of specific chemical resistance data for 2-(p-Tolyl)thiazole, a conservative approach is necessary. Nitrile gloves are recommended for incidental contact and splash protection due to their broad chemical resistance.[4][5] For situations involving prolonged or immersive contact, it is advisable to consult specific chemical resistance charts or contact the glove manufacturer for guidance on the most suitable material. Remember, no glove material offers permanent protection.[6]
-
Double Gloving: For handling highly concentrated solutions or for extended procedures, wearing two pairs of nitrile gloves can provide an additional layer of safety.
-
Glove Inspection and Technique: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[4] After your work is complete, it is crucial to remove gloves using the proper technique (without touching the contaminated outer surface with your bare skin) to prevent accidental exposure.
Eye and Face Protection: Shielding Against Splashes
-
Safety Goggles: At a minimum, wear tightly-fitting chemical splash goggles to protect your eyes.[1]
-
Face Shield: For procedures with a higher risk of splashing, such as when working with larger volumes or during transfers, a face shield should be worn in addition to safety goggles for full facial protection.
Skin and Body Protection: Preventing Dermal Absorption
-
Laboratory Coat: A standard, buttoned lab coat is required for all work with 2-(p-Tolyl)thiazole.
-
Chemical-Resistant Apron: When handling larger quantities or if there is a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.[1][2]
-
Personal Clothing: Do not wear shorts, skirts, or open-toed shoes in the laboratory. Ensure that your legs and feet are fully covered. Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.[1]
Respiratory Protection: When Engineering Controls Are Not Enough
-
Assessment: Respiratory protection should be used if engineering controls (like a fume hood) are not available or are insufficient to maintain airborne concentrations below established exposure limits, or during a spill cleanup.[1]
-
Respirator Type: The appropriate type of respirator and cartridge will depend on the specific airborne concentration of the chemical. A consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure proper selection and fit-testing.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical and includes protocols for spills and the proper disposal of waste.
Spill Response Protocol
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without the proper training and specialized equipment.
Waste Disposal Plan
-
Waste Characterization: All materials contaminated with 2-(p-Tolyl)thiazole must be treated as hazardous waste. This includes empty containers, used PPE (gloves, etc.), and spill cleanup materials.
-
Containerization: Collect all hazardous waste in designated, clearly labeled, and sealed containers.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal facility in strict accordance with all local, state, and federal regulations.[1][2] Incineration is a common and effective disposal method for organic compounds of this nature.
Emergency Procedures: Immediate and Correct Actions
In the event of an accidental exposure, a rapid and informed response is critical.
-
Inhalation: Immediately move the affected individual to fresh air. If they are experiencing difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing at once. Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1]
Summary of Personal Protective Equipment for 2-(p-Tolyl)thiazole
| Task / Scenario | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical Fume Hood | Single pair of nitrile gloves | Safety goggles | Lab coat | Not typically required with proper engineering controls |
| Preparing Solutions | Chemical Fume Hood | Double pair of nitrile gloves | Safety goggles and face shield | Lab coat and chemical-resistant apron | Not typically required with proper engineering controls |
| Running Reactions | Chemical Fume Hood | Double pair of nitrile gloves | Safety goggles | Lab coat | Not typically required with proper engineering controls |
| Small Spill Cleanup (<10g) | Well-ventilated area | Heavy-duty nitrile or butyl gloves | Safety goggles and face shield | Lab coat and chemical-resistant apron | Air-purifying respirator with appropriate cartridges (consult EHS) |
| Large Spill Cleanup (>10g) | Evacuate Area | N/A (EHS Response) | N/A (EHS Response) | N/A (EHS Response) | N/A (EHS Response) |
Workflow for Safe Handling and Disposal of 2-(p-Tolyl)thiazole
Caption: Workflow for the safe handling and disposal of 2-(p-Tolyl)thiazole.
References
- Siddiqui, Z. N., & Khan, S. A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1647.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2020). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. BMC Chemistry, 14(1), 1-12.
- Various Authors. (2022). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 27.
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
- El-Sayed, M. A. A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 153-193.
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INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]
- El-Sayed, M. A. A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 153-193.
-
Showa Group. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]
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Duke University Safety Office. (n.d.). Microflex Chemical Resistance Ratings. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
